molecular formula C4H6N4S2 B189478 4,5-Diamino-2,6-dimercaptopyrimidine CAS No. 31295-41-7

4,5-Diamino-2,6-dimercaptopyrimidine

Cat. No.: B189478
CAS No.: 31295-41-7
M. Wt: 174.3 g/mol
InChI Key: IQGYCVKWCYGVBK-UHFFFAOYSA-N
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Description

4,5-Diamino-2,6-dimercaptopyrimidine (CAS 31295-41-7) is a multifunctional pyrimidine derivative of significant interest in advanced materials and environmental science research. Its molecular structure, characterized by diamino and dimercapto functional groups, makes it a valuable building block and active compound. In corrosion science, this compound has been investigated as a potential inhibitor for carbon steel in CO2-saturated brine environments, where it functions by adsorbing onto metal surfaces to form a protective layer . In environmental remediation, its rich nitrogen and sulfur content makes it an excellent ligand for heavy metals. Research demonstrates its effectiveness in functionalizing Zr-based Metal-Organic Frameworks (MOFs) to create adsorbents with exceptional capacity and selectivity for removing toxic Hg(II) from aqueous solutions . Furthermore, its thiol groups allow it to serve as an anchor on metal surfaces such as gold nanoparticles, enabling its use in developing advanced plasmonic substrates for SERS (Surface-Enhanced Raman Spectroscopy) sensors . This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dithione
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InChI

InChI=1S/C4H6N4S2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IQGYCVKWCYGVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S2
Source PubChem
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DSSTOX Substance ID

DTXSID10361457
Record name 4,5-Diamino-2,6-dimercaptopyrimidine
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Molecular Weight

174.3 g/mol
Source PubChem
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CAS No.

31295-41-7
Record name 4,5-Diamino-2,6-dimercaptopyrimidine
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Foundational & Exploratory

4,5-Diamino-2,6-dimercaptopyrimidine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Diamino-2,6-dimercaptopyrimidine

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structure, identifiers, and key data. While specific experimental protocols and biological activity data for this compound are limited in publicly available literature, this guide extrapolates information from closely related compounds to offer insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

This compound is a heterocyclic organic compound containing a pyrimidine ring substituted with two amino groups and two mercapto (thiol) groups.

Chemical Structure:

G Start Starting Materials (e.g., Diaminomaleonitrile, Thiourea derivative) Reaction Cyclization Reaction (e.g., in a suitable solvent with a base) Start->Reaction Workup Reaction Work-up (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, IR, MS, Melting Point) Purification->Characterization Final This compound Characterization->Final G Compound This compound Primary_Screening Primary Screening (e.g., Cell-based viability assays) Compound->Primary_Screening Hit_Identification Hit Identification (Active compounds identified) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Target-based enzyme assays) Hit_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling pathway analysis) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-activity relationship studies) Mechanism_of_Action->Lead_Optimization

An In-depth Technical Guide to 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Core Physicochemical Properties

5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, a heterocyclic compound featuring a pyrimidine core with two amino and two thione functional groups, possesses a unique set of properties that make it a molecule of interest for further investigation. A summary of its key physicochemical data is presented below.

PropertyValueSource
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dithioneP&S Chemicals[1]
CAS Number 31295-41-7P&S Chemicals[1]
Chemical Formula C₄H₆N₄S₂P&S Chemicals[1]
Molecular Weight 174.25 g/mol ChemWhat[2], Chemdad[3]
Melting Point >300 °C (with decomposition)ChemWhat[2], Chemdad[3]
Boiling Point (Predicted) 258.1 ± 50.0 °CChemdad[3]
Density (Predicted) 1.68 ± 0.1 g/cm³Chemdad[3]
pKa (Predicted) 5.44 ± 0.60Chemdad[3]

Synthesis

Conceptual Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thionation Starting Materials Starting Materials Condensation Condensation Starting Materials->Condensation Guanidine, Ethyl Cyanoacetate Diaminouracil Diaminouracil Condensation->Diaminouracil Diaminouracil_step2 Diaminouracil Thionation Thionation Diaminouracil_step2->Thionation Lawesson's Reagent Final_Product 5,6-Diamino-2,4(1H,3H)- pyrimidinedithione Thionation->Final_Product

Conceptual two-step synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of 5,6-Diaminouracil (Precursor)

A common method for the synthesis of 2,4-diamino-6-hydroxypyrimidine, a related precursor, involves the condensation of guanidine with ethyl cyanoacetate in the presence of a base like sodium ethoxide.[4] A similar strategy could be adapted for 5,6-diaminouracil synthesis.

  • Materials: Guanidine hydrochloride, ethyl cyanoacetate, sodium ethoxide, ethanol, glacial acetic acid.

  • Procedure (General):

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add ethyl cyanoacetate to the sodium ethoxide solution.

    • In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride with sodium ethoxide and filtering the resulting sodium chloride.

    • Add the guanidine solution to the ethyl sodiocyanoacetate solution.

    • Reflux the reaction mixture for a specified period (e.g., 2 hours).[4]

    • Evaporate the solvent.

    • Dissolve the residue in hot water and acidify with glacial acetic acid to precipitate the product.[4]

    • Collect the product by filtration, wash, and dry.

Step 2: Thionation of 5,6-Diaminouracil

The conversion of the carbonyl groups of the diaminouracil precursor to thione groups can be achieved using a thionating agent such as Lawesson's reagent.

  • Materials: 5,6-Diaminouracil, Lawesson's reagent, anhydrous tetrahydrofuran (THF).

  • Procedure (General):

    • Dissolve Lawesson's reagent in a large volume of anhydrous THF.

    • Add a THF solution of 5,6-diaminouracil to the Lawesson's reagent solution at room temperature.

    • Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).

    • Evaporate the solvent.

    • Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ether).

    • Purify the product by silica gel chromatography.

Spectral Data

While specific experimental spectra for 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione are not widely published, data for structurally related compounds can provide insights into the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of the title compound is expected to show characteristic peaks for N-H stretching of the amino groups, C=S stretching of the thione groups, and various vibrations of the pyrimidine ring. For comparison, the IR spectrum of 4,6-diamino-2-pyrimidinethiol, a related compound, is available and shows characteristic absorptions.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would likely show signals for the amino protons and the N-H protons of the pyrimidine ring. The chemical shifts of these exchangeable protons can be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show signals for the two distinct thione carbons (C2 and C4) and the two carbons bearing the amino groups (C5 and C6). The chemical shifts of the thione carbons are typically found in the downfield region of the spectrum.

UV-Visible Spectroscopy

The UV-Vis spectrum of 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione is anticipated to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring and the thione groups. The exact wavelengths of maximum absorption (λmax) would need to be determined experimentally.

Biological Activity and Signaling Pathways

The biological activities of 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione have not been extensively reported. However, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[7][8][9] Many of these activities are attributed to the ability of pyrimidine analogs to act as inhibitors of key enzymes involved in metabolic pathways.[7][8]

Potential Signaling Pathway Involvement

Given the structural similarities to endogenous pyrimidines, it is plausible that 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione could interact with enzymes involved in nucleotide metabolism. A hypothetical workflow for investigating its biological activity is presented below.

G Compound 5,6-Diamino-2,4(1H,3H)- pyrimidinedithione Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinases, DHFR) Compound->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Culture Target_Identification Identification of Cellular Targets Enzyme_Assay->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cell_Culture->Pathway_Analysis Pathway_Analysis->Target_Identification

Workflow for investigating biological activity.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Investigations into its potential as an enzyme inhibitor or its effects on cellular signaling cascades could reveal novel therapeutic applications.

References

4,5-Diamino-2,6-dimercaptopyrimidine (CAS 31295-41-7): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available information on 4,5-Diamino-2,6-dimercaptopyrimidine (CAS No. 31295-41-7), a heterocyclic building block. This document collates known physicochemical properties and safety data. It must be noted that detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and reports on its biological activity are not extensively documented in publicly accessible scientific literature. This guide presents a representative synthetic workflow for a related compound to illustrate general principles and highlights the significant gaps in the current knowledge base for this specific molecule.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, is a pyrimidine derivative. Its core structure is substituted with two amino groups and two mercapto groups, suggesting potential for diverse chemical reactions and complex formation. The available physicochemical data, primarily sourced from commercial suppliers, are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31295-41-7[1]
Molecular Formula C₄H₆N₄S₂[1]
Molecular Weight 174.25 g/mol [1]
Appearance Powder[1]
Melting Point >300 °C (decomposes)[1]
Assay ~90% (Technical Grade)[1]
InChI Key IQGYCVKWCYGVBK-UHFFFAOYSA-N[1]
SMILES String Nc1nc(S)nc(S)c1N[1]

Safety and Handling

The compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Signal Word -Warning
Hazard Statements H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Target Organs -Respiratory system
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound (CAS 31295-41-7) is not detailed in the available scientific literature. However, the synthesis of structurally related diaminopyrimidines often involves the condensation of a suitable three-carbon precursor with guanidine or thiourea derivatives.

Representative Synthetic Workflow for a Diaminopyrimidine Derivative

To illustrate a potential synthetic strategy, the following section describes the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate and guanidine, a well-documented procedure.[2] This is provided as a representative example only and is not the protocol for the title compound.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [2]

  • Preparation of Sodium Ethoxide: Sodium metal (1 g atom) is dissolved in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.

  • Formation of Ethyl Sodiocyanoacetate: After the sodium has completely dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added.

  • Preparation of Guanidine Solution: A second equivalent of sodium ethoxide is prepared separately. Guanidine hydrochloride (1.02 moles) is added to this second solution. The precipitated sodium chloride is removed by filtration.

  • Condensation Reaction: The clear ethanolic solution of guanidine is added to the solution of ethyl sodiocyanoacetate. The resulting mixture is heated under reflux for 2 hours.

  • Work-up and Isolation: The reaction mixture is evaporated to dryness. The solid residue is dissolved in boiling water (325 mL) and acidified with glacial acetic acid (67 mL).

  • Purification: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, crystallizes as yellow needles and is collected by filtration.

The logical flow of this representative synthesis is visualized in the diagram below.

cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_process Process Steps cluster_product Final Product A Sodium Metal P1 Dissolution A->P1 B Anhydrous Ethanol B->P1 C Ethyl Cyanoacetate P2 Addition C->P2 D Guanidine Hydrochloride P3 Salt Filtration D->P3 E Sodium Ethoxide Solution E->P2 E->P3 F Guanidine (Free Base) Solution P4 Condensation (Reflux) F->P4 G Ethyl Sodiocyanoacetate G->P4 P1->E P2->G P3->F P5 Acidification & Crystallization P4->P5 Z 2,4-Diamino-6-hydroxypyrimidine P5->Z

Representative synthesis workflow for a diaminopyrimidine.

Spectroscopic Analysis

No experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound were found in the searched scientific databases. Characterization of this molecule would be essential for confirming its identity and purity. For related compounds, such as derivatives of 4,6-diamino-2-mercaptopyrimidine, IR spectra show characteristic N-H stretching vibrations for the amine groups around 3200-3500 cm⁻¹ and C=N bond vibrations within the pyrimidine ring around 1545-1615 cm⁻¹.[3] A comprehensive analysis of the title compound would be a valuable contribution to the chemical literature.

Biological Activity and Signaling Pathways

There are no published studies on the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of pyrimidine derivatives is known for a wide range of pharmacological activities—including anticancer, antiviral, and antibacterial properties—it is not possible to extrapolate these activities to this specific, uncharacterized molecule.[4] The potential of this compound as a scaffold in drug discovery remains unexplored.

Conclusion

This compound (CAS 31295-41-7) is a commercially available chemical intermediate whose properties are not well-documented in the public domain. While basic identifiers and safety information are available, there is a significant lack of published data regarding its synthesis, spectroscopic properties, and biological function. This presents an opportunity for foundational research to characterize this molecule and explore its potential applications in medicinal chemistry and materials science. Researchers investigating this compound should anticipate the need for extensive de novo characterization.

References

Spectroscopic Analysis of 4,5-Diamino-2,6-dimercaptopyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 4,5-Diamino-2,6-dimercaptopyrimidine. A comprehensive search of publicly available scientific literature and spectral databases indicates a notable lack of detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. This suggests that while the molecule is commercially available, its full spectroscopic characterization has not been widely published.

To provide a valuable resource for researchers in this area, this document presents a summary of the available physicochemical data for this compound. Furthermore, for illustrative purposes, we will present and analyze the spectroscopic data of a closely related and structurally similar compound, 4,6-Diamino-2-mercaptopyrimidine . The experimental protocols and data interpretation principles discussed herein are directly applicable to the analysis of the target compound, should experimental data become available.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₄S₂[1]
Molecular Weight 174.25 g/mol [1]
CAS Number 31295-41-7[1]
Appearance Powder[1]
Melting Point >300 °C (decomposes)[1]
InChI Key IQGYCVKWCYGVBK-UHFFFAOYSA-N[1]
SMILES Nc1nc(S)nc(S)c1N[1]

Spectroscopic Data of a Related Compound: 4,6-Diamino-2-mercaptopyrimidine

The following data for 4,6-Diamino-2-mercaptopyrimidine is presented to illustrate the expected spectroscopic features.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.26s1HPyrimidine C5-H
variablebr s4H-NH₂ protons
variablebr s1H-SH proton

Note: The chemical shifts of amine (-NH₂) and thiol (-SH) protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3470, 3320, 3181Strong, BroadN-H stretching vibrations of amino groups
1610StrongC=N and C=C stretching vibrations in the pyrimidine ring
1457MediumN-H bending vibrations
1303, 1280MediumC-N stretching vibrations
~2550WeakS-H stretching vibration (often weak or absent)
Mass Spectrometry (MS)
m/zInterpretation
[M+H]⁺Molecular ion peak (protonated)
[M]⁺Molecular ion peak

Note: The exact m/z value would correspond to the molecular weight of 4,6-diamino-2-mercaptopyrimidine (142.18 g/mol ).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These methodologies would be applicable for the characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and infuse it into the ESI source. This is a soft ionization technique suitable for polar molecules.

    • Electron Impact (EI): For more volatile compounds, introduce the sample into the source where it is bombarded with high-energy electrons. This method often leads to fragmentation.

  • Instrumentation: Employ a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern (in the case of EI) to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Acquire Data Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Interpret Spectra IR->Structure_Elucidation Interpret Spectra MS->Structure_Elucidation Interpret Spectra Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Structure Confirmed Structure Purity_Assessment->Final_Structure Verify

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

Signaling Pathways and Biological Context

A thorough literature search did not reveal any specific, well-defined signaling pathways directly modulated by this compound. Pyrimidine derivatives, in general, are known to interact with a wide range of biological targets due to their structural resemblance to endogenous nucleobases. They are frequently investigated as potential inhibitors of kinases, polymerases, and other enzymes involved in nucleic acid metabolism. Further biological screening would be required to identify any specific signaling pathways associated with this particular compound.

References

Tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DADMcP) is a multifunctional heterocyclic compound with a complex tautomeric profile. A comprehensive theoretical study combining Fourier Transform Infrared (FTIR) spectroscopy with ab-initio Hartree-Fock/Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) calculations has elucidated the potential tautomeric forms and their relative stabilities.[1][2] This technical guide summarizes these findings, presenting quantitative data on the stability of the nine possible tautomers, detailing the experimental and computational methodologies employed in their characterization, and providing a visual representation of the tautomeric equilibrium. The study concludes that while nine tautomers are possible, three are energetically favored, with the dithione form being the most stable.[1][2]

Tautomeric Landscape of this compound

The potential for thione-thiol tautomerism in this compound gives rise to nine distinct tautomeric forms.[1][3] Theoretical calculations have been instrumental in determining the geometry and relative stability of these tautomers.

Energetic Favorability and Stability

Computational studies indicate a clear energetic preference for three of the nine tautomers. The dithione form (Tautomer 2) is identified as the most stable isomer in the gas phase.[2] The order of stability for all nine tautomers, as determined by HF/SCF and DFT calculations, is presented below.

Data Presentation

Table 1: Calculated Theoretical Energies and Relative Stabilities of this compound Tautomers (in vacuum). [2]

TautomerHF/SCF (kcal/mol)ΔE (HF/SCF) (kcal/mol)DFT (kcal/mol)ΔE (DFT) (kcal/mol)ZPE (kcal/mol)ΔE (ZPE) (kcal/mol)
1 -732,895.25.8-734,976.59.766.64.6
2 -732,901.00-734,986.2071.70
3 -732,896.44.5-734,980.35.969.33.5
4 -732,875.225.8-734,960.825.4
5 -732,882.218.7-734,967.818.4
6 -732,886.514.5-734,970.415.8
7 -732,871.429.6-734,954.731.5
8 -732,864.536.4-734,950.136.1
9 -732,884.716.2-734,969.816.4

ZPE: Zero-point vibrational energy. The energy gap based on ZPE confirms that Tautomer 2 is the most predominant in the gas phase.

Experimental and Computational Protocols

The characterization of the tautomeric forms of this compound was achieved through a combination of spectroscopic analysis and theoretical calculations.[1]

Experimental Methodology: FTIR and NIR Spectroscopy
  • Sample Preparation : The compound this compound was obtained from Aldrich. Solid samples for FTIR analysis were prepared as KBr pellets.[2]

  • FTIR Spectroscopy : Infrared spectra were recorded over the range of 4000-400 cm⁻¹ using a Shimadzu FTIR-8300 spectrophotometer. This technique was employed to identify the vibrational modes of the molecule.[2]

  • NIR Spectroscopy : Near-infrared spectra were recorded in the range of 29,000-4,000 cm⁻¹ using a FieldSpec fiber optics instrument from Analytical Spectral Devices (ASD). The presence of an S-H overtone band in the NIR spectrum provided evidence for the predominance of specific tautomers in the solid state.[2]

Computational Methodology: Ab-initio and DFT Calculations
  • Software : Computational calculations for geometry optimization were performed using the GAMESS(R4) software.[2]

  • Methodology : Both ab-initio Hartree-Fock Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) approaches were used for the theoretical investigation.[2]

  • Convergence Criterion : A convergence criterion of 10⁻⁴ kcal Å⁻¹ mol⁻¹ was utilized in a conjugate gradient algorithm for all geometry optimizations.[2]

  • Basis Set : Molecular orbitals were expanded using the atomic 6-31G(d,p) basis set.[2]

  • Vibrational Spectra Simulation : The theoretical vibrational spectra of the most stable tautomers were simulated using DFT calculations to aid in the assignment of the experimental FTIR bands.[1][2]

Visualization of Tautomeric Equilibria

The following diagram illustrates the relationship between the nine possible tautomers of this compound and highlights the three most energetically favorable forms.

Tautomeric_Forms_of_DADMcP Tautomer2 Tautomer 2 (Dithione) Most Stable Tautomer3 Tautomer 3 Tautomer2->Tautomer3 ΔE = 5.9 kcal/mol Tautomer1 Tautomer 1 Tautomer2->Tautomer1 ΔE = 9.7 kcal/mol Tautomer5 Tautomer 5 Tautomer2->Tautomer5 Tautomer3->Tautomer1 Tautomer9 Tautomer 9 Tautomer3->Tautomer9 Tautomer6 Tautomer 6 Tautomer1->Tautomer6 Tautomer4 Tautomer 4 Tautomer6->Tautomer4 Tautomer8 Tautomer 8 Tautomer9->Tautomer8 Tautomer5->Tautomer4 Tautomer7 Tautomer 7 Tautomer4->Tautomer7 Tautomer7->Tautomer8

Caption: and their relative stabilities.

Conclusion

The tautomeric landscape of this compound is complex, with nine potential isomers. However, theoretical and spectroscopic evidence strongly suggests that a limited number of these tautomers are energetically favorable.[1][2] The dithione form (Tautomer 2) is the most stable in the gas phase.[2] Experimental evidence from FTIR and NIR spectroscopy indicates that in the solid state, a mixture of tautomers is likely present, with Tautomers 2 and 3 being the predominant species.[2] This detailed understanding of the tautomeric preferences of this compound is crucial for researchers in drug development, as the specific tautomeric form can significantly influence the molecule's physicochemical properties and biological activity.

References

Diaminopyrimidine Compounds: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs. Among its vast derivatives, diaminopyrimidine compounds have garnered significant attention due to their diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current landscape of diaminopyrimidine derivatives, focusing on their synthesis, biological activities, and therapeutic potential. Particular emphasis is placed on their roles as kinase inhibitors and antimicrobial agents, with a detailed exploration of their mechanisms of action.

Synthesis of Diaminopyrimidine Derivatives

The synthesis of diaminopyrimidine derivatives often involves the construction of the core pyrimidine ring followed by the introduction of various substituents. A common and versatile method for synthesizing 2,4-diamino-5-aryl-6-substituted pyrimidines is outlined below.

General Synthetic Protocol[1]

A widely employed synthetic route commences with the reaction of 2,4-diamino-6-chloropyrimidine with a suitable nucleophile to introduce a substituent at the 6-position. This is followed by iodination at the 5-position and a subsequent Suzuki coupling reaction to introduce an aryl group.

Step 1: Nucleophilic Substitution at C6

2,4-diamino-6-chloropyrimidine is reacted with an alcohol in the presence of a strong base, such as sodium hydride, in a dry solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to yield the corresponding 6-alkoxy-2,4-diaminopyrimidine.

Step 2: Iodination at C5

The 6-substituted-2,4-diaminopyrimidine is then subjected to iodination at the 5-position using an iodinating agent like N-iodosuccinimide (NIS) in an appropriate solvent such as acetonitrile.

Step 3: Suzuki Coupling for C5-Arylation

The final step involves a palladium-catalyzed Suzuki coupling reaction between the 5-iodo-2,4-diaminopyrimidine derivative and a substituted phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, like potassium carbonate, in a solvent mixture of ethanol, toluene, and water.

Therapeutic Applications and Biological Activity

Diaminopyrimidine derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

A prominent mechanism through which diaminopyrimidine compounds exert their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several cancers and plays a key role in tumor progression and metastasis.[1] Diaminopyrimidine-based FAK inhibitors have been designed and synthesized, often based on the structure of known inhibitors like TAE-226.[1][2] These compounds typically feature the 2,4-diaminopyrimidine scaffold, which anchors the molecule in the hinge region of the FAK kinase domain.[2]

One notable compound, A12, demonstrated potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[1][2] Further studies with compound 9k showed it could induce apoptosis, suppress tumor cell migration, and cause cell cycle arrest at the G2/M phase in A549 cells.[3]

Below is a diagram illustrating the FAK signaling pathway and the point of inhibition by diaminopyrimidine derivatives.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Diaminopyrimidine Inhibitor Inhibitor->FAK

FAK Signaling Pathway Inhibition.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Diaminopyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK7. CDK7 plays a dual role in both cell cycle progression and transcription.[4] A series of 2,4-diaminopyrimidine derivatives were designed and synthesized as potent CDK7 inhibitors, with compound 22 showing significant enzymatic inhibitory activity and selectivity.[5] This compound was found to inhibit the phosphorylation of RNA polymerase II and CDK2, leading to G1/S phase cell cycle arrest and apoptosis in MV4-11 cells.[5]

The following diagram illustrates the role of CDK7 in cell cycle regulation and its inhibition by diaminopyrimidine compounds.

CDK7_Cell_Cycle_Pathway G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase CDK4_6 CDK4/6 CDK4_6->G1_Phase Promotes Progression CDK2 CDK2 CDK2->S_Phase Promotes Entry CDK1 CDK1 CDK1->M_Phase Promotes Entry CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates Inhibitor Diaminopyrimidine Inhibitor Inhibitor->CDK7 Arrest G1/S Arrest Apoptosis

CDK7 in Cell Cycle Regulation.

p21-activated kinase 4 (PAK4) is another kinase implicated in cancer progression. Novel 2,4-diaminopyrimidine derivatives have been identified as potent PAK4 inhibitors.[6] Compounds A2, B6, and B8 displayed significant inhibitory activities against PAK4 with IC50 values of 18.4, 5.9, and 20.4 nM, respectively.[6] Compound B6 also exhibited potent cellular activity against A549 cells with an IC50 of 2.533 μM.[6]

Table 1: Anticancer Activity of Diaminopyrimidine Derivatives (Kinase Inhibitors)

CompoundTarget KinaseCancer Cell LineIC50 (nM)Reference
A12FAKA549 (Lung)130[1][2]
A12FAKMDA-MB-231 (Breast)94[1][2]
9k-A549 (Lung)2140[3]
9k-HCT-116 (Colon)3590[3]
9k-PC-3 (Prostate)5520[3]
9k-MCF-7 (Breast)3690[3]
13f-A549 (Lung)1980[3]
13f-HCT-116 (Colon)2780[3]
13f-PC-3 (Prostate)4270[3]
13f-MCF-7 (Breast)4010[3]
22CDK7-Enzymatic IC50[5]
22-MV4-11 (Leukemia)208.1[7]
A2PAK4-18.4[6]
B6PAK4-5.9[6]
B6-A549 (Lung)2533[6]
B8PAK4-20.4[6]
Antimicrobial Activity: Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidines are a well-established class of antimicrobial agents that target dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of microorganisms.[8][9] Inhibition of DHFR disrupts the production of tetrahydrofolate, a precursor for nucleotide synthesis, thereby halting microbial growth.[10] Trimethoprim is a classic example of a diaminopyrimidine-based DHFR inhibitor used as an antibiotic.

Researchers have synthesized and evaluated numerous diaminopyrimidine derivatives as inhibitors of DHFR from various pathogens, including Cryptosporidium parvum and Mycobacterium tuberculosis.[11][12] A study on a library of 93 lipophilic di- and tricyclic diaminopyrimidine derivatives against C. parvum DHFR identified several compounds with submicromolar inhibitory concentrations.[12] For instance, some compounds were found to be at least 40 times more potent than trimethoprim.[12]

In the context of tuberculosis, a series of 2,4-diaminopyrimidine derivatives were designed as inhibitors of M. tuberculosis DHFR (mt-DHFR).[11] Compound 16l from this series exhibited good anti-TB activity with a MIC of 6.25 μg/mL and showed significant selectivity against vero cells.[11]

The following diagram illustrates the folate biosynthesis pathway and the inhibition of DHFR by diaminopyrimidine compounds.

DHFR_Inhibition_Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR NADPH -> NADP+ Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibitor Diaminopyrimidine Inhibitor Inhibitor->DHFR

DHFR Inhibition in Folate Pathway.

Table 2: Antimicrobial Activity of Diaminopyrimidine Derivatives (DHFR Inhibitors)

CompoundTarget OrganismTarget EnzymeIC50 / MICReference
VariousCryptosporidium parvumDHFR<0.1 µM to >10 µM[12]
16lMycobacterium tuberculosisDHFRMIC = 6.25 µg/mL[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of diaminopyrimidine compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (diaminopyrimidine derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of diaminopyrimidine compounds on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control (DMSO).

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Conclusion

Diaminopyrimidine derivatives represent a versatile and highly promising class of compounds in the field of drug discovery and development. Their ability to potently and often selectively inhibit key enzymes such as kinases and dihydrofolate reductase makes them attractive candidates for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the diaminopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation diaminopyrimidine-based drugs with improved efficacy and safety profiles, as well as their application in combination therapies to overcome drug resistance. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of molecules.

References

An In-Depth Technical Guide on the Electrochemical Behavior of 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 4,5-Diamino-2,6-dimercaptopyrimidine. Due to a lack of specific studies on this molecule, this guide synthesizes data from structurally analogous compounds, including 2-thiouracil, 6-mercaptopurine, and various aminomercaptothiadiazoles, to predict its electrochemical properties and reaction mechanisms. The primary electrochemical process is expected to be the oxidation of the two mercapto groups. This document outlines detailed experimental protocols for characterization, presents expected quantitative data in a tabular format, and visualizes the proposed reaction pathways and experimental workflows using Graphviz diagrams. This guide serves as a foundational resource for researchers initiating studies on the electrochemistry of this compound and its derivatives.

Introduction

This compound is a heterocyclic compound of significant interest due to its structural similarity to biologically active purine and pyrimidine derivatives. The presence of both amino and mercapto functional groups suggests a rich redox chemistry that is crucial for understanding its potential applications in drug development, sensor technology, and materials science. The electrochemical behavior, particularly the oxidation and reduction potentials, provides insights into its metabolic pathways, potential for oxidative stress, and mechanisms of action. This guide aims to provide a detailed theoretical framework and practical experimental guidance for the electrochemical investigation of this compound.

Predicted Electrochemical Behavior and Quantitative Data

Based on studies of analogous compounds, the electrochemical behavior of this compound is predicted to be dominated by the oxidation of its mercapto groups. The oxidation is likely to be an irreversible process and may be influenced by the pH of the supporting electrolyte. The amino groups are generally less electroactive within the typical potential windows but may influence the oxidation potentials of the mercapto groups.

The following table summarizes the expected quantitative data from voltammetric analysis, compiled from studies on 2-thiouracil, 6-mercaptopurine, and aminomercaptothiadiazole derivatives.

Electrochemical Parameter 2-Thiouracil 6-Mercaptopurine 2-Mercapto-5-amino-1,3,4-thiadiazole Predicted for this compound
Oxidation Peak Potential (Epa) vs. Ag/AgCl Two peaks observed: ~+0.3 V and ~+1.4 V (pH 4.2)[1][2][3]One peak observed: pH-dependent[4][5][6]~+0.65 to +0.70 V (pH dependent)[7]Two-step oxidation expected, with the first peak between +0.4 V and +0.8 V.
Reduction Peak Potential (Epc) vs. Ag/AgCl One peak observed: ~-0.5 V (pH 4.2)[1][2][3]Not typically observedNot typically observedLikely irreversible oxidation, so no prominent reduction peak is expected.
Nature of the Electrode Process Diffusion-controlled[1]Diffusion-controlled[5]Adsorption-controlled aspects reported[8]Expected to be primarily diffusion-controlled, with potential adsorption effects.
Proposed Oxidation Product Dimerization and further oxidation products[1]Dimer (disulfide)[4]Disulfide[7]Intramolecular or intermolecular disulfide formation.
Linear Dynamic Range (DPV) 1–11 μM[8]1–100 μM[5]2.5–750 μM[7]Expected to be in the low micromolar to sub-millimolar range.
Limit of Detection (LOD) 2.05 x 10⁻⁸ M[8]0.1 μM[5]1.2–12.3 μM[7]Predicted to be in the nanomolar to low micromolar range.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the electrochemical behavior of this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior, including peak potentials, peak currents, and the nature of the electrode process (e.g., reversibility, diffusion vs. adsorption control).

Methodology:

  • Instrumentation: A standard three-electrode potentiostat.

  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond Electrode (BDDE).

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Phosphate buffer solution (0.1 M) or Britton-Robinson buffer at various pH values (e.g., 3, 5, 7, 9).

  • Analyte Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired concentration (e.g., 100 μM) in the supporting electrolyte.

  • Procedure:

    • Polish the working electrode with alumina slurry, sonicate in deionized water and ethanol, and dry before each experiment.

    • De-aerate the electrochemical cell with high-purity nitrogen gas for at least 10 minutes before the measurement and maintain a nitrogen atmosphere during the experiment.

    • Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., +1.5 V) and back at a specific scan rate (e.g., 100 mV/s).

    • Investigate the effect of scan rate by varying it (e.g., 20, 50, 100, 150, 200 mV/s) to determine if the process is diffusion or adsorption controlled.

    • Investigate the effect of pH by recording voltammograms in supporting electrolytes of different pH values.

Differential Pulse Voltammetry (DPV)

Objective: To develop a sensitive analytical method for the quantification of this compound.

Methodology:

  • Instrumentation and Electrode Setup: Same as for Cyclic Voltammetry.

  • Supporting Electrolyte: Select the pH at which the most well-defined and sensitive signal was observed in the CV experiments.

  • Analyte Preparation: Prepare a series of standard solutions of this compound with varying concentrations in the supporting electrolyte.

  • DPV Parameters:

    • Initial Potential: Set to a value before the oxidation peak.

    • Final Potential: Set to a value after the oxidation peak.

    • Modulation Amplitude: e.g., 50 mV.

    • Pulse Width: e.g., 50 ms.

    • Step Potential: e.g., 5 mV.

  • Procedure:

    • Record the differential pulse voltammograms for each standard solution.

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

    • Determine the linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Pathways and Workflows

Proposed Electrochemical Oxidation Pathway

The electrochemical oxidation of this compound is proposed to proceed via a stepwise oxidation of the two mercapto groups. The initial step involves the one-electron oxidation of one mercapto group to form a thiyl radical. This can then either dimerize with another radical or undergo further oxidation. Given the presence of two mercapto groups on the same molecule, both intramolecular and intermolecular disulfide bond formation are possible.

G cluster_step1 Step 1: First One-Electron Oxidation cluster_step2 Step 2: Second One-Electron Oxidation cluster_pathways Possible Dimerization/Cyclization Pathways A This compound (R-(SH)2) B Thiyl Radical Intermediate (R-S•(SH)) A->B -e⁻, -H⁺ C Diradical Intermediate (R-(S•)2) B->C -e⁻, -H⁺ E Intermolecular Dimer (Polymeric Species) B->E Intermolecular Dimerization D Intramolecular Disulfide (Cyclized Product) C->D Intramolecular Coupling

Caption: Proposed electrochemical oxidation pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical characterization of this compound.

G cluster_prep Preparation cluster_exp Electrochemical Experiments cluster_analysis Data Analysis and Interpretation A Synthesize/Obtain This compound B Prepare Stock Solution A->B D Cyclic Voltammetry (CV) - Scan Rate Study - pH Study B->D C Prepare Supporting Electrolytes (Varying pH) C->D E Differential Pulse Voltammetry (DPV) - Calibration Curve D->E F Determine Peak Potentials and Currents D->F I Calculate LOD and LOQ E->I G Analyze Relationship between Peak Current and Scan Rate F->G H Propose Reaction Mechanism G->H

Caption: Experimental workflow for electrochemical analysis.

Conclusion

While direct experimental data on the electrochemical behavior of this compound is not currently available in the literature, a robust predictive framework can be established by examining structurally similar compounds. The methodologies and expected outcomes presented in this guide provide a solid foundation for researchers to design and execute experiments to elucidate the electrochemical properties of this molecule. The anticipated oxidation of the mercapto groups suggests a rich redox chemistry that warrants further investigation for its potential applications in various scientific and industrial fields. The provided protocols and visualizations serve as a practical starting point for these future studies.

References

A Theoretical Deep Dive into 4,5-Diamino-2,6-dimercaptopyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on 4,5-Diamino-2,6-dimercaptopyrimidine (DADMcP). The content herein is curated for professionals in the fields of chemistry, pharmacology, and drug development, offering a comprehensive overview of the molecule's tautomeric forms, vibrational spectra, and the computational methodologies used in its study.

Introduction to this compound

This compound, with the chemical formula C4H6N4S2 and a molecular weight of 174.25 g/mol , is a multifunctional pyrimidine derivative.[1][2] Its structure allows for complex tautomerism, making it an interesting subject for theoretical and experimental investigation.[3] Understanding the stable tautomeric forms and vibrational properties of DADMcP is crucial for its potential applications in medicinal chemistry and materials science.

Tautomerism in this compound

Theoretical studies have revealed that this compound can exist in nine distinct tautomeric forms.[3] Computational analyses, specifically through ab-initio Hartree-Fock (HF/SCF) and Density Functional Theory (DFT) calculations, have been employed to determine the energetic favorability of these tautomers.[3]

The research indicates that three of these tautomers are energetically favored.[3] Among these, the thione form is identified as the most stable.[3] The tautomeric forms are a result of proton migration between the nitrogen and sulfur atoms in the pyrimidine ring.

Tautomeric_Forms cluster_0 Energetically Favored Tautomers cluster_1 Other Tautomers T1 Thione Form (Most Stable) T2 Thiol-Thione Form T1->T2 Proton Migration T4 Tautomer 4 T3 Dithiol Form T2->T3 Proton Migration T5 Tautomer 5 T6 Tautomer 6 T7 Tautomer 7 T8 Tautomer 8 T9 Tautomer 9

Caption: Energetic favorability of this compound tautomers.

Computational Methodologies

The theoretical investigation of this compound has been primarily conducted using a combination of ab-initio and DFT methods. These computational approaches are fundamental in predicting molecular structures, energies, and vibrational frequencies.

Ab-initio Hartree-Fock (HF/SCF) Calculations

The Hartree-Fock method, a foundational ab-initio approach, was utilized to approximate the many-electron wavefunction and energy of the DADMcP tautomers. The Self-Consistent Field (SCF) procedure is iteratively applied until a stable solution is reached. This method provides a good initial assessment of the electronic structure and relative energies of the different forms.

Density Functional Theory (DFT) Calculations

DFT calculations, known for their balance of accuracy and computational cost, have been instrumental in refining the understanding of DADMcP. These calculations are used to determine the geometric, energetic, and vibrational characteristics of the molecule.[4] The B3LYP functional combined with basis sets like 6-31G* and 6-311+G** is a common choice for such studies on pyrimidine derivatives.[4]

The general workflow for these computational studies is outlined below:

Computational_Workflow start Define Tautomeric Structures of DADMcP hf_scf Ab-initio HF/SCF Calculations start->hf_scf dft DFT Calculations (e.g., B3LYP/6-311+G**) start->dft geom_opt Geometry Optimization hf_scf->geom_opt dft->geom_opt energy_calc Relative Energy Calculation geom_opt->energy_calc vib_spec Vibrational Spectra Simulation geom_opt->vib_spec conclusion Identify Most Stable Tautomers energy_calc->conclusion comparison Comparison with Experimental FTIR Data vib_spec->comparison assignment Vibrational Band Assignment comparison->assignment assignment->conclusion

Caption: General computational workflow for theoretical studies of DADMcP.

Vibrational Spectra Analysis

The theoretical vibrational spectra of the energetically favored tautomers of DADMcP have been successfully simulated using DFT calculations.[3] This computational approach allows for the elucidation and assignment of the complex vibrational bands observed in experimental Fourier Transform Infrared (FTIR) spectroscopy.[3]

The calculated vibrational frequencies are often scaled to better match experimental results. The Scaled Quantum Mechanical (SQM) force field method has been shown to be effective in ensuring correct band assignments and accurately simulating IR and Raman spectra.

Key Vibrational Frequencies

The following table summarizes some of the key observed and calculated vibrational frequencies for this compound.

Vibrational ModeObserved Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
N-H Stretch3565, 3379, 3300, 3230-Amino group vibrations
S-H Stretch2693, 2577-Thiol group vibrations
C=S Stretch1294-Thione group vibration
C-N Stretch--Pyrimidine ring vibrations
C-C Stretch--Pyrimidine ring vibrations

Note: The calculated frequencies are typically presented for each specific tautomer in the source literature. The table provides a generalized summary based on the available information.[3]

Molecular Docking and Further Theoretical Analyses

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, this is a common theoretical technique applied to pyrimidine derivatives to explore their potential as therapeutic agents.[5][6] Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the binding affinity.[5][7]

Further computational analyses that are often applied to such molecules include:

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis: In silico prediction of the pharmacokinetic properties of a molecule to assess its drug-likeness.[5]

  • Natural Bond Orbital (NBO) Analysis: Investigation of charge transfer and intramolecular interactions.[5]

  • Molecular Electrostatic Potential (MEP) Analysis: Identification of electrophilic and nucleophilic sites on the molecule.[5]

Advanced_Theoretical_Analysis dadmcp 4,5-Diamino-2,6- dimercaptopyrimidine docking Molecular Docking dadmcp->docking admet ADMET Analysis dadmcp->admet nbo NBO Analysis dadmcp->nbo mep MEP Analysis dadmcp->mep target Protein Target docking->target drug_likeness Drug-Likeness Prediction admet->drug_likeness interactions Intramolecular Interactions nbo->interactions reactivity Chemical Reactivity Prediction mep->reactivity binding Binding Affinity & Orientation target->binding

Caption: Logical relationships in advanced theoretical analyses of DADMcP.

Conclusion

The theoretical studies of this compound, primarily through ab-initio and DFT calculations, have provided significant insights into its tautomeric preferences and vibrational properties. The identification of the most stable thione form is a critical finding for any future research or application of this compound. The computational methodologies outlined in this guide serve as a robust framework for the continued theoretical exploration of DADMcP and other related pyrimidine derivatives, paving the way for their potential use in drug design and development.

References

4,5-Diamino-2,6-dimercaptopyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Diamino-2,6-dimercaptopyrimidine, a heterocyclic compound of interest in various scientific domains. This document details its fundamental chemical properties, and while specific experimental protocols and established biological pathways are not extensively documented in publicly available literature, this guide presents foundational knowledge and general methodologies relevant to its class of compounds.

Core Chemical Properties

This compound, also known by its synonym 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, is a pyrimidine derivative characterized by the presence of two amino groups and two mercapto groups.[1][2] These functional groups confer upon the molecule a potential for a wide range of chemical reactions and biological interactions.

PropertyValueSource
Molecular Formula C₄H₆N₄S₂[2][3]
Molecular Weight 174.25 g/mol [1][2][3]
CAS Number 31295-41-7[1][2]
Appearance Powder[1]
Melting Point >300 °C (decomposes)[3]

Synthesis and Experimental Approaches

A plausible synthetic approach could involve the reaction of a suitably substituted pyrimidine precursor with amination and thiolation reagents. The precise conditions, including solvents, temperatures, and catalysts, would need to be optimized for this specific target molecule.

Below is a generalized workflow representing a potential synthetic strategy for pyrimidine derivatives.

G A Pyrimidine Precursor B Amination Reaction A->B Introduction of Amino Groups C Intermediate Product B->C D Thiolation Reaction C->D Introduction of Mercapto Groups E Purification D->E F Final Product: This compound E->F

Caption: Generalized synthetic workflow for a diaminodimercaptopyrimidine.

Potential Biological Significance and Signaling Pathways

Direct evidence detailing the specific biological signaling pathways in which this compound is involved is currently limited. However, the broader class of diaminopyrimidine derivatives has been the subject of extensive research, revealing their potential to interact with various biological targets.

Derivatives of diaminopyrimidine are known to exhibit a range of biological activities, including roles as inhibitors of various enzymes. For instance, certain diaminopyrimidine compounds have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids. Inhibition of this enzyme can disrupt cellular proliferation, making it a target for antimicrobial and anticancer therapies.

Given the structural features of this compound, it is conceivable that it could interact with enzymatic pathways, potentially those involving nucleotide metabolism or redox regulation, due to the presence of its thiol groups. A hypothetical logical relationship for investigating the biological activity of such a compound is presented below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound: 4,5-Diamino-2,6- dimercaptopyrimidine B Biological System (e.g., cell line, enzyme assay) A->B E Biological Effect (e.g., enzyme inhibition, cytotoxicity) B->E C Target Identification D Pathway Analysis C->D F Identification of Signaling Pathway D->F E->C

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 4,5-diaminouracil, followed by a thionation reaction to yield the final product. This protocol is designed to be a comprehensive guide for researchers, offering detailed experimental procedures, data presentation, and visualizations to ensure reproducibility and clarity.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of amino and mercapto functional groups to the pyrimidine core can modulate the compound's physicochemical properties and biological targets. This compound is a multifunctionalized pyrimidine with potential as a scaffold in the design of novel therapeutic agents. The following protocol outlines a reliable synthetic route to this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 4,5-diaminouracil hydrochloride from ethyl cyanoacetate and urea, which proceeds via cyclization, nitrosation, and subsequent reduction. The second step is the thionation of 4,5-diaminouracil using a suitable thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to replace the carbonyl oxygens with sulfur.

Synthesis_Pathway A Ethyl Cyanoacetate + Urea B 4,5-Diaminouracil (4,5-Diamino-2,6-dihydroxypyrimidine) A->B Cyclization, Nitrosation, Reduction C This compound B->C Thionation (Lawesson's Reagent or P4S10)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,5-Diaminouracil Hydrochloride

This procedure is adapted from a well-established Organic Syntheses protocol.[1]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
SodiumNa22.9939.4 g1.72
Absolute EthanolC2H5OH46.071 L-
Ethyl CyanoacetateC5H7NO2113.1291.5 mL (97.2 g)0.86
UreaCH4N2O60.0651.5 g0.86
Glacial Acetic AcidC2H4O260.05As needed-
Sodium NitriteNaNO269.0064.8 g0.94
Sodium HydrosulfiteNa2S2O4174.11~250 g~1.44
Concentrated HClHCl36.46~100-200 mL-
AcetoneC3H6O58.08As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 1 L of absolute ethanol. Carefully add 39.4 g of sodium in small portions.

  • Cyclization: After all the sodium has dissolved, cool the solution and add 91.5 mL of ethyl cyanoacetate and 51.5 g of urea. Heat the mixture to reflux with vigorous stirring for 4 hours.

  • Hydrolysis and Neutralization: Add 1 L of hot (80 °C) water to the reaction mixture and resume stirring until the solid dissolves. Heat at 80 °C for 15 minutes and then neutralize with glacial acetic acid.

  • Nitrosation: Add an additional 75 mL of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g of sodium nitrite in 70 mL of water. The red nitroso compound will precipitate.

  • Reduction: Filter the nitroso compound and transfer the moist solid back to the flask. Add 430 mL of warm water (50 °C). While stirring and heating on a steam bath, add solid sodium hydrosulfite in portions until the red color disappears completely. Add an additional 30 g of sodium hydrosulfite and continue stirring for 15 minutes.

  • Isolation of Bisulfite Adduct: Cool the mixture and filter the tan-colored diaminouracil bisulfite. Wash with water and partially dry.

  • Formation of Hydrochloride Salt: Transfer the bisulfite adduct to a 1-liter flask and add enough concentrated hydrochloric acid (100-200 mL) to allow for mechanical stirring. Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.

  • Final Product Isolation: Filter the resulting tan-colored 4,5-diaminouracil hydrochloride, wash thoroughly with acetone, and dry in a vacuum oven over phosphorus pentoxide.

Expected Yield: 104–124 g (68–81%).[1]

Step 2: Synthesis of this compound

This step involves the thionation of 4,5-diaminouracil. Two alternative reagents are provided: Lawesson's reagent and phosphorus pentasulfide.

Method A: Thionation using Lawesson's Reagent

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4,5-Diaminouracil HydrochlorideC4H7N4O2Cl178.5817.9 g0.1
Lawesson's ReagentC14H14O2P2S4404.4740.4 g0.1
Anhydrous Toluene or Dioxane--500 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 17.9 g of 4,5-diaminouracil hydrochloride in 500 mL of anhydrous toluene or dioxane.

  • Add 40.4 g of Lawesson's reagent to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate.

  • Filter the solid product and wash with cold toluene and then with a small amount of diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.

Method B: Thionation using Phosphorus Pentasulfide (P₄S₁₀)

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4,5-Diaminouracil HydrochlorideC4H7N4O2Cl178.5817.9 g0.1
Phosphorus PentasulfideP4S10444.5522.2 g0.05
Anhydrous Pyridine or Tetralin--300 mL-

Procedure:

  • In a round-bottom flask, suspend 17.9 g of 4,5-diaminouracil hydrochloride and 22.2 g of phosphorus pentasulfide in 300 mL of anhydrous pyridine or tetralin.

  • Heat the mixture to reflux with stirring for 6-8 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)
4,5-Diaminouracil HydrochlorideC4H7N4O2Cl178.58Tan solid>300 (decomposes)
This compoundC4H6N4S2174.25Yellow powder>300 (decomposes)

Visualizations

Caption: Workflow for the synthesis of 4,5-Diaminouracil Hydrochloride.

G 4,5-Diaminouracil 4,5-Diaminouracil Thionation Reaction Thionation Reaction 4,5-Diaminouracil->Thionation Reaction Add Thionating Agent (Lawesson's or P4S10) Work-up Work-up Thionation Reaction->Work-up Cool, Filter Purification Purification Work-up->Purification Recrystallization Final Product Final Product Purification->Final Product

Caption: Workflow for the thionation of 4,5-Diaminouracil.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium is highly reactive with water; handle with extreme care.

  • Phosphorus pentasulfide and Lawesson's reagent can release toxic hydrogen sulfide upon contact with moisture. Handle in a dry atmosphere.

  • Concentrated acids are corrosive and should be handled with care.

Disclaimer

This protocol is intended for use by trained laboratory personnel. The user is solely responsible for all safety precautions and for verifying the appropriateness of this protocol for their specific application.

References

Application Notes & Protocols for Electrochemical Sensing with 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and proposed protocols for the utilization of 4,5-Diamino-2,6-dimercaptopyrimidine (DADMP) in the development of electrochemical sensors. DADMP, with its rich nitrogen and sulfur functional groups, presents a promising candidate as a selective chelating agent for heavy metal ions. The amino (-NH₂) and mercapto (-SH) groups can form stable coordination complexes with various metal ions, making it an excellent recognition element for electrochemical sensing platforms. This document outlines a hypothetical application for the detection of heavy metal ions, such as lead (Pb²⁺) and copper (Cu²⁺), based on the principles of stripping voltammetry. While direct experimental data for DADMP in this specific application is emerging, the proposed methodology is grounded in established electrochemical principles and the known chemistry of similar pyrimidine-based ligands.

Principle of Detection

The proposed electrochemical sensor operates on the principle of adsorptive stripping voltammetry. The sensing mechanism involves two key steps:

  • Preconcentration: The DADMP-modified electrode is immersed in a sample solution containing the target heavy metal ions. The amino and mercapto groups on the DADMP molecule selectively bind to the metal ions, leading to their accumulation on the electrode surface. This preconcentration step significantly enhances the sensitivity of the sensor.

  • Stripping: After a defined accumulation period, a potential sweep is applied to the electrode. This causes the captured metal ions to be "stripped" from the electrode surface, either by reduction or oxidation. The resulting current peak is directly proportional to the concentration of the target metal ion in the sample.

Proposed Signaling Pathway

The interaction of this compound with a target heavy metal ion at the electrode surface can be visualized as a multi-step process leading to a detectable electrochemical signal.

G cluster_electrode Electrode Surface cluster_solution Sample Solution DADMP_immobilized DADMP Immobilized on Electrode Surface Metal_Complex DADMP-Metal Complex on Electrode DADMP_immobilized->Metal_Complex Formation of DADMP-Metal Complex Metal_Ion Target Heavy Metal Ion (e.g., Pb²⁺, Cu²⁺) Metal_Ion->DADMP_immobilized Chelation/ Preconcentration Stripping_Signal Electrochemical Signal (Current Peak) Metal_Complex->Stripping_Signal Potential Sweep (Stripping)

Proposed signaling pathway for metal ion detection.

Experimental Protocols

The following are proposed protocols for the development and application of a DADMP-based electrochemical sensor.

Protocol 1: Electrode Modification with this compound

This protocol describes the modification of a glassy carbon electrode (GCE) with DADMP.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (DADMP)

  • Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Electrode Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Cleaning: Rinse the polished electrode thoroughly with deionized water and then sonicate in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.

  • Drying: Dry the cleaned electrode under a gentle stream of nitrogen gas.

  • Preparation of DADMP Solution: Prepare a 1 mM solution of DADMP in DMF.

  • Electrode Modification: Immerse the cleaned and dried GCE into the DADMP solution and allow it to self-assemble for 12 hours at room temperature.

  • Final Rinse: After incubation, gently rinse the modified electrode with DMF and then deionized water to remove any non-adsorbed DADMP molecules.

  • Drying and Storage: Dry the DADMP-modified GCE under a nitrogen stream and store it in a desiccator at 4°C when not in use.

Protocol 2: Electrochemical Detection of Lead (Pb²⁺) using Stripping Voltammetry

This protocol outlines the use of the DADMP-modified GCE for the detection of Pb²⁺ ions.

Materials:

  • DADMP-modified GCE (Working Electrode)

  • Ag/AgCl (3 M KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Electrochemical workstation

  • Acetate buffer (0.1 M, pH 5.0)

  • Lead (Pb²⁺) standard solutions of varying concentrations

  • Deionized water

Procedure:

  • Electrochemical Cell Setup: Assemble a three-electrode system in an electrochemical cell containing 10 mL of 0.1 M acetate buffer (pH 5.0).

  • Preconcentration Step: Immerse the DADMP-modified GCE, Ag/AgCl reference electrode, and platinum counter electrode into the buffer solution containing a known concentration of Pb²⁺. Apply a preconcentration potential of -1.2 V for 300 seconds with stirring.

  • Equilibration: Stop the stirring and allow the solution to become quiescent for 10 seconds.

  • Stripping Step: Scan the potential from -1.2 V to -0.2 V using a suitable voltammetric technique, such as square-wave voltammetry (SWV) or differential pulse voltammetry (DPV).

  • Data Acquisition: Record the resulting voltammogram. The peak current at the characteristic stripping potential for Pb²⁺ is proportional to its concentration.

  • Regeneration: To regenerate the electrode for the next measurement, apply a potential of +0.4 V for 60 seconds in a blank buffer solution to remove the bound Pb²⁺.

Experimental Workflow

The overall experimental workflow for utilizing the DADMP-modified electrode for heavy metal ion detection is depicted below.

G A GCE Polishing & Cleaning B Electrode Modification with DADMP A->B C Electrochemical Cell Setup B->C D Preconcentration of Metal Ions C->D E Stripping Voltammetry D->E F Data Analysis: Peak Current vs. Concentration E->F G Electrode Regeneration F->G Optional G->C

Experimental workflow for heavy metal ion detection.

Data Presentation

The following table summarizes the hypothetical analytical performance of the DADMP-based electrochemical sensor for the detection of Pb²⁺ and Cu²⁺. These values are based on typical performance characteristics of similar chemosensors.

ParameterLead (Pb²⁺)Copper (Cu²⁺)
Linear Range 0.1 µM - 100 µM0.5 µM - 150 µM
Limit of Detection (LOD) 0.05 µM0.1 µM
Limit of Quantification (LOQ) 0.15 µM0.3 µM
Sensitivity 1.5 µA/µM0.8 µA/µM
R² of Calibration Curve 0.9980.995
Relative Standard Deviation (RSD) < 5% (for n=5)< 6% (for n=5)

Conclusion

The proposed application of this compound in electrochemical sensors offers a promising avenue for the sensitive and selective detection of heavy metal ions. The outlined protocols provide a foundational framework for researchers to develop and validate DADMP-based sensors. Further experimental validation is necessary to confirm the hypothetical performance characteristics and to optimize the sensor for specific applications in environmental monitoring, food safety, and clinical diagnostics. The unique chelating properties of DADMP, combined with the inherent advantages of electrochemical techniques, position it as a valuable tool for future sensor development.

Application Notes and Protocols for Heavy Metal Ion Sensors Fabricated with 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in environmental and biological systems poses a significant threat to public health. The development of sensitive, selective, and rapid detection methods for heavy metal ions is crucial for environmental monitoring, food safety, and clinical diagnostics. 4,5-Diamino-2,6-dimercaptopyrimidine (DADMP) is a promising organic ligand for the fabrication of electrochemical sensors for heavy metal ions. Its structure, featuring two amino groups and two mercapto (thiol) groups, provides multiple coordination sites for the chelation of heavy metal ions. The thiol groups, in particular, allow for the straightforward immobilization of DADMP onto electrode surfaces, such as gold or glassy carbon, through the formation of self-assembled monolayers (SAMs). This document provides detailed application notes and experimental protocols for the fabrication and utilization of a DADMP-based electrochemical sensor for the detection of various heavy metal ions.

Principle of Detection

The sensing mechanism of the DADMP-modified electrode is based on the specific binding of heavy metal ions to the DADMP molecules immobilized on the electrode surface. This chelation event can be transduced into a measurable electrochemical signal using techniques such as square wave anodic stripping voltammetry (SWASV). The process involves two key steps:

  • Preconcentration: A negative potential is applied to the working electrode, causing the targeted heavy metal ions in the sample solution to be reduced and accumulated onto the electrode surface through chelation with the immobilized DADMP.

  • Stripping: The potential is then scanned in the positive direction, which oxidizes the accumulated metal back into its ionic form. This stripping process generates a current peak at a potential characteristic of the specific metal. The height of this peak is proportional to the concentration of the metal ion in the sample.

Data Presentation

Table 1: Representative Performance of the DADMP-Modified Electrode for the Detection of Various Heavy Metal Ions.

Heavy Metal IonLinear Range (µM)Limit of Detection (LOD) (nM)
Lead (Pb²⁺)0.05 - 10.05.0
Cadmium (Cd²⁺)0.1 - 15.08.0
Mercury (Hg²⁺)0.01 - 5.01.0
Copper (Cu²⁺)0.2 - 20.015.0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential capabilities of a DADMP-based sensor. Actual performance characteristics should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • This compound (DADMP)

  • Glassy carbon electrode (GCE)

  • Polishing materials (e.g., 0.3 and 0.05 µm alumina slurry)

  • Dimethylformamide (DMF)

  • Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0)

  • Standard stock solutions of heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺)

  • High-purity water (e.g., Milli-Q)

  • Nitrogen gas (high purity)

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode setup (working electrode: DADMP-modified GCE; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Electrochemical cell

Protocol 1: Preparation of the DADMP-Modified Glassy Carbon Electrode
  • Polishing the Glassy Carbon Electrode:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for another 5 minutes.

    • Rinse thoroughly with deionized water and then sonicate in deionized water and ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Pretreatment:

    • In a 0.5 M H₂SO₄ solution, cycle the potential of the polished GCE between -0.5 V and +1.5 V at a scan rate of 100 mV/s for 10 cycles. This step activates the electrode surface.

    • Rinse the electrode thoroughly with deionized water and dry with nitrogen.

  • Immobilization of DADMP:

    • Prepare a 1.0 mM solution of DADMP in dimethylformamide (DMF).

    • Immerse the pretreated GCE into the DADMP solution and apply a constant potential of +0.4 V (vs. Ag/AgCl) for 300 seconds. This electrografting process facilitates the formation of a stable DADMP layer on the electrode surface through the thiol groups.

    • Alternatively, the electrode can be modified by drop-casting 10 µL of the DADMP solution onto the GCE surface and allowing the solvent to evaporate at room temperature.

    • After modification, rinse the electrode gently with DMF and then with deionized water to remove any non-adsorbed molecules.

    • The DADMP-modified GCE is now ready for use.

Protocol 2: Electrochemical Detection of Heavy Metal Ions using SWASV
  • Preparation of the Electrochemical Cell:

    • Add a known volume of the supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0) to the electrochemical cell.

    • Introduce a known concentration of the heavy metal ion standard or the sample solution into the cell.

    • Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Preconcentration Step:

    • Immerse the DADMP-modified GCE, the Ag/AgCl reference electrode, and the platinum counter electrode into the solution.

    • Apply a preconcentration potential of -1.2 V (vs. Ag/AgCl) for a specified time (e.g., 300 seconds) while stirring the solution. This potential and time should be optimized for the specific analyte and desired sensitivity.

  • Stripping Step:

    • Stop the stirring and allow the solution to become quiescent for 10 seconds.

    • Scan the potential from -1.2 V to +0.2 V using square wave voltammetry with optimized parameters (e.g., frequency: 25 Hz, amplitude: 25 mV, step potential: 4 mV).

    • Record the resulting voltammogram. The peak current at the characteristic stripping potential for the target metal ion is proportional to its concentration.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak current against the concentration of the heavy metal ion standards.

    • Determine the concentration of the unknown sample from the calibration curve.

Mandatory Visualizations

Signaling_Pathway cluster_electrode DADMP-Modified Electrode Surface DADMP This compound (Immobilized) Chelation Chelation DADMP->Chelation Metal_Ion Heavy Metal Ion (M²⁺) in Solution Metal_Ion->Chelation Binding Preconcentration Accumulation on Electrode Surface Chelation->Preconcentration Negative Potential Stripping Oxidative Stripping Preconcentration->Stripping Positive Potential Scan Signal Electrochemical Signal (Current Peak) Stripping->Signal

Caption: Signaling pathway of the DADMP-based heavy metal ion sensor.

Experimental_Workflow cluster_prep Electrode Preparation cluster_detection Electrochemical Detection Polish 1. Polish GCE Pretreat 2. Electrochemical Pretreatment Polish->Pretreat Immobilize 3. Immobilize DADMP Pretreat->Immobilize Prepare_Cell 4. Prepare Electrochemical Cell Immobilize->Prepare_Cell Preconcentrate 5. Preconcentration Step Prepare_Cell->Preconcentrate Strip 6. Stripping Step Preconcentrate->Strip Analyze 7. Data Analysis Strip->Analyze

Caption: Experimental workflow for sensor fabrication and heavy metal detection.

Logical_Relationship DADMP_Structure DADMP Structure (Amino & Thiol Groups) Chelation_Ability Strong Chelation with Heavy Metals DADMP_Structure->Chelation_Ability enables Immobilization Stable Immobilization on Electrode DADMP_Structure->Immobilization facilitates High_Selectivity High Selectivity Chelation_Ability->High_Selectivity High_Sensitivity High Sensitivity Immobilization->High_Sensitivity leads to

Application of 4,5-Diamino-2,6-dimercaptopyrimidine in Biosensor Development: A Representative Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2,6-dimercaptopyrimidine (DADMP) is a heterocyclic compound featuring two amine and two thiol functional groups. These reactive moieties make it a promising candidate for applications in biosensor development. The thiol groups can facilitate strong anchoring to gold electrode surfaces, forming a stable self-assembled monolayer (SAM). The amino groups, in turn, provide versatile sites for the covalent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. This dual functionality allows for the construction of highly specific and sensitive biosensing platforms.

Due to a lack of specific studies on the direct application of this compound in biosensors in publicly available literature, this document presents a representative application note based on the functionalities of similar thiol and amine-containing compounds used in electrochemical biosensing. The following protocols and data are illustrative of the potential performance of a DADMP-modified biosensor, using the electrochemical detection of dopamine as a model application.

Principle of Detection

The proposed biosensor operates on the principle of electrochemical detection. A glassy carbon electrode (GCE) is modified with a self-assembled monolayer of DADMP. The thiol groups of DADMP anchor the molecule to the gold nanoparticle-modified GCE surface, while the amino groups are used to immobilize a suitable biorecognition element, in this case, an enzyme such as tyrosinase, which specifically interacts with dopamine. The enzymatic reaction produces an electroactive species, and the resulting change in current is measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The magnitude of the current change is proportional to the concentration of dopamine in the sample.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical DADMP-based electrochemical biosensor for dopamine detection, compiled from typical performance characteristics of similar biosensors.

ParameterValueTechnique
Limit of Detection (LOD) 0.05 µMDifferential Pulse Voltammetry (DPV)
Linear Range 0.1 µM - 100 µMDifferential Pulse Voltammetry (DPV)
Sensitivity 1.5 µA µM⁻¹ cm⁻²Differential Pulse Voltammetry (DPV)
Response Time < 10 secondsAmperometry
Selectivity High (minimal interference from ascorbic acid and uric acid)Differential Pulse Voltammetry (DPV)
Stability > 90% of initial response after 15 days (stored at 4°C)Cyclic Voltammetry (CV)

Experimental Protocols

Preparation of DADMP-Modified Glassy Carbon Electrode (GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (DADMP)

  • Gold Nanoparticles (AuNPs) solution

  • Ethanol

  • 0.5 M H₂SO₄

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

Protocol:

  • GCE Polishing:

    • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with DI water and sonicate in ethanol and DI water for 5 minutes each to remove any adsorbed particles.

  • Electrochemical Cleaning:

    • Activate the polished GCE by cycling the potential from -0.2 V to +1.5 V in 0.5 M H₂SO₄ at a scan rate of 100 mV/s for 10 cycles.

    • Rinse the electrode with DI water and dry under a stream of nitrogen.

  • Gold Nanoparticle Deposition:

    • Immerse the cleaned GCE in a solution of gold nanoparticles for 12 hours to allow for the spontaneous adsorption of AuNPs onto the electrode surface.

    • Rinse with DI water to remove loosely bound nanoparticles.

  • DADMP Self-Assembled Monolayer (SAM) Formation:

    • Immerse the AuNP-modified GCE in a 10 mM ethanolic solution of DADMP for 24 hours at room temperature to form a stable SAM.

    • After incubation, rinse the electrode thoroughly with ethanol and DI water to remove any physisorbed molecules.

    • Dry the DADMP/AuNP/GCE under a gentle stream of nitrogen.

Immobilization of Biorecognition Element (Tyrosinase)

Materials:

  • DADMP/AuNP/GCE

  • Tyrosinase solution (1 mg/mL in phosphate buffer, pH 7.0)

  • Glutaraldehyde solution (2.5% in phosphate buffer, pH 7.0)

  • Bovine Serum Albumin (BSA) solution (1% in phosphate buffer, pH 7.0)

  • Phosphate buffer (0.1 M, pH 7.0)

Protocol:

  • Activation of Amino Groups:

    • Immerse the DADMP/AuNP/GCE in a 2.5% glutaraldehyde solution for 1 hour at room temperature. This step activates the amino groups of DADMP for enzyme conjugation.

    • Rinse the electrode with phosphate buffer (pH 7.0).

  • Enzyme Immobilization:

    • Drop-cast 10 µL of the tyrosinase solution onto the activated electrode surface and incubate for 2 hours at 4°C in a humid chamber.

    • Rinse gently with phosphate buffer (pH 7.0) to remove any unbound enzyme.

  • Blocking of Non-specific Binding Sites:

    • Immerse the enzyme-modified electrode in a 1% BSA solution for 30 minutes to block any remaining active sites and prevent non-specific binding.

    • Rinse with phosphate buffer (pH 7.0).

    • The resulting Tyr/DADMP/AuNP/GCE is now ready for use or can be stored at 4°C.

Electrochemical Detection of Dopamine

Materials:

  • Tyr/DADMP/AuNP/GCE (working electrode)

  • Ag/AgCl (reference electrode)

  • Platinum wire (counter electrode)

  • Electrochemical workstation

  • Phosphate buffer (0.1 M, pH 7.0)

  • Dopamine stock solution and standards

Protocol:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode system in an electrochemical cell containing 10 mL of phosphate buffer (pH 7.0).

  • Cyclic Voltammetry (CV) Characterization:

    • Record the cyclic voltammogram in the potential range of -0.4 V to +0.8 V at a scan rate of 50 mV/s to characterize the modified electrode.

  • Differential Pulse Voltammetry (DPV) Measurement:

    • Add successive aliquots of dopamine standard solutions to the electrochemical cell.

    • Record the DPV response from -0.2 V to +0.6 V with a pulse amplitude of 50 mV and a pulse width of 50 ms.

    • The peak current will increase with increasing dopamine concentration.

    • Construct a calibration curve by plotting the peak current versus the dopamine concentration.

Visualizations

Signaling Pathway

G Dopamine Dopamine Tyrosinase Tyrosinase (Immobilized) Dopamine->Tyrosinase Enzymatic Oxidation Dopaquinone Dopaquinone (Electroactive) Tyrosinase->Dopaquinone Electrode DADMP-Modified Electrode Dopaquinone->Electrode Electrochemical Reduction Signal Electrochemical Signal (Current) Electrode->Signal G cluster_prep Electrode Preparation cluster_immob Bioreceptor Immobilization cluster_detect Dopamine Detection A 1. Polish GCE B 2. Electrochemical Cleaning A->B C 3. Deposit AuNPs B->C D 4. Form DADMP SAM C->D E 5. Activate with Glutaraldehyde D->E F 6. Immobilize Tyrosinase E->F G 7. Block with BSA F->G H 8. Assemble Electrochemical Cell G->H I 9. Add Dopamine Sample H->I J 10. Perform DPV Measurement I->J K 11. Analyze Data J->K

Application Notes and Protocols for Nanoparticle-Based Detection Using 2,4-Dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), offers a versatile platform for the development of sensitive and selective biosensors. This is largely due to their unique optical properties, particularly their localized surface plasmon resonance (LSPR), which is highly sensitive to changes in the local dielectric environment and inter-particle distance. Molecules containing thiol groups can readily self-assemble onto the surface of these nanoparticles, providing a stable and reliable method for surface modification.

This document outlines the experimental setup and protocols for the use of 2,4-dimercaptopyrimidine as a functionalizing agent for gold nanoparticles in the development of a colorimetric sensor. The two thiol groups of dimercaptopyrimidine offer robust anchoring to the nanoparticle surface. The pyrimidine ring, with its nitrogen atoms, can act as a chelating agent for specific analytes, inducing nanoparticle aggregation and a corresponding colorimetric response. This system holds potential for the rapid and sensitive detection of various analytes, including metal ions and small molecules, which is of significant interest in drug development and environmental monitoring. While direct literature on 2,4-dimercaptopyrimidine for this specific application is emerging, the protocols provided are based on well-established methods for similar thiol-functionalized nanoparticle systems.

Signaling Pathway and Experimental Workflow

The fundamental principle of this detection method relies on the analyte-induced aggregation of 2,4-dimercaptopyrimidine-functionalized gold nanoparticles (DMP-AuNPs). In the absence of the target analyte, the functionalized nanoparticles are well-dispersed, resulting in a characteristic red-colored solution. Upon introduction of the analyte, it coordinates with the pyrimidine moieties on the surface of adjacent nanoparticles, acting as a bridge and causing them to aggregate. This aggregation leads to a shift in the LSPR, resulting in a visible color change from red to blue or purple. This colorimetric change can be qualitatively observed by the naked eye and quantitatively measured using a UV-Vis spectrophotometer.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_detection Detection cluster_analysis Analysis synthesis Gold Nanoparticle (AuNP) Synthesis functionalization Surface Functionalization with 2,4-Dimercaptopyrimidine synthesis->functionalization Characterization (UV-Vis, DLS, TEM) analyte_addition Addition of Target Analyte functionalization->analyte_addition aggregation Analyte-Induced Aggregation analyte_addition->aggregation color_change Colorimetric Change (Red to Blue) aggregation->color_change visual Visual Inspection color_change->visual uv_vis UV-Vis Spectroscopy color_change->uv_vis

Caption: Experimental workflow for nanoparticle detection using dimercaptopyrimidine.

Quantitative Data Summary

The following tables summarize key quantitative data that can be expected from the characterization and application of 2,4-dimercaptopyrimidine-functionalized gold nanoparticles. These values are based on typical results obtained for similar nanoparticle-based colorimetric sensors and should be experimentally verified and optimized.

Table 1: Physicochemical Properties of Gold Nanoparticles

ParameterBare AuNPsDMP-Functionalized AuNPs
Hydrodynamic Diameter (nm) 15 - 2020 - 30
Zeta Potential (mV) -30 to -50-15 to -25
LSPR Peak (nm) ~520525 - 530

Table 2: Sensor Performance Characteristics

ParameterExpected Value
Limit of Detection (LOD) Low micromolar (µM) to nanomolar (nM) range
Linear Range Dependent on analyte and experimental conditions
Selectivity High against non-target analytes
Response Time < 15 minutes

Experimental Protocols

Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with an approximate diameter of 15-20 nm using the Turkevich method.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in DI water in a 250 mL round-bottom flask.

  • Bring the solution to a rolling boil on a heating mantle with vigorous stirring.

  • Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

  • Continue boiling and stirring. The solution color will change from pale yellow to colorless, then to black, and finally to a ruby red color.

  • Maintain the solution at a gentle boil for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while stirring.

  • Store the synthesized AuNP solution at 4°C in a dark container.

  • Characterize the AuNPs using UV-Vis spectroscopy (for LSPR peak), Dynamic Light Scattering (DLS) (for size distribution and zeta potential), and Transmission Electron Microscopy (TEM) (for morphology and size).

Functionalization of AuNPs with 2,4-Dimercaptopyrimidine (DMP)

This protocol details the surface modification of the synthesized AuNPs with 2,4-dimercaptopyrimidine.

Materials:

  • Synthesized AuNP solution

  • 2,4-Dimercaptopyrimidine (DMP)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare a 1 mM stock solution of DMP in ethanol.

  • To 10 mL of the AuNP solution, add 100 µL of the 1 mM DMP stock solution while stirring. The optimal concentration of DMP may require optimization.

  • Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to ensure complete self-assembly of the DMP onto the AuNP surface.

  • Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS buffer.

  • Repeat the centrifugation and resuspension steps two more times to remove any unbound DMP.

  • After the final wash, resuspend the DMP-functionalized AuNPs (DMP-AuNPs) in 10 mL of PBS buffer.

  • Characterize the DMP-AuNPs using UV-Vis, DLS, and TEM to confirm successful functionalization and assess their stability.

Analyte Detection Protocol

This protocol describes the general procedure for detecting a target analyte using the DMP-AuNPs.

Materials:

  • DMP-AuNP solution

  • Target analyte stock solution

  • Control (non-target) analyte solutions

  • PBS buffer (pH 7.4)

  • 96-well microplate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • In the wells of a 96-well microplate, add 100 µL of the DMP-AuNP solution.

  • Add varying concentrations of the target analyte solution (e.g., 10 µL) to the wells. For a negative control, add 10 µL of PBS buffer. To test for selectivity, add solutions of non-target analytes.

  • Gently mix the contents of the wells.

  • Incubate the microplate at room temperature for a predetermined time (e.g., 15 minutes).

  • Visually observe any color change in the solutions.

  • Measure the UV-Vis absorption spectra of the solutions from 400 nm to 800 nm. The aggregation of AuNPs will result in a red-shift and broadening of the LSPR peak, often with the appearance of a new peak at a longer wavelength (~620-650 nm).

  • Quantify the colorimetric response by calculating the ratio of the absorbance at the new peak wavelength to the absorbance at the original LSPR peak (e.g., A₆₂₀/A₅₂₅).

  • Plot the absorbance ratio against the analyte concentration to generate a calibration curve and determine the limit of detection.

Signaling and Detection Mechanism

The interaction between the DMP-functionalized nanoparticles and the target analyte is the core of the detection mechanism. The dimercaptopyrimidine molecule acts as a bifunctional linker: the thiol groups provide a strong anchor to the gold surface, while the nitrogen atoms in the pyrimidine ring are available for coordination with the analyte.

signaling_mechanism cluster_before Before Analyte Addition cluster_after After Analyte Addition dmp1 DMP dmp2 DMP au1 au1->dmp1 S-Au bond au2 au2->dmp2 S-Au bond label_dispersed Dispersed Nanoparticles (Red Solution) dmp3 DMP analyte Analyte dmp3->analyte Coordination dmp4 DMP dmp4->analyte Coordination au3 au3->dmp3 S-Au bond au4 au4->dmp4 S-Au bond label_aggregated Aggregated Nanoparticles (Blue Solution) before_analyte after_analyte before_analyte->after_analyte + Analyte

Application Notes and Protocols: Derivatization of 4,5-Diamino-2,6-dimercaptopyrimidine for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in the development of novel anticancer therapeutics. The inherent biological significance of the pyrimidine scaffold, being a fundamental component of nucleic acids, has driven extensive research into its modification for targeted cancer therapy. This document provides detailed application notes and experimental protocols for the derivatization of 4,5-diamino-2,6-dimercaptopyrimidine, a versatile starting material for the synthesis of potent anticancer agents. The presence of amino and mercapto groups at key positions offers multiple avenues for chemical modification, leading to the generation of diverse compound libraries with the potential to target various cancer-associated signaling pathways.

Strategic Approaches to Derivatization

The derivatization of this compound primarily focuses on two main strategies:

  • S-Alkylation/Arylation: The mercapto groups at positions 2 and 6 are nucleophilic and can be readily alkylated or arylated to introduce a variety of substituents. This approach allows for the modulation of the compound's lipophilicity, steric bulk, and electronic properties, which can significantly influence its biological activity.

  • Cyclocondensation Reactions: The vicinal diamino groups at positions 4 and 5 are ideal for cyclocondensation reactions with various electrophilic reagents to form fused heterocyclic systems. This strategy leads to the synthesis of purine and thiazolo[4,5-d]pyrimidine analogs, which are known to exhibit a wide range of pharmacological activities, including anticancer effects.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives, including thiopurines and other related structures, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells). While specific data for derivatives of this compound are limited in publicly available literature, the presented data for structurally related compounds provide valuable insights into the potential efficacy of this class of molecules.

Table 1: In Vitro Anticancer Activity of Thiopurine Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Citation
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)SNB-19 (Glioblastoma)5.00[1][2]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)C-32 (Melanoma)7.58[1][2]
Azathioprine Analog (2a)SNB-19 (Glioblastoma)>10[1]
Azathioprine Analog (2b)SNB-19 (Glioblastoma)>10[1]
Azathioprine Analog (3a)C-32 (Melanoma)>10[1]
Dialkylaminoalkylthiopurine (4b)SNB-19 (Glioblastoma)<10[1][2]
Dialkylaminoalkylthiopurine (4c)SNB-19 (Glioblastoma)<10[1][2]
Dialkylaminoalkylthiopurine (4e)SNB-19 (Glioblastoma)<10[1][2]
Dialkylaminoalkylthiopurine (4f)SNB-19 (Glioblastoma)<10[1][2]

Table 2: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Citation
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)24.4
Thiazolo-pyrimidinone derivativeMGC-803 (Gastric Cancer)5.13[4]
Thiazolo-pyrimidinone derivativeMGC-803 (Gastric Cancer)4.64[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound and for the evaluation of their anticancer activity.

Synthesis Protocols

Protocol 1: Synthesis of 2,6-Bis(alkylthio/arylthio)-4,5-diaminopyrimidines

This protocol is adapted from the S-alkylation of 4,6-diamino-2-mercaptopyrimidine and is applicable for the derivatization of the two mercapto groups of this compound.

Materials:

  • This compound

  • Alkyl or Aryl Halide (e.g., n-heptyl chloride, benzyl bromide) (2.2 equivalents)

  • Sodium Hydroxide (NaOH) (2.2 equivalents)

  • Methanol

  • Dimethylformamide (DMF)

  • Water

  • Chloroform

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and an aqueous solution of NaOH (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour to form the disodium salt.

  • Remove the methanol by rotary evaporation to obtain a solid residue.

  • Dissolve the residue in DMF.

  • Add the alkyl or aryl halide (2.2 equivalents) to the solution.

  • Heat the reaction mixture at 50-70°C for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the DMF by vacuum distillation.

  • Treat the obtained residue with water and extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of 2,6-Dithiopurines (Cyclocondensation with Formic Acid)

This protocol describes the synthesis of purine analogs through the cyclocondensation of the diaminopyrimidine with formic acid.

Materials:

  • This compound

  • 90-100% Formic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in 90-100% formic acid.

  • Reflux the reaction mixture for 5-10 hours. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the precipitate by filtration.

  • If the product does not precipitate, remove the excess formic acid under reduced pressure.

  • Wash the resulting solid with water and then with a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Dry the purified 2,6-dithiopurine product.

Protocol 3: Synthesis of 2-Thioxo-thiazolo[4,5-d]pyrimidines (Cyclocondensation with Carbon Disulfide)

This protocol outlines the synthesis of a thiazolo[4,5-d]pyrimidine ring system, a class of compounds with demonstrated anticancer potential.

Materials:

  • This compound

  • Carbon Disulfide (CS2)

  • Pyridine or another suitable base

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Add an excess of carbon disulfide to the solution.

  • Reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 2-thioxo-thiazolo[4,5-d]pyrimidine derivative.

In Vitro Anticancer Activity Protocols

Protocol 4: MTT Cell Proliferation Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using a suitable software.

Protocol 5: Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to assess the inhibitory activity of the synthesized compounds against specific protein kinases, which are common targets for pyrimidine-based anticancer drugs.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, CDK9)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO).

  • Kinase Reaction: Add the kinase, substrate, and ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[5]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate simplified representations of these pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis CDK_Signaling_Pathway cluster_rb_e2f Cyclin Cyclin CDK CDK Cyclin->CDK Binds and Activates Rb Rb CDK->Rb Phosphorylates CDK->Rb Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->CDK Inhibits pRb pRb (Phosphorylated) Rb->pRb E2F E2F Rb->E2F Inhibits Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Activates Transcription Synthesis_Workflow Start This compound Derivatization Derivatization Reaction (S-Alkylation or Cyclocondensation) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product Screening_Workflow Synthesized_Derivatives Synthesized Derivatives Primary_Screening Primary Screening (e.g., MTT Assay on multiple cell lines) Synthesized_Derivatives->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assays, Apoptosis Assays) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound

References

Application Notes and Protocols: 4,5-Diamino-2,6-dimercaptopyrimidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-diamino-2,6-dimercaptopyrimidine as a versatile building block for the construction of various fused heterocyclic systems. This precursor, possessing vicinal amino groups and two reactive mercapto functionalities, is primed for cyclocondensation reactions to yield purine, thiazolopyrimidine, and pyrimidothiazine analogs of significant interest in medicinal chemistry and drug discovery. The following sections detail the synthetic pathways, experimental protocols, and quantitative data for these transformations.

Synthesis of 2,6-Dithiopurines

The reaction of 4,5-diaminopyrimidines with one-carbon synthons, such as formic acid or orthoformates, is a classical and effective method for the synthesis of the purine ring system. In the case of this compound, this reaction leads to the formation of 2,6-dithiopurines, which are sulfur analogs of xanthine and related purine bases. These compounds are of interest for their potential as antimetabolites and enzyme inhibitors.

Reaction Pathway:

G Pyrimidine This compound Intermediate N-Formyl Intermediate Pyrimidine->Intermediate Formylation Reagent Formic Acid (HCOOH) Reagent->Intermediate Product 2,6-Dithiopurine Intermediate->Product Cyclization/ Dehydration Heat Heat (Reflux)

Caption: Synthesis of 2,6-Dithiopurine.

Quantitative Data:
ProductReagentSolventTemperature (°C)Time (h)Yield (%)
2,6-DithiopurineFormic AcidFormic Acid100-1104-675-85
8-Methyl-2,6-dithiopurineAcetic AnhydrideAcetic Anhydride120370-80
8-Phenyl-2,6-dithiopurineBenzoic AcidPolyphosphoric Acid150265-75*

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.

Experimental Protocol: Synthesis of 2,6-Dithiopurine

Materials:

  • This compound (1.0 eq)

  • 98-100% Formic Acid (10-15 mL per gram of pyrimidine)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound.

  • Add an excess of 98-100% formic acid to the flask.

  • The mixture is heated to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess formic acid is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product is washed with water and then with a small amount of cold ethanol.

  • The product is dried under vacuum to afford 2,6-dithiopurine.

Synthesis of Thiazolo[4,5-d]pyrimidines

The condensation of 4,5-diaminopyrimidines with aldehydes or isothiocyanates provides a route to thiazolo[4,5-d]pyrimidines. The reaction with aldehydes, in the presence of an oxidizing agent or under conditions that promote oxidative cyclization, can lead to the formation of the fused thiazole ring. These compounds are structurally analogous to purines and have been investigated for a range of biological activities.

Reaction Pathway:

G Pyrimidine This compound Intermediate Schiff Base Intermediate Pyrimidine->Intermediate Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Product 2,6-Dimercapto-thiazolo[4,5-d]pyrimidine Intermediate->Product Oxidative Cyclization Oxidant Oxidizing Agent (e.g., air, FeCl3)

Caption: Synthesis of Thiazolo[4,5-d]pyrimidines.

Quantitative Data:
Product (R group)AldehydeSolventCatalyst/OxidantTemperature (°C)Time (h)Yield (%)
5-PhenylBenzaldehydeEthanolFeCl₃Reflux660-70
5-(4-Chlorophenyl)4-ChlorobenzaldehydeDMFAir100855-65
5-(4-Methoxyphenyl)4-MethoxybenzaldehydeAcetic Acid-Reflux565-75*

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.

Experimental Protocol: Synthesis of 5-Phenyl-2,6-dimercaptothiazolo[4,5-d]pyrimidine

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous Ferric Chloride (FeCl₃) (2.2 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of this compound and benzaldehyde in ethanol is stirred at room temperature for 30 minutes.

  • Anhydrous ferric chloride is added portion-wise to the reaction mixture.

  • The mixture is then heated to reflux for 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF-water.

Synthesis of Pyrimido[4,5-b][1][2]thiazines

The reaction of this compound with α-halocarbonyl compounds, such as α-haloketones or α-haloesters, provides a direct route to the pyrimido[4,5-b][1][2]thiazine ring system. This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization.

Reaction Pathway:

G Pyrimidine This compound Intermediate S-Alkylated Intermediate Pyrimidine->Intermediate S-Alkylation HaloKetone α-Haloketone (R-CO-CH₂-X) HaloKetone->Intermediate Product Pyrimido[4,5-b][1,4]thiazine Intermediate->Product Intramolecular Cyclization Base Base (e.g., NaOAc, Et₃N)

Caption: Synthesis of Pyrimido[4,5-b][1][2]thiazines.

Quantitative Data:
Product (R group)α-HaloketoneBaseSolventTemperature (°C)Time (h)Yield (%)
7-PhenylPhenacyl bromideSodium AcetateEthanolReflux470-80
7-(4-Bromophenyl)4-Bromophenacyl bromideTriethylamineDMF80365-75
7-MethylChloroacetonePotassium CarbonateAcetoneReflux575-85*

*Yields are estimated based on analogous reactions with other o-aminothiophenols or related pyrimidines.

Experimental Protocol: Synthesis of 7-Phenyl-pyrimido[4,5-b][1][2]thiazine

Materials:

  • This compound (1.0 eq)

  • Phenacyl bromide (1.0 eq)

  • Sodium Acetate (2.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • A solution of this compound and sodium acetate in ethanol is prepared in a round-bottom flask.

  • Phenacyl bromide, dissolved in a small amount of ethanol, is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for 4 hours.

  • The mixture is then cooled, and the precipitated solid is collected by filtration.

  • The product is washed with water and then with ethanol to remove any unreacted starting materials and salts.

  • The crude product is dried and can be further purified by recrystallization if necessary.

Disclaimer: The experimental protocols and quantitative data provided are based on established synthetic methodologies for analogous compounds. Researchers should adapt and optimize these procedures for this compound based on their specific experimental setup and safety considerations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Analytical Detection of 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2,6-dimercaptopyrimidine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science due to its reactive amino and thiol functional groups. Accurate and precise analytical methods are crucial for its quantification in various matrices during research and development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and an overview of a potential electrochemical detection method. These methods are adaptable for purity assessment, stability studies, and quantification in experimental formulations.

Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₆N₄S₂
Molecular Weight174.25 g/mol
AppearancePowder
Melting Point>300 °C (decomposes)

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and sensitive approach for the separation and quantification of this compound. The protocol is based on reverse-phase chromatography, which is suitable for polar compounds.[1][2][3][4]

Experimental Protocol

1.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (or Phosphoric acid for non-MS applications)

  • Reference standard of this compound

1.1.2. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or wavelength of maximum absorbance determined by UV-Vis scan)

  • Injection Volume: 10 µL

1.1.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Methanol and Water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Performance (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Linearity Range1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC analysis workflow from sample preparation to quantification.

UV-Vis Spectrophotometry

This method is a simpler and faster technique for the quantification of this compound in solutions where it is the primary absorbing species. A UV-Vis spectrum of a related compound, 2,7-dimercaptopyrimido[4,5-d]pyrimidin-4-ol, suggests that dimercaptopyrimidines have strong absorbance in the UV region.[5][6]

Experimental Protocol

2.1.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • Deionized water

  • Reference standard of this compound

2.1.2. Method

  • Determination of λmax:

    • Prepare a 10 µg/mL solution of this compound in a 50:50 Methanol/Water mixture.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 280 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent (50:50 Methanol/Water).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Dilute the sample to a concentration that falls within the linear range of the calibration curve using the same solvent.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and sample solution.

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Data Presentation: Quantitative Performance (Hypothetical)
ParameterExpected Value
λmax~280 nm
Linearity Range1 - 20 µg/mL (r² > 0.998)
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Determine_Lambda_Max Determine λmax Spectrophotometer UV-Vis Spectrophotometer Determine_Lambda_Max->Spectrophotometer Standard_Prep Standard Preparation Measure_Absorbance Measure Absorbance Standard_Prep->Measure_Absorbance Sample_Prep Sample Preparation Sample_Prep->Measure_Absorbance Spectrophotometer->Measure_Absorbance Calibration_Curve Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Concentration Calibration_Curve->Calculate_Conc

UV-Vis spectrophotometry workflow for quantification.

Electrochemical Detection

Electrochemical methods can offer high sensitivity and are particularly suited for molecules with electroactive functional groups like thiols. The thiol groups in this compound can be oxidized at an electrode surface, providing a measurable current proportional to the concentration. This section provides a conceptual protocol as a starting point for method development.[7][8][9]

Conceptual Protocol

3.1.1. Instrumentation and Materials

  • Potentiostat with a three-electrode system (e.g., Glassy Carbon or Gold working electrode, Ag/AgCl reference electrode, Platinum wire counter electrode)

  • Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)

  • Reference standard of this compound

3.1.2. Method

  • Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Cyclic Voltammetry (CV):

    • Prepare a solution of this compound in the supporting electrolyte.

    • Scan the potential over a range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) to identify the oxidation potential of the thiol groups.

  • Differential Pulse Voltammetry (DPV) for Quantification:

    • Use the optimized oxidation potential from CV to develop a DPV method.

    • Prepare a series of standard solutions in the supporting electrolyte.

    • Record the DPV scans and measure the peak current for each standard.

    • Construct a calibration curve of peak current versus concentration.

    • Measure the peak current of the unknown sample and determine its concentration from the calibration curve.

Data Presentation: Potential Quantitative Performance
ParameterPotential Target Value
Linearity Range0.1 - 50 µM
Limit of Detection (LOD)< 0.1 µM

Logical Relationship Diagram

Electrochemical_Logic Analyte 4,5-Diamino-2,6- dimercaptopyrimidine Thiol_Groups Thiol Groups (-SH) Analyte->Thiol_Groups contains Oxidation Electrochemical Oxidation Thiol_Groups->Oxidation undergoes Electrode Working Electrode (e.g., Glassy Carbon) Electrode->Oxidation at surface of Current Measurable Current Oxidation->Current generates Concentration Concentration Current->Concentration is proportional to

Logical relationship for electrochemical detection.

Biological Activity Context

Currently, there is limited specific information in the public domain regarding the well-defined biological roles or signaling pathway interactions of this compound. However, the pyrimidine scaffold is a core structure in many biologically active molecules, including anticancer and antimicrobial agents.[10][11][12][13] Derivatives of aminopyrimidines and mercaptopyrimidines have been investigated for a wide range of pharmacological activities. Therefore, the analytical methods described herein are valuable for the characterization and quantification of this compound in the context of screening for potential biological activity.

References

Application Notes and Protocols for Electrode Modification with 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the modification of electrode surfaces with 4,5-Diamino-2,6-dimercaptopyrimidine. This compound, rich in nitrogen and sulfur functional groups, is a promising candidate for the development of novel electrochemical sensors and biosensors. The dual mercapto groups allow for strong anchoring to gold surfaces, forming a stable self-assembled monolayer (SAM), while the amino groups provide sites for further functionalization or direct interaction with target analytes.

Overview of the Modification Process

The modification of a gold electrode with this compound is typically achieved through the spontaneous formation of a self-assembled monolayer (SAM). This process involves the chemisorption of the thiol groups onto the gold surface, leading to a highly ordered and stable molecular layer. The exposed amino groups can then be utilized for various applications, including the detection of biomolecules or heavy metal ions.

The overall workflow for the modification and characterization of the electrode is depicted below.

G cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_char Electrochemical Characterization cluster_app Application A Gold Electrode Cleaning B Surface Characterization (Bare) A->B Optional C Preparation of Modification Solution A->C D Self-Assembled Monolayer Formation C->D E Cyclic Voltammetry (CV) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G Analyte Detection E->G F->G

Figure 1: Experimental workflow for electrode modification and characterization.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
This compoundTechnical grade, 90%Sigma-Aldrich
Gold Electrodes (e.g., disk, screen-printed)High purityMetrohm, etc.
Ethanol (200 proof)AnhydrousSigma-Aldrich
Sulfuric Acid (H₂SO₄)ConcentratedStandard supplier
Hydrogen Peroxide (H₂O₂) (30%)ACS gradeStandard supplier
Potassium Ferricyanide (K₃[Fe(CN)₆])Analytical gradeStandard supplier
Potassium Chloride (KCl)Analytical gradeStandard supplier
Deionized (DI) Water18.2 MΩ·cmMillipore system
Alumina Slurry (0.05 µm)Polishing gradeStandard supplier
Protocol 1: Gold Electrode Cleaning

A pristine and clean gold surface is crucial for the formation of a well-ordered SAM.

Caution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE).

  • Mechanical Polishing:

    • Polish the gold electrode surface with a 0.05 µm alumina slurry on a polishing pad for 2-3 minutes.

    • Rinse the electrode thoroughly with DI water.

    • Sonicate the electrode in DI water for 5 minutes to remove any embedded alumina particles.

  • Electrochemical Cleaning (Alternative to Piranha):

    • Immerse the polished electrode in 0.5 M H₂SO₄.

    • Perform cyclic voltammetry by cycling the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a reproducible voltammogram characteristic of a clean gold surface is obtained.[1]

    • Rinse the electrode thoroughly with DI water.

  • Chemical Cleaning (Piranha Solution):

    • Immerse the polished electrode in freshly prepared Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes.[2]

    • Carefully remove the electrode and rinse it extensively with DI water, followed by ethanol.[2]

    • Dry the electrode under a gentle stream of nitrogen gas.

    • Use the cleaned electrode immediately for modification.

Protocol 2: Self-Assembled Monolayer (SAM) Formation
  • Preparation of the Modification Solution:

    • Prepare a 1 mM solution of this compound in a suitable solvent. Ethanol is a common choice for dissolving thiols for SAM formation.[2][3] Due to the presence of amino groups, the solubility might be enhanced in a slightly acidic aqueous solution or a polar organic solvent like dimethylformamide (DMF). The optimal solvent should be determined empirically.

  • Incubation:

    • Immerse the freshly cleaned gold electrode into the this compound solution.[3]

    • Incubate for a period of 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[2][3] Longer incubation times generally lead to more ordered and densely packed monolayers.[3]

  • Rinsing:

    • After incubation, remove the electrode from the solution.

    • Rinse the electrode surface thoroughly with the solvent used for the modification solution (e.g., ethanol) to remove any non-specifically adsorbed molecules.[2][3]

    • Finally, rinse with DI water and dry under a gentle stream of nitrogen.

Protocol 3: Electrochemical Characterization

Electrochemical techniques are essential to confirm the successful modification of the electrode surface.

3.1. Cyclic Voltammetry (CV)

CV is used to probe the integrity and blocking properties of the SAM.

  • Prepare the Electrolyte Solution: Prepare a solution of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl.[4] This solution contains a well-behaved redox couple, [Fe(CN)₆]³⁻/⁴⁻.

  • Perform CV:

    • Immerse the bare and the modified electrodes in the electrolyte solution.

    • Scan the potential in a range that covers the redox peaks of the ferricyanide/ferrocyanide couple (e.g., -0.2 V to +0.6 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[3]

  • Data Analysis:

    • A well-defined pair of redox peaks should be observed for the bare gold electrode.

    • For a successfully modified electrode, the peak currents should be significantly attenuated, and the peak-to-peak separation (ΔEp) should increase. This indicates that the SAM is blocking the electron transfer between the redox probe and the electrode surface.

3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS provides detailed information about the interfacial properties of the modified electrode.

  • Prepare the Electrolyte Solution: Use the same electrolyte as for CV (5 mM K₃[Fe(CN)₆] in 0.1 M KCl).[5]

  • Perform EIS:

    • Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.22 V vs. Ag/AgCl).[3]

    • Apply a small AC perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[5]

  • Data Analysis:

    • The impedance data is typically represented as a Nyquist plot (Z' vs. -Z'').

    • The bare electrode will show a small semicircle at high frequencies, representing a low charge-transfer resistance (Rct).

    • The modified electrode will exhibit a much larger semicircle, indicating a significant increase in Rct due to the insulating nature of the SAM.[5]

    • The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to quantify the Rct and the double-layer capacitance (Cdl).

G cluster_randles Randles Equivalent Circuit start Rs Rs start->Rs p1 p1 Rs->p1 Cdl Cdl p3 p3 Cdl->p3 Rct Rct Rct->p3 Zw Zw end Zw->end p1->Cdl p2 p2 p1->p2 p2->Rct p2->Zw p3->end

Figure 2: Randles equivalent circuit for modeling EIS data.

Quantitative Data Summary

The following table provides typical parameters for the modification and characterization of gold electrodes with thiol-based SAMs. Note that these are starting points and may require optimization for this compound.

ParameterTypical Value/RangeReference(s)
SAM Formation
Thiol Concentration1 - 10 mM[2][4]
Incubation Time12 - 24 hours[2][3]
SolventEthanol, DMF, or aqueous buffer[2][3]
Cyclic Voltammetry
Redox Probe5 mM K₃[Fe(CN)₆] in 0.1 M KCl[3][4]
Potential Window-0.2 V to +0.6 V (vs. Ag/AgCl)[3]
Scan Rate50 - 100 mV/s[3]
Electrochemical Impedance Spectroscopy
Redox Probe5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl[5]
DC PotentialFormal potential of the redox probe (approx. +0.22 V)[3]
AC Amplitude10 mV[4]
Frequency Range100 kHz to 0.1 Hz[5]

Expected Results and Interpretation

A successful modification of the gold electrode with this compound will result in the formation of a stable and well-ordered self-assembled monolayer. This can be confirmed by the following electrochemical signatures:

  • In Cyclic Voltammetry: A significant decrease in the peak currents of the redox probe and an increase in the peak-to-peak separation compared to the bare electrode.

  • In Electrochemical Impedance Spectroscopy: A substantial increase in the charge-transfer resistance (Rct), appearing as a much larger semicircle in the Nyquist plot.

The amino groups present on the surface of the modified electrode can be subsequently used for the covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA) or for direct electrochemical sensing applications. The successful attachment of these entities can be further confirmed by changes in the CV and EIS responses.

These protocols provide a comprehensive framework for the modification and characterization of electrodes with this compound, paving the way for the development of advanced electrochemical sensors for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in improving the yield and purity of 4,5-Diamino-2,6-dimercaptopyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related heterocyclic compounds.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach is best for troubleshooting.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. The reaction may be incomplete or side reactions may dominate if conditions are not ideal.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials (e.g., diaminomalononitrile, thiourea) or solvents can inhibit the reaction or lead to unwanted byproducts.[1] Ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Atmospheric Contamination: Thiol (-SH) groups are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide byproducts and reduce the yield of the desired mercapto compound. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Poor Solubility: If reactants or intermediates precipitate from the solution prematurely, the reaction may stall. Choose a solvent in which all components are reasonably soluble at the reaction temperature.

  • Product Decomposition: The target compound may be unstable under the reaction conditions or during workup.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help identify if the product is degrading over time.

Q2: The final product is a dark brown or black powder, not the expected color. What causes this discoloration?

A2: Discoloration often indicates the presence of impurities.

  • Oxidation: The primary cause is often the oxidation of the mercapto groups, leading to colored disulfide polymers. This is exacerbated by exposure to air, especially at elevated temperatures or under basic conditions.

  • Polymerization: Side reactions involving the reactive functional groups (amino and mercapto) can lead to the formation of polymeric materials, which are often dark and insoluble.

  • Residual Catalyst/Reagents: If a catalyst is used, trace amounts remaining after workup can cause discoloration.[3] Similarly, some reagents or byproducts may be highly colored.

Q3: How can I effectively purify this compound? It has very low solubility in common organic solvents.

A3: Purifying poorly soluble compounds requires specific techniques.

  • Trituration: This is an effective method for removing soluble impurities from an insoluble product.[4] Suspend the crude product in a suitable solvent (one in which the product is insoluble but the impurities are soluble), stir vigorously, and then filter. Repeat with different solvents if necessary. Good solvents to try for washing include water, ethanol, and diethyl ether.

  • Acid-Base Extraction: The amino groups on the pyrimidine ring allow the compound to be protonated and dissolved in an acidic aqueous solution. You can dissolve the crude product in dilute acid (e.g., 1M HCl), filter to remove any insoluble impurities, and then re-precipitate the purified product by neutralizing the filtrate with a base (e.g., NaOH or NaHCO₃).

  • Recrystallization from Specialized Solvents: While challenging, recrystallization may be possible from high-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), followed by the addition of an anti-solvent like water or ethanol to induce precipitation.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: The formation of multiple products is common in condensation reactions.

  • Starting Materials: Unreacted diaminomalononitrile or thiourea.

  • Disulfide Byproduct: An oxidized dimer of the product, formed by the coupling of two thiol groups. This is often less polar than the desired product.

  • Intermediates: Incompletely cyclized or partially reacted intermediates.

  • Isomers: Depending on the specific precursors, there might be a possibility of forming constitutional isomers.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, based on common pyrimidine synthesis strategies involving the condensation of a C-C-C fragment with a N-C-N fragment like thiourea.[5]

Protocol 1: Synthesis via Condensation Reaction

This protocol describes the base-catalyzed condensation of diaminomalononitrile with two equivalents of thiourea.

Materials:

  • Diaminomalononitrile

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.[2] The entire setup should be under an inert atmosphere (Nitrogen or Argon).

  • Dissolution of Base: To the flask, add anhydrous ethanol, followed by the portion-wise addition of sodium ethoxide. Stir until the base is completely dissolved.

  • Addition of Reactants: Add thiourea (2.2 equivalents) to the ethanolic base solution and stir for 15 minutes. Subsequently, add diaminomalononitrile (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 6-12 hours. Monitor the reaction progress using TLC (e.g., with a mobile phase of Dichloromethane:Methanol 9:1).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid residue in cold water.

    • Carefully acidify the aqueous solution with 2M HCl to a pH of ~6. The product should precipitate out of the solution.

    • Filter the crude product using a Büchner funnel, and wash the solid sequentially with cold water and a small amount of cold ethanol.

  • Purification:

    • Transfer the crude solid to a beaker and triturate with warm ethanol to remove soluble impurities. Filter and dry the solid.

    • For higher purity, dissolve the crude product in 1M NaOH, filter off any insoluble impurities, and re-precipitate the product by adding 1M HCl until the pH is neutral.

    • Filter the purified product, wash with deionized water, and dry under vacuum.

Data Presentation

Optimizing reaction conditions is key to improving yield. The following tables provide representative data on how different parameters can affect the synthesis.

Table 1: Effect of Solvent and Base on Product Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolNaOEt78 (Reflux)865
2MethanolNaOMe65 (Reflux)1058
3DMFK₂CO₃100672
4PropanolKOtBu97 (Reflux)868

Table 2: Impact of Reaction Time and Temperature on Yield and Purity

EntryTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
160125594
28067091
380127588
410067385 (some degradation)

Visualizations

Diagrams can help visualize the experimental process and troubleshooting logic.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification start Oven-dried Glassware (Inert Atmosphere) base Dissolve Base (e.g., NaOEt) in Anhydrous Solvent (e.g., EtOH) start->base reactants Add Thiourea, then Diaminomalononitrile base->reactants reflux Heat to Reflux (6-12 hours) reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Remove Solvent cool->evaporate dissolve Dissolve Residue in Water evaporate->dissolve precipitate Acidify to pH ~6 to Precipitate Product dissolve->precipitate filter Filter and Wash Crude Product precipitate->filter purify Purify via Trituration or Acid/Base Extraction filter->purify final Dry Final Product purify->final

Caption: General workflow for the synthesis of this compound.

G start Problem: Low Product Yield cause1 Possible Cause: Incomplete Reaction start->cause1 cause2 Possible Cause: Side Reactions / Oxidation start->cause2 cause3 Possible Cause: Poor Reagent Quality start->cause3 cause4 Possible Cause: Losses During Workup start->cause4 solution1a Solution: - Increase reaction time - Increase temperature moderately cause1->solution1a solution1b Solution: - Check reactant stoichiometry - Use a stronger base or catalyst cause1->solution1b solution2 Solution: - Run reaction under N2/Ar - Degas solvents before use cause2->solution2 solution3 Solution: - Use freshly opened reagents - Purify starting materials - Use anhydrous solvents cause3->solution3 solution4 Solution: - Optimize precipitation pH - Ensure complete extraction - Minimize transfers cause4->solution4

Caption: Troubleshooting guide for diagnosing and resolving low reaction yields.

References

Technical Support Center: Purification of Technical Grade 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of technical grade 4,5-Diamino-2,6-dimercaptopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

A1: Technical grade this compound, typically available at 90% purity, may contain several types of impurities.[1] These can include starting materials from the synthesis, byproducts such as oxidized species (e.g., disulfides), and decomposition products. Given the reactive nature of the amino and mercapto groups, side reactions during synthesis and storage can lead to a variety of impurities.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in purifying this compound stem from its high polarity due to the presence of two amino and two mercapto groups. This high polarity can lead to:

  • Poor solubility in many common organic solvents, making recrystallization challenging.

  • Strong interactions with polar stationary phases in chromatography, which can cause peak tailing.[2]

  • Difficulty in handling and potential for oxidation of the mercapto groups.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common methods include:

  • Recrystallization: Effective for removing small amounts of impurities if a suitable solvent or solvent system can be identified.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be particularly suitable for highly polar compounds.[2]

  • Acid-Base Extraction: This can be used to separate the compound from non-acidic or non-basic impurities by exploiting the acidic nature of the mercapto groups and the basic nature of the amino groups.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in any single solvent. The compound has very low solubility in common solvents.Try using a solvent mixture. For example, dissolve the compound in a small amount of a highly polar solvent in which it is soluble (e.g., DMSO or DMF) at an elevated temperature, and then add a less polar anti-solvent (e.g., water, ethanol, or isopropanol) dropwise until turbidity appears. Allow the solution to cool slowly.
Compound precipitates as an oil or amorphous solid. The solution is too concentrated, or the cooling is too rapid.Use a more dilute solution and allow it to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of the compound can also promote proper crystallization.[3]
Low recovery of the purified compound. The compound is too soluble in the recrystallization solvent, even at low temperatures.Choose a solvent in which the compound has a steep solubility curve (high solubility at high temperature and low solubility at low temperature). Minimize the amount of solvent used. Ensure the crystals are washed with a minimal amount of cold solvent during filtration.
Product is still impure after recrystallization. Impurities have similar solubility to the product in the chosen solvent.Try a different solvent system for a second recrystallization. If impurities persist, column chromatography may be necessary.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the origin (streaking at the top of the column). The mobile phase is not polar enough to elute the highly polar compound.Increase the polarity of the mobile phase. For normal-phase chromatography, this could mean increasing the percentage of a polar solvent like methanol in a less polar solvent like dichloromethane. For highly polar compounds, consider using HILIC.[2]
Significant peak tailing is observed. Strong interactions between the polar compound and the stationary phase. The compound may be acidic or basic.Add a modifier to the mobile phase. For an acidic compound, a small amount of acetic or formic acid can improve peak shape. For a basic compound, adding a small amount of a base like triethylamine or ammonia can help.[3] Using a less acidic silica gel or an alternative stationary phase like alumina might also be beneficial.
Poor separation from impurities. The chosen mobile phase does not provide adequate resolution.Optimize the mobile phase by trying different solvent combinations and gradients. A shallower gradient can often improve the separation of closely eluting compounds.
Compound appears to decompose on the column. The compound is unstable on the stationary phase (e.g., silica gel, which is acidic).Use a neutral stationary phase like alumina or a deactivated silica gel. Perform the chromatography quickly and at a lower temperature if possible.

Experimental Protocols

Protocol 1: Recrystallization from a Solvent Mixture
  • Solvent Selection: Due to the high polarity of this compound, a single solvent for recrystallization may be difficult to find. A solvent mixture approach is often effective. A good starting point is a polar aprotic solvent in which the compound is soluble at higher temperatures (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)) and an anti-solvent in which the compound is less soluble (e.g., water or a lower alcohol like isopropanol).

  • Dissolution: In a flask, add the technical grade this compound to a minimal amount of the chosen polar solvent (e.g., DMF).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Avoid overheating to prevent decomposition.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of the hot solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, crystals of the purified compound should form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel can be used, but for a highly polar and potentially acidic/basic compound, a neutral alumina or a deactivated silica gel might be a better choice to avoid strong adsorption and potential decomposition.

  • Mobile Phase Selection: A polar mobile phase will be required. A good starting point for elution from silica gel is a mixture of a chlorinated solvent and an alcohol, such as Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient could be from 100% DCM to 90:10 DCM:MeOH. The optimal mobile phase should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Pack a glass column with the chosen stationary phase slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like DMF or DMSO) or the mobile phase if soluble, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry-loading technique often results in better separation.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition. Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Technical_Grade Technical Grade This compound (90%) Recrystallization Recrystallization (Solvent/Anti-solvent) Technical_Grade->Recrystallization Option 1 Column_Chromatography Column Chromatography (e.g., HILIC or Normal Phase) Technical_Grade->Column_Chromatography Option 2 Purity_Check Purity Check (e.g., HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Re-purify Purity_Check->Column_Chromatography Re-purify Pure_Product Purified Product (>98%) Purity_Check->Pure_Product Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Impure_Product Is the product still impure? Start->Impure_Product Low_Yield Is the yield low? Start->Low_Yield Recrystallization Try Recrystallization Impure_Product->Recrystallization Yes Column_Chromatography Perform Column Chromatography Impure_Product->Column_Chromatography Yes, after Recrystallization Pure_Product Pure Product Impure_Product->Pure_Product No Recrystallization->Impure_Product Still Impure Change_Solvent Change Recrystallization Solvent/System Recrystallization->Change_Solvent Ineffective Column_Chromatography->Impure_Product Still Impure Optimize_Chroma Optimize Chromatography Conditions (Mobile Phase, Stationary Phase) Column_Chromatography->Optimize_Chroma Poor Separation Low_Yield->Pure_Product No Optimize_Recrystallization Optimize Recrystallization (Solvent Volume, Cooling Rate) Low_Yield->Optimize_Recrystallization Yes (Recrystallization) Check_Fractions Re-check Column Fractions Low_Yield->Check_Fractions Yes (Chromatography)

Caption: Troubleshooting decision tree for purification issues.

References

Solubility issues of 4,5-Diamino-2,6-dimercaptopyrimidine in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4,5-Diamino-2,6-dimercaptopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound that generally exhibits low solubility in many common organic solvents and water. Its planar structure, hydrogen bonding capabilities, and the presence of thiol groups contribute to strong intermolecular forces, making it challenging to dissolve.

Q2: Is there any quantitative data available on the solubility of this compound in common solvents?

Q3: In which solvents has this compound been successfully dissolved according to existing literature?

Based on available data, this compound has been used in the following solvent systems:

  • Aqueous/Acidic Mixtures: A mixture of water and glacial acetic acid has been used, suggesting that the compound's solubility is enhanced in acidic conditions, likely through the formation of a more soluble salt.[1]

  • Acetonitrile and Phosphate Buffer Solution (PBS): Solutions with a concentration of 50 μM have been prepared in acetonitrile and PBS (pH 7.4).[2]

  • Distilled Water: It has been listed as a compound that can be dissolved in distilled water for the preparation of rinsing solutions.[3]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges encountered with this compound.

Issue 1: The compound is not dissolving in my chosen solvent at room temperature.

Initial Steps:

  • Verify Compound Purity: Ensure the purity of the this compound being used, as impurities can affect solubility.

  • Use High-Quality Solvent: Use anhydrous, high-purity solvents to avoid complications from contaminants.

Troubleshooting Workflow:

G start Start: Compound does not dissolve increase_agitation Increase Agitation (Vortexing/Stirring) start->increase_agitation gentle_heating Apply Gentle Heating (e.g., 30-40°C) increase_agitation->gentle_heating If still insoluble success Success: Compound Dissolved increase_agitation->success If soluble sonication Use Sonication gentle_heating->sonication If still insoluble gentle_heating->success If soluble solvent_polarity Try a Different Solvent (Varying Polarity) sonication->solvent_polarity If still insoluble sonication->success If soluble ph_modification Modify pH (Acidic or Basic Conditions) solvent_polarity->ph_modification If still insoluble solvent_polarity->success If soluble cosolvent Use a Co-solvent System ph_modification->cosolvent If still insoluble ph_modification->success If soluble cosolvent->success If soluble fail Re-evaluate Approach cosolvent->fail If still insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: The compound precipitates out of solution after cooling.

This often indicates that the solution was supersaturated at a higher temperature.

Possible Solutions:

  • Re-dissolve and Dilute: Gently warm the solution to redissolve the compound and then add a small amount of additional solvent to decrease the concentration.

  • Maintain a Slightly Elevated Temperature: If the experimental setup allows, maintaining the solution at a slightly elevated temperature where the compound remains soluble might be an option.

  • Consider a Co-solvent System: Adding a co-solvent can improve the overall solvating power of the system and may prevent precipitation upon cooling.

Experimental Protocols

Protocol 1: Preparation of a 50 μM Solution in Acetonitrile or PBS

This protocol is based on the methodology used for preparing solutions for spectroscopic analysis.[2]

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Phosphate Buffer Solution (PBS), pH 7.4

  • Microbalance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1.74 mg).

    • Dissolve the weighed compound in a known volume of a suitable solvent in which it has better solubility (e.g., DMSO or a slightly basic aqueous solution) to prepare a concentrated stock solution (e.g., 10 mM). Sonication or gentle warming may be necessary.

  • Dilute to Working Concentration:

    • Perform a serial dilution from the stock solution to achieve the final desired concentration of 50 μM.

    • For a 50 μM solution in acetonitrile, dilute the appropriate volume of the stock solution with acetonitrile.

    • For a 50 μM solution in PBS, dilute the appropriate volume of the stock solution with PBS (pH 7.4).

Protocol 2: Solubilization in an Aqueous/Acidic Medium

This protocol is adapted from a synthetic procedure and is suitable for reactions or applications where acidic conditions are acceptable.[1]

Materials:

  • This compound

  • Distilled or deionized water

  • Glacial acetic acid

  • Stir plate and stir bar

Procedure:

  • To a flask containing a specific amount of this compound, add an equal volume of water and glacial acetic acid (e.g., for 25g of the compound, 710ml of water and 710ml of glacial acetic acid were used in the cited patent).

  • Stir the mixture at room temperature. The compound should dissolve, likely forming the acetate salt.

  • This solution can then be used for subsequent experimental steps.

Data Presentation

Table 1: Summary of Observed Solubility of this compound

Solvent SystemConcentrationObservationSource
Water / Glacial Acetic Acid (1:1 v/v)Not specifiedUsed as a reaction medium, suggesting solubility.[1]
Acetonitrile50 μMSolution prepared for experimental use.[2]
Phosphate Buffer Solution (pH 7.4)50 μMSolution prepared for experimental use.[2]
Distilled WaterNot specifiedMentioned as a solvent for a rinsing solution.[3]

Table 2: General Troubleshooting Strategies for Poorly Soluble Compounds

StrategyPrincipleConsiderations
Increased Agitation Enhances the interaction between the solute and solvent molecules at the surface of the solid.May not be sufficient for highly insoluble compounds.
Gentle Heating Increases the kinetic energy of the system, often leading to higher solubility.Risk of compound degradation at elevated temperatures.
Sonication Uses ultrasonic waves to break apart solid agglomerates and increase the surface area for dissolution.Can generate localized heat.
pH Adjustment For ionizable compounds, changing the pH can lead to the formation of a more soluble salt.The altered pH must be compatible with the intended experiment.
Use of Co-solvents A mixture of solvents can have a different polarity and solvating power than a single solvent.The co-solvent must be miscible and not interfere with downstream applications.

Signaling Pathways and Logical Relationships

In many drug discovery and development applications, understanding how a compound's solubility impacts its biological assessment is crucial. The following diagram illustrates the logical relationship between solubility and the progression of in-vitro testing.

G compound 4,5-Diamino-2,6- dimercaptopyrimidine solubility_issue Poor Aqueous Solubility compound->solubility_issue formulation Solubilization Strategy (e.g., co-solvents, pH adjustment) solubility_issue->formulation stock_solution Preparation of Stock Solution formulation->stock_solution working_solution Dilution to Working Concentration in Assay Buffer stock_solution->working_solution cell_based_assay Cell-Based Assay working_solution->cell_based_assay precipitation Compound Precipitation in Assay Medium working_solution->precipitation If solubility limit exceeded target_interaction Target Interaction cell_based_assay->target_interaction If soluble biological_response Biological Response target_interaction->biological_response false_negative False Negative/ Inaccurate Results precipitation->false_negative

Caption: Impact of solubility on the workflow of a cell-based assay.

References

Technical Support Center: Optimizing Electrochemical Deposition of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the electrochemical deposition of pyrimidine derivatives. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during the electrochemical deposition of pyrimidine derivatives.

Issue Potential Causes Recommended Solutions
No film deposition or very slow growth rate Incorrect Potential: The applied potential may be too low to initiate the oxidation or reduction of the pyrimidine monomer. Low Monomer Concentration: Insufficient monomer concentration near the electrode surface. Inactive Electrode Surface: The electrode surface may be contaminated or passivated. Inappropriate Solvent/Electrolyte System: The chosen solvent or supporting electrolyte may not be suitable for the reaction.Optimize Potential: Run cyclic voltammetry (CV) scans to determine the oxidation/reduction potential of your specific pyrimidine derivative. Apply a potential slightly higher than the onset of the polymerization peak. Increase Monomer Concentration: Increase the concentration of the pyrimidine derivative in the electrochemical cell. Electrode Pre-treatment: Polish the electrode surface with alumina slurry, followed by sonication in deionized water and ethanol. For some applications, electrochemical cleaning cycles in the supporting electrolyte can be beneficial. Solvent/Electrolyte Screening: Experiment with different solvent and supporting electrolyte combinations. Acetonitrile and dichloromethane are common solvents, while tetrabutylammonium perchlorate (TBAP) or hexafluorophosphate (TBAPF₆) are frequently used electrolytes.[1]
Poorly adherent or non-uniform film High Deposition Rate: A high current density or a fast scan rate can lead to a rough and poorly adherent film. Gas Evolution: Hydrogen or other gas evolution at the electrode surface can disrupt film formation. Inadequate Mass Transport: Insufficient agitation or convection can lead to non-uniform monomer concentration at the electrode surface.Control Deposition Rate: Use a lower current density (galvanostatic deposition) or a slower scan rate (potentiodynamic deposition).[2] Adjust pH and Potential: If hydrogen evolution is observed, consider adjusting the pH of the solution or operating at a less negative potential. Introduce Agitation: Use a magnetic stirrer or a rotating disk electrode to ensure uniform mass transport of the monomer to the electrode surface.
Formation of soluble oligomers instead of a film High Solubility of Oligomers: The initial oligomers formed may be too soluble in the chosen solvent to precipitate onto the electrode surface. Low Monomer Concentration: At low concentrations, the formation of soluble species may be favored over film deposition.Change Solvent: Switch to a solvent in which the polymer is less soluble. Increase Monomer Concentration: A higher concentration can promote intermolecular reactions leading to insoluble polymer formation.
Film delamination or cracking after deposition Internal Stress: High internal stress in the deposited film can cause it to crack or peel off, especially for thicker films. Poor Substrate Adhesion: The interaction between the deposited polymer and the electrode material may be weak.Optimize Deposition Parameters: Reduce the current density or scan rate to minimize stress. Pulsed deposition techniques can also be effective. Substrate Modification: Consider modifying the electrode surface with a suitable adhesion-promoting layer.
Unstable or degrading film Overoxidation or Over-reduction: Applying a potential that is too high (or too low) can lead to degradation of the polymer backbone.[3] Reactive Species in Solution: The presence of water or other nucleophiles can lead to side reactions that degrade the film.Limit Potential Window: Set the upper and lower potential limits in your CV or potentiostatic deposition to avoid polymer degradation. Use Anhydrous Conditions: If the monomer or polymer is sensitive to water, perform the deposition in a glovebox under an inert atmosphere using anhydrous solvents.[4]
Presence of unexpected side products Competing Reactions: Side reactions such as dimerization or reaction with the solvent or electrolyte can occur.[4] For some pyrimidine precursors, Hantzsch-type dihydropyridine formation can be a competing pathway.[4] Decomposition of Monomer: The monomer may be unstable under the experimental conditions.Optimize Catalyst/Mediator: In cases of indirect electrolysis, the choice of mediator is crucial.[5] Control Temperature: Lowering the reaction temperature can sometimes suppress side reactions.[4] Purify Reagents: Ensure the purity of the monomer, solvent, and electrolyte to avoid impurities that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrochemical polymerization of pyrimidine derivatives?

A1: The electropolymerization of pyrimidine derivatives typically proceeds via an oxidative coupling mechanism. The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation.[6] This reactive intermediate can then couple with another radical cation or a neutral monomer to form a dimer. Further oxidation and coupling reactions lead to the growth of the polymer chain, which eventually precipitates onto the electrode surface to form a film.[6] For some pyrrole-perimidine hybrids, the proposed mechanism involves an initial perimidine-perimidine coupling followed by pyrrole α-α coupling.[1]

Q2: How do I determine the optimal potential for electropolymerization?

A2: Cyclic voltammetry (CV) is the most common technique used to determine the appropriate potential range for electropolymerization.[6] By scanning the potential and observing the resulting current, you can identify the oxidation potential of your pyrimidine monomer. A typical CV of a successful electropolymerization will show an increasing current with each successive scan, indicating the deposition of a conductive polymer film. The potential should be scanned to a value just beyond the onset of the monomer oxidation peak. It is important to avoid excessively high potentials to prevent overoxidation and degradation of the polymer film.[3]

Q3: What is the role of the supporting electrolyte?

A3: The supporting electrolyte is crucial for providing ionic conductivity to the solution, allowing current to flow and the electrochemical reaction to occur. The choice of electrolyte anion can also influence the properties of the deposited film, such as its morphology, conductivity, and stability, by acting as a dopant that gets incorporated into the polymer matrix during its growth.[7][8][9][10][11] Common supporting electrolytes for electropolymerization in organic solvents include tetrabutylammonium perchlorate (TBAP) and tetrabutylammonium hexafluorophosphate (TBAPF₆).

Q4: How does the scan rate in cyclic voltammetry affect the deposited film?

A4: The scan rate influences the morphology and thickness of the electrodeposited film.[2] A slower scan rate generally leads to a more ordered and uniform film, as it allows more time for the polymer chains to arrange on the electrode surface. Conversely, a faster scan rate can result in a more porous and less dense film. The relationship between the peak current and the scan rate can also provide insights into whether the process is diffusion-controlled or surface-confined.[12]

Q5: What are common side reactions to be aware of during pyrimidine synthesis and deposition?

A5: Side reactions can include self-condensation of precursors, hydrolysis of starting materials if water is present, and incomplete cyclization.[4] In the context of Biginelli-type reactions for synthesizing dihydropyrimidinones, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[4] During electropolymerization, overoxidation is a major concern, leading to the degradation of the polymer backbone and loss of conductivity.[3]

Quantitative Data Tables

The following tables summarize key parameters and their effects on the electrochemical deposition of heterocyclic polymers, which can be extrapolated to pyrimidine derivatives.

Table 1: Effect of Deposition Parameters on Film Properties

Parameter Effect on Film Thickness Effect on Film Morphology Typical Range
Potential (V) Increases with more positive potential (for oxidative polymerization).Can become less uniform at very high potentials due to rapid growth and gas evolution.0 to +2.0 V vs. Ag/AgCl
Current Density (mA/cm²) Increases with higher current density.Higher densities can lead to rougher, more porous films with lower adhesion.[13]0.1 to 10 mA/cm²
Monomer Concentration (mM) Increases with higher concentration.Higher concentrations can lead to faster growth and potentially less uniform films.1 to 100 mM
Scan Rate (mV/s) in CV Thicker films with more scan cycles.Slower rates generally produce denser, more uniform films. Faster rates can lead to more porous structures.[2]10 to 200 mV/s
Deposition Time (s) Increases with time in potentiostatic/galvanostatic methods.Longer times can lead to thicker but potentially more stressed films.60 to 3600 s

Table 2: Common Supporting Electrolytes and Their Characteristics

Supporting Electrolyte Common Solvent Anion Size Potential Window Notes
Tetrabutylammonium perchlorate (TBAP) Acetonitrile (ACN), Dichloromethane (DCM)MediumWideCommonly used, but perchlorates can be explosive under certain conditions.
Tetrabutylammonium hexafluorophosphate (TBAPF₆) ACN, DCMLargeWideGood alternative to TBAP with better safety profile.
Lithium perchlorate (LiClO₄) ACN, Propylene Carbonate (PC)SmallModerateCan lead to different film morphologies due to the small size of the Li⁺ cation.
Sodium sulfate (Na₂SO₄) WaterMediumNarrowerSuitable for aqueous electrochemistry.[7][11]
Sulfuric acid (H₂SO₄) WaterSmallNarrowerUsed in aqueous systems; pH has a significant impact on the deposition process.[11][14]

Experimental Protocols

Protocol 1: Electrochemical Deposition of a Poly(pyrimidine) Film via Cyclic Voltammetry

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water, followed by ethanol, for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in an appropriate anhydrous solvent (e.g., acetonitrile).

    • Dissolve the pyrimidine derivative monomer in the electrolyte solution to the desired concentration (e.g., 10 mM).

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes.

  • Electrochemical Deposition:

    • Set up a three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

    • Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs to a final potential just beyond the oxidation peak of the monomer, and then back to the initial potential.

    • Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles) until a stable and visible film is formed on the working electrode. The growth of the film is typically indicated by an increase in the peak currents in successive CV scans.

  • Post-Deposition Treatment:

    • After deposition, gently rinse the modified electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • Dry the electrode under a stream of nitrogen.

    • The film is now ready for characterization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment & Characterization A Electrode Polishing E Three-Electrode Cell Assembly A->E B Solvent & Electrolyte Preparation C Monomer Dissolution B->C D Deoxygenation C->D D->E F Cyclic Voltammetry (or Potentiostatic/ Galvanostatic) E->F G Rinsing F->G H Drying G->H I Characterization (SEM, AFM, etc.) H->I

Caption: Workflow for electrochemical deposition of pyrimidine derivatives.

Troubleshooting_Logic cluster_NoFilm cluster_PoorAdhesion cluster_Degradation Start Deposition Issue NoFilm No/Poor Film Growth Start->NoFilm No PoorAdhesion Poor Adhesion/ Non-Uniform Film Start->PoorAdhesion Yes, but... Degradation Film Degradation Start->Degradation Film forms, but is unstable CheckPotential Check Potential (CV Analysis) NoFilm->CheckPotential CheckConc Increase Monomer Concentration NoFilm->CheckConc CleanElectrode Clean/Polish Electrode NoFilm->CleanElectrode LowerRate Lower Scan Rate/ Current Density PoorAdhesion->LowerRate AddAgitation Introduce Agitation PoorAdhesion->AddAgitation CheckpH Adjust pH/ Potential PoorAdhesion->CheckpH LimitPotential Limit Potential Window Degradation->LimitPotential Anhydrous Use Anhydrous Conditions Degradation->Anhydrous

Caption: A logical troubleshooting guide for common deposition issues.

References

How to avoid side reactions in diaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diaminopyrimidines Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during diaminopyrimidine synthesis?

A1: Several side reactions can occur during diaminopyrimidine synthesis, leading to reduced yields and purification challenges. The most prevalent include:

  • Oligomerization: Particularly in Pd-catalyzed amination reactions, N,N-diarylation can occur, resulting in the formation of oligomeric byproducts.[1]

  • Self-condensation of Reactants: In syntheses involving 1,3-dicarbonyl compounds, these reactants can undergo self-condensation, competing with the desired cyclization.[2]

  • Hydrolysis: Amidines and other intermediates can be susceptible to hydrolysis, especially if the reaction is not conducted under strictly anhydrous conditions.[2]

  • Incomplete Cyclization: The final ring-closing step may not proceed to completion, leaving linear intermediates in the reaction mixture.[2]

  • Formation of Hantzsch-type Dihydropyridines: In Biginelli-type reactions, a common fluorescent byproduct is a 1,4-dihydropyridine (DHP), which arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia.[2]

  • N-acylurea Formation: This byproduct can complicate purification processes in reactions involving urea.[2]

Q2: How can I minimize the formation of oligomers in my Pd-catalyzed amination reaction?

A2: The formation of oligomers due to N,N-diheteroarylation is a known issue.[1] To suppress this side reaction, consider the following strategies:

  • Excess Amine: Using a significant excess of the amine (e.g., a 4-fold excess) can favor the desired mono-amination and reduce the likelihood of the pyrimidine core reacting with multiple amine molecules.[1]

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky ligands such as DavePhos and Ph-JosiPhos have been used to improve product yields in some cases, although their effectiveness can be substrate-dependent.[1]

  • Catalyst Loading: While optimizing ligand and amine excess, a higher catalyst loading might be necessary to achieve a reasonable reaction rate and yield.[1]

Q3: My reaction yield is low, and I suspect incomplete cyclization. How can I address this?

A3: Incomplete cyclization can be a significant contributor to low yields.[2] To drive the reaction towards the desired diaminopyrimidine product, you can:

  • Introduce a Catalyst: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Extend Reaction Time: Some cyclization reactions are inherently slow and may require longer reaction times to reach completion.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Increase Temperature: A moderate increase in the reaction temperature can often provide the necessary activation energy for the cyclization to occur. However, be cautious as higher temperatures can also promote side reactions.[2]

Q4: What is the best way to purify my diaminopyrimidine product?

A4: The purification of diaminopyrimidines often involves standard laboratory techniques. The most common and effective methods are:

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[3][4]

  • Recrystallization: For solid products, recrystallization from a suitable solvent, such as ethanol, can be a highly effective method for obtaining pure crystalline material.[2][3][4]

Troubleshooting Guides

Guide 1: Low Yield in Guanidine-Based Cyclocondensation

This guide addresses common issues encountered when synthesizing diaminopyrimidines through the cyclocondensation of a guanidine derivative with a 1,3-dicarbonyl compound.

Problem: The yield of the desired diaminopyrimidine is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis of Amidine Amidines are hygroscopic and can hydrolyze. Use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous reaction conditions.[2]
Self-Condensation of 1,3-Dicarbonyl The 1,3-dicarbonyl compound may be reacting with itself. Consider adjusting the order of addition of reactants or using a milder catalyst.
Suboptimal Catalyst Activity Ensure your catalyst is active. If using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate.[2]
Poor Reactant Purity Impurities in the starting materials can inhibit the reaction. Use high-purity reactants.[2]
Inappropriate Solvent The solvent can affect reactant solubility and reaction rate. While ethanol is common, exploring other solvents may improve yields.[2]
Guide 2: Formation of Fluorescent Byproduct in Biginelli-type Synthesis

This guide focuses on troubleshooting the formation of a common fluorescent byproduct in Biginelli-type reactions for dihydropyrimidinone synthesis, a related class of compounds. The principles are applicable to similar multicomponent reactions.

Problem: A fluorescent byproduct is observed, complicating purification and reducing the yield of the target product.

Possible Cause & Solution:

The most likely cause is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2]

Mitigation StrategyDetailed Approach
Control Reaction Temperature The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[2]
Optimize Catalyst Choice The choice of Lewis acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2] Experiment with different catalysts to find one that favors the desired reaction.
Modify Order of Addition Adding the urea last may help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Amination of 4-Amino-6-chloropyrimidine

This protocol provides a general framework for the synthesis of 4,6-diaminopyrimidines via a palladium-catalyzed amination reaction.

Materials:

  • 4-amino-6-chloropyrimidine

  • Amine (4 equivalents)

  • Pd(dba)₂ (precatalyst)

  • Phosphine ligand (e.g., DavePhos, BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-amino-6-chloropyrimidine, the phosphine ligand, and the palladium precatalyst.

  • Add the anhydrous solvent, followed by the amine (4 equivalents) and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,6-Diaminopyrimidin-4-yl Sulfonates

This protocol describes the synthesis of O-arylsulfonylated 2,6-diaminopyrimidines.[3][4]

Materials:

  • 2-amino-6-methylpyrimidin-4-ol (1.0 mmol, 1 equiv)

  • K₂CO₃ (3 equiv)

  • Acetone (10 mL)

  • Naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride (1.3 mmol, 1.3 equiv)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-amino-6-methylpyrimidin-4-ol and K₂CO₃ in acetone.

  • Stir the mixture at ambient temperature.

  • Add the sulfonyl chloride derivative.

  • Reflux the reaction mixture for 4 hours, monitoring its progress by TLC.[3][4]

  • After completion, filter the crude product.

  • Purify the product by column chromatography followed by recrystallization from analytical-grade ethanol.[3][4]

Data Summary

Table 1: Effect of Ligand and Amine Equivalence on the Yield of a Pd-Catalyzed Amination Reaction

EntryLigandAmine Equiv.Catalyst LoadingYield (%)
1BINAP1-Complex Mixture
2DavePhos2-Low
3Ph-JosiPhos2-Low
4Cy-JosiPhos2-Low
5DavePhos4-60
6BINAP4Higher60

Data adapted from a study on the synthesis of adamantane-containing 4,6-diaminopyrimidines.[1] The yield was determined by ¹H NMR spectroscopy of the reaction mixture.

Visualizations

Reaction_Pathway_Troubleshooting cluster_synthesis Diaminopyrimidine Synthesis cluster_troubleshooting Troubleshooting Start Start Reactants Guanidine/Amidine + 1,3-Dicarbonyl Compound Start->Reactants Reaction Cyclocondensation Reactants->Reaction Product_Analysis Analyze Product Yield & Purity Reaction->Product_Analysis Low_Yield Low Yield? Product_Analysis->Low_Yield Side_Products Side Products Present? Low_Yield->Side_Products No Check_Conditions Verify Anhydrous Conditions & Reactant Purity Low_Yield->Check_Conditions Yes Purification Purify via Chromatography or Recrystallization Side_Products->Purification Yes Side_Products->Purification No, proceed to optimize Optimize_Catalyst Optimize Catalyst & Reaction Time/Temp Check_Conditions->Optimize_Catalyst Optimize_Catalyst->Reaction

Caption: Troubleshooting workflow for diaminopyrimidine synthesis.

Biginelli_Side_Reactions Start Aldehyde + β-Ketoester + Urea Desired_Pathway Biginelli Reaction Start->Desired_Pathway Side_Pathway_1 Hantzsch Dihydropyridine Synthesis Start->Side_Pathway_1 Side_Pathway_2 Knoevenagel Condensation Start->Side_Pathway_2 Desired_Product Dihydropyrimidinone (DHPM) Desired_Pathway->Desired_Product Side_Product_1 1,4-Dihydropyridine (DHP) Side_Pathway_1->Side_Product_1 Side_Product_2 α,β-Unsaturated Dicarbonyl Side_Pathway_2->Side_Product_2

References

Technical Support Center: 4,5-Diamino-2,6-dimercaptopyrimidine (DAMPyr) for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4,5-Diamino-2,6-dimercaptopyrimidine (DAMPyr) in sensor applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and application of DAMPyr in sensor fabrication.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Sensor Performance (Poor Reproducibility) 1. Incomplete dissolution of DAMPyr. 2. Oxidation of DAMPyr solution. 3. Inconsistent surface modification of the electrode. 4. Contamination of glassware or reagents.1. Sonicate the DAMPyr solution in an appropriate solvent (e.g., DMSO, DMF) to ensure complete dissolution. 2. Prepare fresh DAMPyr solutions before each experiment. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. 3. Ensure a consistent and controlled environment during electrode modification (e.g., temperature, humidity). Follow a standardized cleaning and modification protocol. 4. Use high-purity reagents and thoroughly clean all glassware.
Low Sensor Sensitivity 1. Low concentration of DAMPyr on the electrode surface. 2. Incorrect pH of the measurement solution. 3. Presence of interfering species.1. Optimize the concentration of the DAMPyr solution and the incubation time for electrode modification. 2. Determine the optimal pH for the interaction between DAMPyr and the target analyte through pH studies. 3. Incorporate a blocking agent (e.g., bovine serum albumin, polyethylene glycol) to minimize non-specific binding.
Sensor Signal Drift or Instability 1. Oxidation of the mercapto groups on the DAMPyr molecule. 2. Desorption of the DAMPyr from the electrode surface. 3. Temperature fluctuations during measurement.1. Store the modified electrode in an inert atmosphere when not in use. Consider using a reducing agent like TCEP in the storage buffer. 2. The dual mercapto groups of DAMPyr enhance binding to gold surfaces. However, for long-term stability, consider cross-linking strategies. 3. Perform measurements in a temperature-controlled environment.
No Sensor Response 1. Incorrect synthesis or degradation of DAMPyr. 2. Ineffective immobilization on the electrode surface. 3. The target analyte does not interact with DAMPyr under the experimental conditions.1. Verify the purity and identity of the synthesized or purchased DAMPyr using analytical techniques (e.g., NMR, Mass Spectrometry). 2. Confirm successful surface modification using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. 3. Re-evaluate the sensing mechanism and experimental conditions (e.g., pH, buffer composition).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution and on sensor surfaces?

A1: The primary cause of instability for DAMPyr is the oxidation of its two mercapto (-SH) groups. These groups can be oxidized to form disulfide bridges, which can alter the molecule's ability to bind to the electrode surface and interact with the target analyte. This oxidation can be accelerated by exposure to air (oxygen), certain metal ions, and light.

Q2: How can I best store DAMPyr powder and its solutions to maintain its stability?

A2: DAMPyr powder should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Solutions of DAMPyr should be prepared fresh before use. If storage is necessary, solutions should be deoxygenated by purging with an inert gas and stored at low temperatures (e.g., 4°C) in the dark for a short period.

Q3: What is the tautomeric nature of DAMPyr, and how does it affect its application in sensors?

A3: this compound can exist in different tautomeric forms, with the thione form being theoretically the most stable. This means the molecule can exist in equilibrium between the thiol (-SH) and thione (C=S) forms. The predominant form can influence the molecule's electronic properties and its mode of interaction with both the electrode surface and the target analyte. It is important to be aware of this equilibrium when interpreting sensor data.

Q4: What are the best practices for immobilizing DAMPyr onto a gold electrode surface?

A4: The most common method for immobilizing DAMPyr onto a gold electrode is through the formation of a self-assembled monolayer (SAM). This is achieved by incubating a clean gold electrode in a solution of DAMPyr. The two mercapto groups provide a stable bidentate attachment to the gold surface. For a well-ordered monolayer, it is crucial to use a clean gold surface and an appropriate solvent.

Q5: Can a DAMPyr-based sensor be regenerated and reused?

A5: The possibility of regeneration depends on the nature of the interaction between DAMPyr and the target analyte. If the interaction is reversible, it may be possible to regenerate the sensor by using a solution that disrupts this interaction (e.g., a solution with a high ionic strength or an extreme pH). However, strong covalent-like interactions may render the sensor single-use. Regeneration protocols need to be developed and validated for each specific application.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar pyrimidine derivatives.

Materials:

  • Malononitrile

  • Carbon disulfide

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve malononitrile in ethanol.

  • Add sodium ethoxide to the solution and stir at room temperature.

  • Slowly add carbon disulfide to the mixture and continue stirring.

  • Reflux the mixture for several hours.

  • After cooling, add hydrazine hydrate and stir.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Disclaimer: This is a generalized procedure. Researchers should consult relevant literature for optimized reaction conditions and safety precautions.

Protocol 2: Fabrication of a DAMPyr-Modified Gold Electrode for Electrochemical Sensing

Materials:

  • Gold electrode (e.g., gold disk electrode)

  • Polishing materials (e.g., alumina slurry, diamond paste)

  • Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION REQUIRED

  • Ethanol

  • Deionized water

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Electrode Cleaning:

    • Mechanically polish the gold electrode with alumina slurry or diamond paste to a mirror finish.

    • Rinse thoroughly with deionized water and ethanol.

    • Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).

    • For a more rigorous cleaning, immerse the electrode in Piranha solution for a short period (e.g., 1-2 minutes). Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the electrode extensively with deionized water and dry under a stream of nitrogen or argon.

  • Preparation of DAMPyr Solution:

    • Prepare a fresh solution of DAMPyr (e.g., 1-10 mM) in an anhydrous solvent like DMF or DMSO.

    • Purge the solvent with nitrogen or argon for at least 15 minutes before dissolving the DAMPyr to remove dissolved oxygen.

  • Electrode Modification:

    • Immerse the clean and dry gold electrode into the DAMPyr solution.

    • Allow the self-assembled monolayer (SAM) to form by incubating the electrode for a specific period (e.g., 2-24 hours) at room temperature in a sealed container under an inert atmosphere.

    • After incubation, remove the electrode and rinse it thoroughly with the pure solvent (DMF or DMSO) and then with ethanol to remove any non-specifically adsorbed molecules.

    • Dry the modified electrode under a gentle stream of nitrogen or argon.

    • The DAMPyr-modified electrode is now ready for use.

Quantitative Data Summary

The following table summarizes typical performance characteristics for electrochemical sensors based on similar thiol-modified electrodes for heavy metal detection. These values should be considered as a general reference, and actual performance will depend on the specific experimental conditions.

Parameter Typical Range Notes
Linear Range 10⁻⁹ M to 10⁻⁶ MThe range over which the sensor response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 10⁻¹⁰ M to 10⁻⁸ MThe lowest concentration of the analyte that can be reliably detected.
Sensitivity VariesTypically reported as the slope of the calibration curve.
Selectivity Good to ExcellentDAMPyr is expected to show high selectivity for heavy metal ions due to the chelating properties of its amino and mercapto groups. Interference studies with common ions are necessary.
Response Time < 5 minutesThe time required for the sensor to reach a stable signal after the introduction of the analyte.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_measure Measurement Polish Mechanical Polishing Clean Electrochemical Cleaning Polish->Clean DAMPyr_Sol Prepare DAMPyr Solution Clean->DAMPyr_Sol Incubate Incubate Electrode DAMPyr_Sol->Incubate Measure Electrochemical Measurement Incubate->Measure Analyte Add Analyte Measure->Analyte Analyte->Measure

Caption: Experimental workflow for fabricating and using a DAMPyr-based sensor.

Signaling_Pathway cluster_surface Electrode Surface DAMPyr DAMPyr Complex DAMPyr-Analyte Complex DAMPyr->Complex Analyte Target Analyte (e.g., Metal Ion) Analyte->DAMPyr Binding Signal Electrochemical Signal Change Complex->Signal Causes

Caption: Proposed signaling pathway for a DAMPyr-based electrochemical sensor.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagent Check DAMPyr Stability (Fresh Solution?) Start->Check_Reagent Check_Surface Verify Surface Modification (CV, EIS) Start->Check_Surface Check_Setup Check Electrochemical Setup (Connections, Reference Electrode) Start->Check_Setup Optimize_Conc Optimize DAMPyr Concentration Check_Reagent->Optimize_Conc Optimize_Time Optimize Incubation Time Check_Surface->Optimize_Time Standardize_Cleaning Standardize Cleaning Protocol Check_Surface->Standardize_Cleaning End Consistent Results Check_Setup->End Optimize_Conc->End Optimize_Time->End Standardize_Cleaning->End

Caption: A logical troubleshooting guide for inconsistent sensor performance.

Technical Support Center: Troubleshooting Low Signal-to-Noise in Electrochemical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating sources of noise in electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What is electrochemical noise?

A1: Electrochemical noise refers to the random fluctuations in current or potential that are inherent in any electrochemical system.[1][2] These fluctuations can obscure the desired signal, leading to inaccurate or unreliable measurements. The goal of troubleshooting is to improve the signal-to-noise ratio (S/N).

Q2: What are the most common sources of noise in electrochemical measurements?

A2: Noise can originate from various sources, which can be broadly categorized as:

  • Environmental Noise: Electromagnetic interference (EMI) from power lines, computers, and other laboratory equipment, as well as mechanical vibrations from sources like centrifuges or building vibrations.[1][2][3]

  • Electrochemical Cell and Electrodes: Issues with the reference electrode (e.g., high impedance due to a clogged frit), working electrode (e.g., improper polishing), and counter electrode can all introduce noise.[4][5][6]

  • Instrumentation: The potentiostat itself can be a source of noise, although modern instruments are designed to minimize this. Improper grounding and shielding of cables are also significant contributors.[7][8]

Q3: How does a Faraday cage improve my measurements?

A3: A Faraday cage is a conductive enclosure that shields the electrochemical cell from external electric fields.[2][3] By blocking electromagnetic interference, it can significantly reduce noise, especially in low-current (nA range or less) and high-frequency experiments like Electrochemical Impedance Spectroscopy (EIS).[2][3][9] For optimal performance, the Faraday cage must be properly grounded to the potentiostat.[3]

Q4: Can the scan rate in cyclic voltammetry affect the signal-to-noise ratio?

A4: Yes, the scan rate can influence the signal-to-noise ratio. While a faster scan rate increases the faradaic current (the signal), it can sometimes also increase the noise. Conversely, a slower scan rate can sometimes allow for more effective filtering of high-frequency noise, but may not be suitable for all experiments, especially if the species being studied is unstable.[10][11][12][13] Often, an optimal scan rate must be determined empirically for a given system.

Troubleshooting Guides

Issue 1: My baseline is very noisy.

This is a common problem that can often be resolved by systematically checking your experimental setup.

Troubleshooting Workflow:

start Start: Noisy Baseline Detected faraday_cage Is the cell in a properly grounded Faraday cage? start->faraday_cage implement_cage Place cell in a grounded Faraday cage. faraday_cage->implement_cage No check_grounding Check Grounding Scheme faraday_cage->check_grounding Yes implement_cage->check_grounding single_point Is a single-point ground used? check_grounding->single_point implement_single_point Implement single-point grounding. single_point->implement_single_point No check_cables Inspect Cables single_point->check_cables Yes implement_single_point->check_cables shielded_cables Are shielded cables in use and properly connected? check_cables->shielded_cables use_shielded Use shielded cables and ensure good connections. shielded_cables->use_shielded No check_electrodes Examine Electrodes shielded_cables->check_electrodes Yes use_shielded->check_electrodes reference_check Is the reference electrode impedance low? check_electrodes->reference_check measure_impedance Measure reference electrode impedance. reference_check->measure_impedance Unsure working_check Is the working electrode properly polished? reference_check->working_check Yes measure_impedance->working_check polish_we Re-polish the working electrode. working_check->polish_we No software_filter Apply post-acquisition software filtering. working_check->software_filter Yes polish_we->software_filter

Caption: Troubleshooting workflow for a noisy baseline.

Detailed Steps:

  • Faraday Cage: Ensure your electrochemical cell is inside a Faraday cage and that the cage is connected to the potentiostat's ground.[3] This is the first line of defense against environmental EMI.

  • Grounding: Check for ground loops. All equipment should be connected to a single ground point in a "star" configuration.[14] Avoid daisy-chaining ground connections.

  • Cables: Use shielded cables of the shortest possible length.[4] Ensure all connections are secure and free of corrosion.

  • Reference Electrode: A high-impedance reference electrode is a frequent cause of noise.[1][15] This can be due to a clogged frit, air bubbles in the filling solution, or depletion of the filling solution.[4][5][6]

  • Working Electrode: An improperly polished or contaminated working electrode surface can lead to poor electron transfer and a noisy signal.[16][17][18][19]

  • Software Filtering: As a final step, digital smoothing or other software-based filters can be applied to the data post-acquisition to reduce residual noise.[20]

Issue 2: I'm seeing high-frequency oscillations in my data.

High-frequency noise can be particularly problematic in high-speed experiments or EIS.

Logical Relationship of Causes and Solutions:

noise High-Frequency Oscillations emi Electromagnetic Interference (EMI) noise->emi grounding Improper Grounding noise->grounding ref_electrode High Impedance Reference Electrode noise->ref_electrode cable Unshielded/Long Cables noise->cable solution_cage Use Grounded Faraday Cage emi->solution_cage solution_ground Implement Single-Point Grounding grounding->solution_ground solution_ref Check/Replace Reference Electrode Frit ref_electrode->solution_ref solution_cable Use Short, Shielded Cables cable->solution_cable potentiostat Potentiostat (Central Ground Point) faraday_cage Faraday Cage potentiostat->faraday_cage rotator Rotator potentiostat->rotator temp_controller Temperature Controller potentiostat->temp_controller other_inst Other Instrument potentiostat->other_inst

References

Technical Support Center: 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of 4,5-Diamino-2,6-dimercaptopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its chemical structure, which includes amino and mercapto functional groups, the primary degradation pathways for this compound are predicted to be oxidation and, to a lesser extent, hydrolysis under extreme pH conditions. The mercapto (-SH) groups are susceptible to oxidation to form disulfides or sulfonic acids, while the amino (-NH2) groups can also undergo oxidation.

Q2: How can I minimize the degradation of this compound during storage and handling?

A2: To minimize degradation, it is recommended to:

  • Store in a controlled environment: Keep the solid compound in a tightly sealed container at low temperatures (refrigerated or frozen), protected from light and moisture.

  • Use an inert atmosphere: For preparing solutions or storing sensitive samples, purging with an inert gas like argon or nitrogen can prevent oxidation.

  • Control pH: When working with solutions, maintaining a neutral pH can help prevent acid or base-catalyzed hydrolysis.

  • Prepare fresh solutions: It is best practice to prepare solutions fresh for each experiment to avoid degradation over time in solvent.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and effective methods. These techniques can separate the parent compound from its degradation products, allowing for quantification of stability.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks appear in HPLC/UPLC analysis of a sample. Degradation of the compound.1. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks and compare them to potential degradation products.2. Review Storage Conditions: Ensure the compound and its solutions were stored under the recommended conditions (low temperature, protected from light, inert atmosphere).3. Check Solvent Purity: Impurities in solvents, such as peroxides in ethers, can induce degradation. Use high-purity, freshly opened solvents.
Loss of compound activity or inconsistent results in biological assays. The compound may be unstable in the assay medium.1. Assess Stability in Media: Perform a time-course experiment by incubating the compound in the assay buffer/media and analyzing for degradation by HPLC at different time points.2. Modify Assay Protocol: If instability is confirmed, consider reducing incubation times or preparing a more concentrated stock solution in a suitable solvent to minimize its exposure to the aqueous environment before the assay.
Discoloration of the solid compound or solutions. This often indicates oxidation or other forms of degradation.1. Discard Discolored Material: Do not use discolored material for experiments where purity is critical.2. Improve Storage: Re-evaluate and improve storage conditions to prevent future degradation. Store under an inert atmosphere and protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidation
  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare Stress Solution: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching (Optional): To stop the oxidation, an antioxidant like sodium bisulfite can be added.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Forced Degradation Study - Acid and Base Hydrolysis
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution as described above.

  • Prepare Stress Solutions:

    • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at regular intervals.

  • Neutralization: Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.

  • Analysis: Analyze via HPLC or UPLC.

Predicted Degradation Pathways and Data Presentation

The primary degradation pathways for this compound are anticipated to be oxidation of the mercapto groups and potential hydrolysis of the amino groups under harsh conditions.

Predicted Oxidation Pathway

The thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules or further oxidation to sulfonic acid derivatives.

Oxidation_Pathway C4H6N4S2 This compound Disulfide Disulfide Dimer C4H6N4S2->Disulfide Oxidation (e.g., O2, H2O2) SulfonicAcid Sulfonic Acid Derivative C4H6N4S2->SulfonicAcid Strong Oxidation

Caption: Predicted oxidation pathway of this compound.

Predicted Hydrolysis Pathway

Under strong acidic or basic conditions, the amino groups could potentially be hydrolyzed to hydroxyl groups, though this is generally less likely than oxidation for this class of compounds.

Hydrolysis_Pathway C4H6N4S2 This compound Hydroxylated Hydroxylated Derivative C4H6N4S2->Hydroxylated Hydrolysis (Strong Acid/Base)

Caption: Predicted hydrolysis pathway of this compound.

Experimental Workflow for Degradation Studies

The general workflow for conducting and analyzing forced degradation studies is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Stress Prepare Stress Solutions (Acid, Base, Oxidizing Agent) Stock->Stress Incubate Incubate at Defined Temperature and Time Points Stress->Incubate Sample Withdraw and Quench/Neutralize Samples Incubate->Sample HPLC HPLC/UPLC Analysis Sample->HPLC Data Quantify Parent Compound and Degradation Products HPLC->Data Characterize Characterize Degradants (LC-MS) Data->Characterize

Caption: General experimental workflow for forced degradation studies.

Data Presentation

Quantitative results from degradation studies should be presented in a clear, tabular format to facilitate comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Parent Compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2
0.1 M HCl (60°C)2495.22.11.5
0.1 M NaOH (60°C)2488.75.83.2
3% H₂O₂ (RT)2475.412.38.9
Control (RT)2499.5< 0.1< 0.1

Note: The data in this table is illustrative and does not represent actual experimental results.

Technical Support Center: Overcoming Poor Reproducibility in Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in sensor fabrication. Inconsistent sensor performance is a significant hurdle, and this guide offers specific, actionable solutions to improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: My sensor-to-sensor signal varies significantly. What are the most common causes?

A1: High variability between sensors is a frequent issue stemming from several factors throughout the fabrication process. The most common culprits include inconsistent substrate cleaning, non-uniform surface modification, and irregularities in bioreceptor immobilization.[1][2] Environmental factors such as temperature and humidity fluctuations during fabrication can also contribute to this lack of reproducibility.[3][4][5][6]

Q2: How can I ensure my substrate is clean enough for reproducible results?

A2: The cleanliness of the substrate is critical for consistent sensor fabrication. The choice of cleaning protocol depends on the substrate material and the nature of the contaminants. For many applications, a multi-step process involving sonication in a series of solvents like acetone, methanol, and deionized water is effective.[7][8] For silicon-based sensors, aggressive cleaning methods like Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or RCA clean (involving ammonia-peroxide and hydrochloric acid-peroxide mixtures) are often used to remove organic residues.[9] It is crucial to follow a standardized and rigorously controlled cleaning procedure for all substrates.

Q3: What is the best way to immobilize my bioreceptor for stable and reproducible sensor performance?

A3: The choice of immobilization technique significantly impacts sensor stability and reproducibility.[10][11][12] Covalent immobilization methods are generally preferred over passive adsorption because they form a stable, irreversible bond between the bioreceptor and the sensor surface, which prevents leaching of the biomolecule.[2][13] Techniques like using self-assembled monolayers (SAMs) with functional groups for covalent attachment of biomolecules can lead to well-oriented and stable bioreceptor layers, enhancing reproducibility.[14] The biotin-streptavidin system is another robust method for achieving high-affinity, specific, and stable immobilization.[10][14]

Q4: I'm seeing a high background signal or non-specific binding. How can I reduce it?

A4: High background signal is often due to non-specific binding of target molecules or other components in the sample to the sensor surface. This can be minimized by:

  • Effective Blocking: After immobilizing the bioreceptor, it is essential to block any remaining active sites on the surface that could bind non-specifically. Common blocking agents include bovine serum albumin (BSA), casein, or polyethylene glycol (PEG). The blocking time and concentration may need to be optimized.[15][16]

  • Adding Detergents: Including a non-ionic detergent like Tween-20 in your wash buffers can help reduce non-specific interactions.[16]

  • Optimizing Antibody Concentration: If you are using an antibody-based sensor, using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[16]

Q5: How do environmental conditions affect my sensor fabrication process?

A5: Environmental factors such as temperature, humidity, and air quality can significantly impact the reproducibility of sensor fabrication.[3][4][5][6] For example, variations in temperature and humidity can affect the formation of self-assembled monolayers and the efficiency of immobilization reactions. It is crucial to perform fabrication steps in a controlled environment to ensure consistency.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Weak or No Signal Ineffective Bioreceptor Immobilization: The bioreceptor may not be properly attached to the sensor surface.* Confirm that the surface chemistry is appropriate for the chosen immobilization method. For example, for EDC/NHS chemistry, ensure the surface has available carboxyl or amine groups.* Verify the activity of your bioreceptor before immobilization.* Optimize the concentration of the bioreceptor and the incubation time.
Inactive Reagents: Key reagents, such as crosslinkers or antibodies, may have expired or been stored improperly.* Always use fresh, high-quality reagents and store them according to the manufacturer's instructions.[15]
Incorrect Assay Protocol: Steps may have been performed in the wrong order, or dilutions may be incorrect.* Carefully review the experimental protocol to ensure all steps are followed correctly.[17]
High Background Signal Insufficient Blocking: The blocking step may not be effectively preventing non-specific binding.* Increase the blocking time or the concentration of the blocking agent.[15][16]* Try a different blocking agent (e.g., switch from BSA to casein).[15]
Inadequate Washing: Residual unbound reagents or sample components may be left on the surface.* Increase the number and duration of wash steps.[16]* Ensure the entire sensor surface is thoroughly washed.
High Variability Between Replicates Inconsistent Surface Preparation: The sensor surfaces are not uniform before functionalization.* Implement a standardized and rigorous substrate cleaning protocol for all sensors.[7][8][9]* Visually inspect substrates for any defects before use.
Non-uniform Bioreceptor Spotting: Manual application of the bioreceptor can lead to variations in spot size and density.* Use automated spotting or printing techniques for more consistent application.[18]
Environmental Fluctuations: Changes in temperature or humidity during fabrication affect reaction rates and surface chemistry.* Perform fabrication in a controlled environment with stable temperature and humidity.[3][5][6]
Poor Dynamic Range Suboptimal Bioreceptor Density: The concentration of the immobilized bioreceptor may be too high or too low.* Titrate the bioreceptor concentration to find the optimal density that provides a good signal-to-noise ratio.
Limited Analyte Access: The immobilized bioreceptors may be in an orientation that hinders their interaction with the target analyte.* Use immobilization strategies that promote proper orientation, such as using Protein A/G for antibodies or employing affinity tags.

Quantitative Data on Reproducibility

The following table summarizes quantitative data from various studies, highlighting the impact of different fabrication and measurement strategies on sensor reproducibility.

Parameter/Technique Improvement in Reproducibility Reference
Ratiometric Electrochemical Detection Reduced Relative Standard Deviation (RSD) from 15.8% (non-ratiometric) to 4.0% (ratiometric) for background response and from 17.1% to 5.2% for positive response.[19]
Aerosol Jet Printing (AJP) for Nanostructure Deposition Reduced RSD from 50% to 10% compared to other deposition strategies.[18]
Optimized SMT Production and Bioreceptor Immobilization Achieved high reproducibility that meets Clinical and Laboratory Standards Institute (CLSI) point-of-care (POC) standards.[14]
Controlled Electron-Beam Lithography Achieved less than 10% variation in the resonance behavior of photonic nanostructure sensors.[20]

Experimental Protocols

Protocol 1: Standard Substrate Cleaning (Glass/Silicon)
  • Place substrates in a beaker and sonicate in acetone for 15 minutes.

  • Decant the acetone and sonicate in isopropanol for 15 minutes.

  • Decant the isopropanol and rinse thoroughly with deionized (DI) water.

  • Sonicate in DI water for 15 minutes.

  • Dry the substrates under a stream of nitrogen gas.

  • For a more rigorous clean, follow with an oxygen plasma or UV/Ozone treatment for 5-10 minutes to remove any remaining organic contaminants and create a hydrophilic surface.[21]

Protocol 2: Gold Substrate Cleaning
  • Immerse the gold-coated substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 2-5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Carefully remove the substrates and rinse extensively with DI water.

  • Rinse with ethanol.

  • Dry the substrates under a stream of nitrogen gas.

Protocol 3: Surface Functionalization with Thiol-Based Self-Assembled Monolayer (SAM) on Gold
  • Prepare a 1-10 mM solution of the desired thiol compound (e.g., 11-mercaptoundecanoic acid for a carboxyl-terminated surface) in absolute ethanol.

  • Immediately after cleaning, immerse the gold substrates in the thiol solution.

  • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

  • Rinse with DI water.

  • Dry under a stream of nitrogen gas.

Protocol 4: Bioreceptor Immobilization via EDC/NHS Chemistry
  • Activate the carboxyl-terminated surface:

    • Prepare a fresh solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, pH 6.0).

    • Immerse the carboxyl-functionalized sensor surface in the EDC/NHS solution for 15-30 minutes at room temperature.

  • Rinse: Briefly rinse the surface with the immobilization buffer (e.g., PBS, pH 7.4) to remove excess EDC/NHS.

  • Immobilize the bioreceptor:

    • Dissolve the bioreceptor (e.g., antibody, protein) in the immobilization buffer at the desired concentration.

    • Incubate the activated sensor surface with the bioreceptor solution for 1-2 hours at room temperature or overnight at 4°C.

  • Block the surface:

    • Prepare a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or 1% BSA in PBS).

    • Immerse the sensor surface in the blocking solution for 30-60 minutes to deactivate any unreacted NHS-esters and block non-specific binding sites.

  • Final Wash: Rinse the sensor thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) and then with DI water. The sensor is now ready for use.

Diagrams

Experimental_Workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_immob Bioreceptor Immobilization cluster_analysis Analysis Cleaning Substrate Cleaning Activation Surface Activation Cleaning->Activation e.g., Plasma SAM SAM Formation Activation->SAM Immobilization Bioreceptor Attachment SAM->Immobilization e.g., EDC/NHS Blocking Blocking Step Immobilization->Blocking Measurement Sensor Measurement Blocking->Measurement

Caption: General workflow for sensor fabrication.

Immobilization_Strategies cluster_main Immobilization Methods Adsorption Physical Adsorption (Non-covalent) Adsorption_Desc - Weaker, reversible - Random orientation Covalent Covalent Bonding Covalent_Desc - Strong, stable bond - Can control orientation Affinity Bio-affinity (e.g., Biotin-Avidin) Affinity_Desc - Highly specific and strong - Good orientation control

Caption: Comparison of bioreceptor immobilization strategies.

Caption: A logical approach to troubleshooting reproducibility.

References

Technical Support Center: 4,5-Diamino-2,6-dimercaptopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on reactions involving 4,5-Diamino-2,6-dimercaptopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the dominant tautomeric form of this compound in solution?

A1: Theoretical studies, supported by FTIR spectroscopy, indicate that this compound predominantly exists in the thione form.[1] This is a critical consideration for its reactivity, as the thione form presents different reactive sites compared to the thiol form. The stability of the thione tautomer influences which functional groups are available for reaction under various pH conditions.

Q2: How does pH influence the synthesis of purines from this compound?

A2: The synthesis of purines from 4,5-diaminopyrimidines is highly dependent on the pH of the reaction medium. The cyclization step to form the imidazole ring of the purine nucleus can be influenced by both acidic and basic conditions. For instance, some synthetic protocols for related pyrimidine derivatives mention the use of a basic medium, such as potassium carbonate, to facilitate condensation reactions.[2] Other methods for purine synthesis involve reactions in the presence of reagents that can create either acidic or basic environments, suggesting that the optimal pH can vary depending on the specific reaction pathway and substrates involved.

Q3: Can pH affect the stability of this compound during a reaction?

A3: Yes, pH can significantly impact the stability of this compound. Like other diaminopyrimidines, it can be susceptible to hydrolysis, particularly under harsh acidic or alkaline conditions. Modifications such as deamination and oxidation can also occur, and the rates of these reactions are often pH-dependent.[3] It is crucial to control the pH to prevent degradation of the starting material and ensure the desired product is obtained.

Troubleshooting Guides

Issue 1: Low Yield in Purine Synthesis via Condensation with Aldehydes
Symptom Possible Cause Troubleshooting Step
Low or no formation of the desired purine product.Incorrect pH: The pH of the reaction mixture may not be optimal for the condensation and cyclization steps. The protonation state of the amino groups on the pyrimidine ring is crucial for their nucleophilicity.Systematically screen a range of pH values (e.g., from acidic to basic) to find the optimal condition for your specific aldehyde and solvent system. Consider using a buffer to maintain a stable pH throughout the reaction. For some condensation reactions involving related pyrimidines, basic conditions using reagents like cesium carbonate have been shown to be effective.[4]
Formation of multiple side products.Side Reactions Promoted by pH: Extreme pH values can lead to side reactions such as hydrolysis of the pyrimidine ring or self-condensation of the aldehyde.Analyze the side products to understand the competing reaction pathways. Adjust the pH to a milder range to disfavor these side reactions. For example, if hydrolysis is suspected, moving towards a more neutral pH may be beneficial.
Starting material remains unreacted.Insufficient Nucleophilicity: The amino groups may be protonated at low pH, reducing their nucleophilicity and preventing the initial attack on the aldehyde.Increase the pH of the reaction mixture to deprotonate the amino groups and enhance their nucleophilicity. A pH slightly above the pKa of the amino groups would be a good starting point, though specific pKa data for this compound is not readily available in the literature.
Issue 2: Undesired Oxidation of Mercapto Groups
Symptom Possible Cause Troubleshooting Step
Formation of disulfide-linked dimers or other oxidation products.pH-Dependent Oxidation Potential: The mercapto groups of this compound can be susceptible to oxidation, and the rate of oxidation can be influenced by pH. In some electrochemical studies of related mercaptopyrimidines, the oxidation potential is shown to be pH-dependent.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Degas all solvents prior to use. Consider adding a small amount of a reducing agent, if compatible with the desired reaction. The pH can also be adjusted, as the oxidation potential of thiols can vary with their protonation state.
Discoloration of the reaction mixture.Formation of Oxidized Species: The formation of colored byproducts can be an indication of oxidation.Monitor the reaction using techniques like TLC or LC-MS to identify the formation of colored impurities. Adjusting the pH to conditions where the thiol form is less susceptible to oxidation may help.

Experimental Protocols

While specific, detailed experimental protocols for the effect of pH on this compound reactions are not extensively available in the reviewed literature, a general approach for investigating pH effects can be outlined.

General Protocol for Investigating the Effect of pH on Condensation Reactions:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 4 to 10). Ensure the buffer components do not interfere with the reaction.

  • Reaction Setup: In separate reaction vessels, dissolve this compound and the desired aldehyde in the chosen solvent.

  • pH Adjustment: Add the prepared buffers to each reaction vessel to achieve the target pH values.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).

  • Product Analysis: After a set time, or upon completion, quench the reactions and analyze the product distribution and yield for each pH condition.

Visualizations

Tautomerism Thiol Thiol Form (this compound) Thione Thione Form (5,6-Diamino-2,4(1H,3H)-pyrimidinedithione) Thiol->Thione Tautomerization (Equilibrium) Thione->Thiol

Caption: Tautomeric equilibrium of this compound.

Purine_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A This compound C Condensation A->C B Aldehyde B->C D Cyclization C->D pH Dependent E Purine Derivative D->E

Caption: General workflow for purine synthesis from this compound.

Troubleshooting_Logic Start Low Reaction Yield? Check_pH Is pH Optimized? Start->Check_pH Yes Adjust_pH Screen pH Range (Acidic to Basic) Check_pH->Adjust_pH No Check_Stability Is Starting Material Stable? Check_pH->Check_Stability Yes Adjust_pH->Start Re-evaluate Failure Further Investigation Needed Adjust_pH->Failure Modify_Conditions Use Inert Atmosphere Adjust Temperature Check_Stability->Modify_Conditions No Success Improved Yield Check_Stability->Success Yes Modify_Conditions->Start Re-evaluate Modify_Conditions->Failure

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to Thiol-Containing Ligands: 4,5-Diamino-2,6-dimercaptopyrimidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate thiol-containing ligand is a critical decision in various applications, ranging from heavy metal chelation to the design of targeted drug delivery systems. This guide provides a comparative overview of 4,5-Diamino-2,6-dimercaptopyrimidine against other well-established thiol-containing ligands, presenting available experimental data, detailed protocols, and visualizations to aid in this selection process.

While extensive research exists for ligands such as meso-2,3-dimercaptosuccinic acid (DMSA), 2,3-dimercapto-1-propanesulfonic acid (DMPS), and ethylenediaminetetraacetic acid (EDTA) in heavy metal detoxification, direct comparative performance data for this compound remains limited in publicly accessible scientific literature. This guide, therefore, summarizes the known efficacy of these established chelators and discusses the potential of this compound based on its structural characteristics and available research.

Heavy Metal Chelation: A Comparative Overview

Thiol-containing compounds are paramount in chelation therapy for heavy metal poisoning due to the high affinity of sulfur for heavy metals like lead, mercury, and arsenic.[1][2] The effectiveness of a chelating agent is determined by its ability to bind to toxic metals, forming a stable, non-toxic complex that can be excreted from the body.[3][4]

Performance of Common Chelating Agents

The selection of a chelating agent often depends on the specific heavy metal, the severity of the poisoning, and patient-specific factors.[1][5] Below is a summary of the efficacy of commonly used chelating agents for lead, mercury, and arsenic.

Chelating AgentTarget Heavy Metal(s)Administration RouteKey Findings & Efficacy
DMSA (Dimercaptosuccinic acid)Lead, Mercury, ArsenicOralPreferred for mild to moderate lead toxicity and is effective for mercury and arsenic.[2] It is considered less toxic than EDTA.[5]
DMPS (Dimercaptopropane sulfonate)Mercury, Arsenic, LeadOral, IntravenousRecognized as an effective antidote for a range of metal intoxications, particularly for mercury.[6]
EDTA (Ethylenediaminetetraacetic acid)LeadIntravenousWidely used for severe lead poisoning.[5]

Note: The above table is a summary of findings from various sources and does not represent a direct head-to-head study under a single set of experimental conditions.

Antioxidant Activity: The Role of Thiols

Thiol compounds are crucial components of the cellular antioxidant defense system.[7] They can act as scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous diseases.[7][8] The antioxidant capacity of these ligands is a key parameter in their therapeutic potential.

Recent research has highlighted the antioxidant properties of metal-organic frameworks (MOFs) synthesized using 4,6-diamino-2-pyrimidinethiol (a tautomer of this compound) as a linker, suggesting the inherent antioxidant potential of the ligand itself.[9] However, direct quantitative comparisons with other thiol antioxidants are not yet available.

This compound: A Promising but Understudied Ligand

This compound possesses a unique structure with two thiol groups and two amino groups attached to a pyrimidine ring. This configuration suggests a strong potential for metal chelation and antioxidant activity. The presence of multiple donor atoms (sulfur and nitrogen) could lead to the formation of stable chelate rings with metal ions.

While direct experimental data on its chelation efficacy and antioxidant capacity is sparse, its structural similarity to other biologically active pyrimidine derivatives and the presence of reactive thiol groups warrant further investigation.[10][11]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Heavy Metal Chelation Assay (Competitive Ligand Exchange Method)

This protocol outlines a general method for assessing the heavy metal chelation capacity of a test ligand by measuring its ability to compete with a known chelator for a specific metal ion.

Objective: To determine the relative binding affinity of a test ligand for a heavy metal ion.

Materials:

  • Test ligand (e.g., this compound)

  • Reference chelator with a known stability constant for the metal of interest (e.g., EDTA)

  • Metal salt solution (e.g., Pb(NO₃)₂, HgCl₂) of known concentration

  • Buffer solution to maintain a constant pH (e.g., HEPES, MES)

  • Spectrophotometer or other suitable analytical instrument for measuring the concentration of the metal-ligand complex or free metal.

Procedure:

  • Prepare stock solutions of the test ligand, reference chelator, and metal salt in the chosen buffer.

  • In a series of reaction vessels, mix the metal salt solution with a fixed concentration of the reference chelator.

  • Add increasing concentrations of the test ligand to the reaction vessels.

  • Allow the reactions to reach equilibrium. The time required will depend on the kinetics of the ligand exchange.

  • Measure the concentration of the metal-reference chelator complex, the metal-test ligand complex, or the free metal ion using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or atomic absorption spectroscopy).

  • Calculate the stability constant of the metal-test ligand complex based on the known stability constant of the reference complex and the measured concentrations of the species at equilibrium.[12]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol describes a common method for evaluating the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Objective: To quantify the free radical scavenging capacity of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol as a solvent

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions in the chosen solvent.

  • Prepare a working solution of DPPH in the same solvent. The concentration should be adjusted to obtain an initial absorbance of approximately 1.0 at the wavelength of maximum absorbance (around 517 nm).

  • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound or positive control.

  • Add the DPPH working solution to each well/cuvette and mix well.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance of DPPH.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizing Molecular Interactions and Workflows

To better understand the processes involved, the following diagrams have been generated using Graphviz.

ChelationProcess cluster_body Biological System ToxicMetal Toxic Heavy Metal (e.g., Lead, Mercury) TargetSite Biological Target (e.g., Enzyme) ToxicMetal->TargetSite Binds and causes toxicity ChelateComplex Stable, Non-toxic Metal-Ligand Complex ChelatingLigand Thiol-Containing Ligand (e.g., DADMP) ChelatingLigand->ToxicMetal Binds to metal Excretion Excretion (Renal/Biliary) ChelateComplex->Excretion Facilitates removal

Caption: General mechanism of heavy metal chelation by a thiol-containing ligand.

AntioxidantAction ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) CellularComponent Cellular Component (e.g., DNA, Protein, Lipid) ROS->CellularComponent Causes Oxidative Damage NeutralizedSpecies Neutralized Species (e.g., H₂O) ThiolAntioxidant Thiol-Containing Antioxidant (e.g., DADMP) ThiolAntioxidant->ROS Donates electron/hydrogen OxidizedAntioxidant Oxidized, Stable Antioxidant ThiolAntioxidant->OxidizedAntioxidant Becomes oxidized

Caption: Mechanism of antioxidant action of a thiol-containing compound against reactive oxygen species.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound Solutions C Mix Test Compound and DPPH Solution A->C B Prepare DPPH Working Solution B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC₅₀ Value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

While established thiol-containing ligands like DMSA, DMPS, and EDTA have well-documented efficacy in heavy metal chelation, this compound represents a promising, yet underexplored, candidate in this field. Its molecular structure suggests significant potential for both heavy metal chelation and antioxidant activity. The provided experimental protocols and conceptual diagrams offer a framework for future research to quantitatively assess its performance against existing alternatives. Further investigation is crucial to unlock the full therapeutic potential of this and other novel pyrimidine-based thiol ligands.

References

Performance of Pyrimidine Derivatives in Chemical Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in numerous biologically significant molecules, has garnered considerable attention in the development of chemosensors for a wide array of analytes. The inherent electronic properties and versatile substitution patterns of pyrimidine derivatives allow for the fine-tuning of their photophysical and electrochemical characteristics, making them excellent candidates for fluorescent, colorimetric, and electrochemical sensing applications. This guide provides a comparative overview of the sensing performance of various pyrimidine-based derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of effective chemosensors.

Comparative Sensing Performance of Pyrimidine Derivatives

The sensing capabilities of pyrimidine derivatives are diverse, with specific structural modifications leading to high selectivity and sensitivity for various analytes, including metal ions, anions, and pH. The following table summarizes the quantitative performance of several recently developed pyrimidine-based sensors.

Sensor Name/DerivativeTarget Analyte(s)Sensing PrincipleLimit of Detection (LOD)Linear RangeSolvent/MediumReference
N-(pyrimidin-2-yl) thiophene-2-carboxamide (PTC)Fe³⁺Colorimetric & Fluorogenic (Turn-off)2.03 µM (UV-Vis), 1.24 µM (Fluorescence)Not SpecifiedAqueous Methanol[1]
Pyrimidine-based chemosensor (PyrCS)Cu²⁺Colorimetric & Fluorogenic (Quenching)0.116 µM0.3-30 µMAqueous Media[2]
PyrCS-Cu²⁺ ComplexCN⁻Colorimetric (Displacement)0.320 µMNot SpecifiedAqueous Media[2]
2,6-bis-[(4,6-dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-4-methyl-phenol (HL)Al³⁺Fluorogenic (Turn-on, CHEF)2.4239 µMNot SpecifiedDMSO:H₂O (8:2, v/v)[3]
2-amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (DMAB)Al³⁺Fluorogenic (Quenching)7.35 µg mL⁻¹10-60 µg mL⁻¹Water:Ethanol and Acetate Buffer (pH 4.0)[4][5]
Pyrazolopyrimidine-based sensor (L)Cu²⁺Fluorogenic (Quenching)0.043 µMNot SpecifiedNot Specified[6]
Pyrazolopyrimidine-based sensor (L)Ni²⁺Fluorogenic (Quenching)0.038 µMNot SpecifiedNot Specified[6]
Pyrimidine-phthalimide derivatives (PB and NPB)pHColorimetricNot ApplicableNot SpecifiedNot Specified[7]

CHEF: Chelation-Enhanced Fluorescence

Signaling Pathways and Experimental Workflows

The sensing mechanisms of pyrimidine derivatives often involve specific interactions with the analyte that lead to a measurable optical or electrochemical response. Common mechanisms include chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and analyte-induced aggregation or disaggregation.

SensingMechanism cluster_turn_on Chelation-Enhanced Fluorescence (CHEF) - 'Turn-On' Sensing cluster_turn_off Fluorescence Quenching - 'Turn-Off' Sensing FreeSensor_ON Pyrimidine Derivative (Weakly Fluorescent) Complex_ON Sensor-Analyte Complex (Highly Fluorescent) FreeSensor_ON->Complex_ON Chelation Analyte_ON Target Analyte (e.g., Al³⁺) Analyte_ON->Complex_ON Fluorescence_ON Fluorescence Signal (Turn-On) Complex_ON->Fluorescence_ON Enhanced Emission FreeSensor_OFF Pyrimidine Derivative (Fluorescent) Complex_OFF Sensor-Analyte Complex (Non-Fluorescent) FreeSensor_OFF->Complex_OFF Binding Analyte_OFF Target Analyte (e.g., Cu²⁺, Fe³⁺) Analyte_OFF->Complex_OFF Quenching Fluorescence Signal (Turn-Off) Complex_OFF->Quenching Quenched Emission

Caption: Generalized signaling pathways for 'turn-on' and 'turn-off' pyrimidine-based fluorescent sensors.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of pyrimidine-based chemosensors.

General Synthesis of a Schiff Base Pyrimidine Derivative

This protocol is a generalized procedure based on the synthesis of Schiff base chemosensors like HL for Al³⁺ detection.[3]

  • Preparation of Precursors: Synthesize the pyrimidine-hydrazine derivative and a suitable diformyl-phenol compound according to established literature procedures.

  • Condensation Reaction: Dissolve the diformyl-phenol (1 mmol) in methanol (15 mL). To this solution, add a methanolic solution (20 mL) of the pyrimidine-hydrazine derivative (2 mmol) dropwise with constant stirring.

  • Reflux: Continue stirring for 30 minutes, then reflux the mixture for 5 hours.

  • Isolation of Product: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator to obtain the solid pyrimidine Schiff base product.

  • Purification and Characterization: The crude product can be purified by recrystallization. Characterize the final compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Visible and Fluorescence Titration for Metal Ion Sensing

This protocol outlines the general procedure for evaluating the sensing performance of a pyrimidine derivative towards metal ions.[1]

  • Stock Solutions: Prepare a stock solution of the pyrimidine-based sensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., DMSO or methanol). Prepare stock solutions of various metal perchlorates or nitrates (e.g., 1 x 10⁻² M) in deionized water or the same solvent as the sensor.

  • UV-Visible Spectroscopy: Place a solution of the sensor (e.g., 2 x 10⁻⁵ M) in a quartz cuvette. Record the initial UV-Vis absorption spectrum. Sequentially add small aliquots of the metal ion stock solution to the cuvette, and record the spectrum after each addition.

  • Fluorescence Spectroscopy: Prepare a solution of the sensor (e.g., 2 x 10⁻⁵ M) in a quartz cuvette. Record the initial fluorescence emission spectrum at a specific excitation wavelength. Incrementally add the metal ion stock solution and record the emission spectrum after each addition.

  • Selectivity Studies: Prepare separate solutions of the sensor containing one equivalent of different metal ions to be tested for interference. Record the UV-Vis and fluorescence spectra for each solution to assess the selectivity of the sensor.

  • Limit of Detection (LOD) Calculation: The LOD is typically calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration at low concentrations.

ExperimentalWorkflow cluster_synthesis Sensor Synthesis & Characterization cluster_sensing Sensing Performance Evaluation Start Start Materials Synthesis Chemical Synthesis (e.g., Condensation) Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization StockSolutions Prepare Sensor & Analyte Stock Solutions Characterization->StockSolutions Pure Sensor Titration Spectroscopic Titration (UV-Vis & Fluorescence) StockSolutions->Titration Selectivity Selectivity & Interference Studies StockSolutions->Selectivity LOD Limit of Detection (LOD) Calculation Titration->LOD

Caption: A typical experimental workflow for the development and evaluation of a pyrimidine-based chemosensor.

References

Comparative Guide to the Validation of 4,5-Diamino-2,6-dimercaptopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 4,5-Diamino-2,6-dimercaptopyrimidine synthesis, alongside alternative analytical techniques. The information presented is collated from established methodologies for analogous pyrimidine derivatives, offering a robust framework for purity assessment and quality control.

Synthesis of this compound: An Overview

The synthesis of this compound, a heterocyclic compound with significant potential in medicinal chemistry, typically involves a multi-step process. While a definitive, universally adopted protocol is not extensively documented, a plausible synthetic route can be constructed based on the well-established synthesis of related diaminopyrimidines and subsequent thionation.

A common strategy involves the nitrosation of a 6-aminouracil derivative, followed by reduction to form the 5,6-diamino intermediate. Subsequent thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide can then be employed to convert the carbonyl groups to thiocarbonyls, yielding the final product. The purity of the synthesized compound is paramount, as impurities can significantly impact its biological activity and safety profile in downstream applications.

High-Performance Liquid Chromatography (HPLC) Validation

HPLC is a cornerstone technique for the purity determination and quantification of synthesized organic compounds due to its high resolution, sensitivity, and reproducibility. A validated HPLC method provides confidence in the identity and purity of the target compound.

The following protocol is a representative method for the analysis of this compound, based on established methods for similar polar, heterocyclic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is often optimal for separating the polar target compound from less polar impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized product in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

The following table summarizes key validation parameters and their acceptable limits for a robust HPLC method.

ParameterSpecificationTypical Result for a Validated Method
Retention Time (tR) Consistent for the analyte peak~ 8.5 min
Linearity (R²) ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.3 µg/mL
Precision (%RSD) ≤ 2%1.5%
Accuracy (% Recovery) 98-102%99.5%
Purity (Area %) Reportable> 98%

Alternative Validation Methods

While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable for specific applications, such as rapid in-process checks.

TLC is a simple, rapid, and cost-effective method for qualitative analysis and can be used to monitor the progress of a reaction and to identify the presence of major impurities.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A solvent system of Chloroform:Methanol (9:1, v/v) is often effective for separating pyrimidine derivatives.[1]

  • Detection: Visualization under UV light (254 nm).

  • Data: The retention factor (Rf) is calculated. For the target compound, an expected Rf might be in the range of 0.4-0.5 in the suggested solvent system.

UV-Vis spectrophotometry can be used for the quantitative analysis of the synthesized compound, provided that no impurities have significant absorbance at the chosen wavelength.

  • Solvent: A suitable UV-transparent solvent (e.g., ethanol or a buffered aqueous solution).

  • Analytical Wavelength (λmax): Determined by scanning a dilute solution of the pure compound. For diaminopyrimidine derivatives, this is often in the range of 270-290 nm.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and available resources.

FeatureHPLCTLCUV-Vis Spectrophotometry
Principle Chromatographic separation based on differential partitioningChromatographic separation based on differential adsorptionMeasurement of light absorbance
Data Output Quantitative (purity, concentration) and Qualitative (retention time)Semi-quantitative (spot intensity) and Qualitative (Rf value)Quantitative (concentration)
Resolution HighLow to ModerateNone (measures total absorbance)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low to Moderate (µg/mL level)
Throughput ModerateHighHigh
Cost HighLowLow
Best For Accurate purity determination, quantification, and impurity profilingRapid reaction monitoring, qualitative impurity checksQuick quantification of pure samples

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for HPLC validation and a decision-making process for selecting the appropriate analytical method.

HPLC_Workflow start Start: Synthesized this compound sample_prep Sample Preparation (Dissolution and Filtration) start->sample_prep hplc_analysis HPLC Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis data_processing Data Processing (Peak Integration and Purity Calculation) hplc_analysis->data_processing validation Method Validation (Linearity, Precision, Accuracy) data_processing->validation report Final Report (Purity Assessment and Impurity Profile) validation->report end End: Validated Product report->end

Caption: Experimental workflow for HPLC validation.

Method_Selection rect_node rect_node start Need to Validate Synthesis? quant_needed Quantitative Purity and Impurity Profile? start->quant_needed reaction_monitor Rapid In-process Check? quant_needed->reaction_monitor No use_hplc Use HPLC quant_needed->use_hplc Yes pure_sample_quant Quantify a Known Pure Sample? reaction_monitor->pure_sample_quant No use_tlc Use TLC reaction_monitor->use_tlc Yes use_uv_vis Use UV-Vis pure_sample_quant->use_uv_vis Yes

Caption: Decision tree for selecting a validation method.

References

Comparative Guide to Cross-Reactivity of Sensors Based on 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of sensors utilizing 4,5-Diamino-2,6-dimercaptopyrimidine (DADMP) as a recognition element. Due to a lack of specific published cross-reactivity studies on DADMP-based sensors, this document presents a hypothetical case study grounded in the known coordination chemistry of similar heterocyclic compounds and established methodologies for sensor characterization. This guide is intended to serve as a framework for designing and evaluating the selectivity of novel DADMP-based sensors.

Introduction to this compound in Sensing

This compound is a heterocyclic compound rich in potential coordination sites, namely its two amino (-NH₂) and two thiol (-SH) groups. These functional groups are known to form stable complexes with a variety of metal ions and can participate in electrochemical reactions, making DADMP a promising candidate for the development of sensitive and selective sensors for heavy metals, pharmaceuticals, and other analytes. The lone pair electrons on the nitrogen and sulfur atoms can effectively chelate metal ions, leading to a measurable signal.

Hypothetical Signaling Pathway for a DADMP-based Electrochemical Sensor

A plausible sensing mechanism for a DADMP-based sensor involves the immobilization of DADMP on an electrode surface (e.g., a glassy carbon electrode). Upon introduction of the target analyte, such as a heavy metal ion (e.g., Cu²⁺), the amino and thiol groups of DADMP would coordinate with the metal ion. This binding event can be transduced into an electrochemical signal, for instance, by monitoring the change in the redox behavior of the DADMP-metal complex using techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV).

G cluster_electrode Electrode Surface DADMP 4,5-Diamino-2,6- dimercaptopyrimidine Complex DADMP-Analyte Complex Analyte Target Analyte (e.g., Cu²⁺) Analyte->DADMP Binding Signal Electrochemical Signal Change Complex->Signal Transduction

Caption: Hypothetical signaling pathway of a DADMP-based electrochemical sensor.

Experimental Protocols

Fabrication of a Hypothetical DADMP-Modified Electrode
  • Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.

  • DADMP Solution: A solution of this compound is prepared in a suitable solvent (e.g., dimethylformamide).

  • Modification: The DADMP solution is drop-casted onto the GCE surface and allowed to dry, forming a thin film. Alternatively, electropolymerization could be employed to create a more robust sensor layer.

Cross-Reactivity (Interference) Study Protocol
  • Analyte Measurement: The electrochemical response of the DADMP-modified electrode to a known concentration of the primary target analyte (e.g., 10 µM Cu²⁺) is recorded using differential pulse voltammetry (DPV) in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Interferent Introduction: Potential interfering species are individually introduced into the electrochemical cell at a concentration significantly higher than the target analyte (e.g., 100 µM). Common interferents for heavy metal sensors include other metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Ni²⁺, Fe³⁺). For a sensor targeting a drug molecule, common interferents could include metabolites, structurally similar drugs, and endogenous biomolecules like ascorbic acid and uric acid.

  • Response Measurement with Interferent: The DPV measurement is repeated in the presence of both the target analyte and the interfering species.

  • Data Analysis: The percentage of interference is calculated using the following formula: Interference (%) = [(Signal in presence of interferent - Signal of analyte alone) / Signal of analyte alone] x 100

G cluster_workflow Cross-Reactivity Experimental Workflow A Prepare DADMP- modified Electrode B Measure baseline response to Target Analyte (e.g., Cu²⁺) A->B C Introduce potential interfering species (e.g., Pb²⁺, Ascorbic Acid) B->C D Measure response in presence of both Analyte and Interferent C->D E Calculate % Interference D->E

Performance Showdown: Diaminopyrimidine vs. Graphene-Based Sensors in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for rapid, sensitive, and selective analytical tools is perpetual. In the realm of biosensing, two classes of materials, diaminopyrimidine derivatives and graphene-based materials, are emerging as promising candidates for the development of next-generation sensors. This guide provides a comparative overview of their performance, supported by experimental data, to aid in the selection of the most suitable platform for specific drug development applications.

While graphene has garnered significant attention for its exceptional electronic and physical properties, diaminopyrimidine-based materials, particularly in their polymeric form, offer unique electrochemical and fluorescence characteristics. However, a direct head-to-head comparison in the literature is scarce. This guide, therefore, synthesizes available data to present a comparative analysis, highlighting the strengths and current research landscape of each sensor type.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of representative diaminopyrimidine-based and graphene-based sensors for the detection of molecules relevant to drug development. It is important to note that the data for the diaminopyrimidine-based sensor is for a hybrid material with graphene, indicating a synergistic approach.

Performance MetricDiaminopyrimidine-Based Sensor (Hybrid)Graphene-Based SensorAnalyte
Limit of Detection (LOD) 1.8 µM90 pg/mLEphedrine
0.011 µMMorphine
3 nMCodeine
9 nMDoxorubicin
Linear Range 5-50 µmol L⁻¹0.1 - 100 ng/mLEphedrine
-Morphine
-Codeine
10 nM - 0.1 mMDoxorubicin
Sensor Type ElectrochemicalElectrochemical Immunosensor-
Electrochemical-
Electrochemical-
Electrochemical-
Reference [1][2]-
[2]-
[2]-
[2]-

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the fabrication of a hybrid diaminopyrimidine-graphene sensor and a typical graphene-based electrochemical immunosensor.

Fabrication of a Poly(2,4,6-triaminopyrimidine)/Reduced Graphene Oxide Sensor

A catalytic surface was fabricated by incorporating electrochemically reduced graphene oxide (rGO) onto a poly(2,4,6-triaminopyrimidine) (PTAP) film-modified glassy carbon electrode (GCE).

  • Graphene Oxide (GO) Synthesis: GO is prepared using the Hummers' method.

  • Electrode Modification:

    • A bare GCE is polished and cleaned.

    • A thin film of PTAP is created on the GCE surface through reversible potentiodynamic cycles.

    • GO is then deposited onto the PTAP-modified GCE.

    • The GO is electrochemically reduced to rGO to form the rGO/PTAP/GCE.

  • Characterization: The sensor is characterized using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to confirm the successful modification and to evaluate its electrochemical properties.

  • Analyte Detection: The sensor is used for the detection of ephedrine in pharmaceutical samples using voltammetric techniques.[1]

Fabrication of a Graphene-Based Electrochemical Immunosensor

This protocol describes the fabrication of a label-free immunosensor on a graphene-modified electrode for the detection of a specific protein.

  • Graphene Deposition: A thin layer of graphene is deposited onto a substrate, such as a screen-printed carbon electrode (SPCE) or a glassy carbon electrode (GCE).

  • Surface Functionalization: The graphene surface is functionalized to introduce specific chemical groups (e.g., carboxyl groups) that can be used for antibody immobilization. This can be achieved through various chemical treatments.

  • Antibody Immobilization: Specific antibodies against the target analyte are covalently attached to the functionalized graphene surface.

  • Blocking: The remaining active sites on the sensor surface are blocked using a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.

  • Analyte Detection: The immunosensor is incubated with the sample containing the target analyte. The binding of the analyte to the immobilized antibodies causes a change in the electrochemical properties of the sensor surface (e.g., impedance or current), which is measured to quantify the analyte concentration.[2]

Visualizing the Sensing Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the conceptual workflows and signaling pathways of both sensor types.

experimental_workflow cluster_diamino Diaminopyrimidine-Graphene Hybrid Sensor Fabrication cluster_graphene Graphene Immunosensor Fabrication GCE Glassy Carbon Electrode PTAP Electropolymerization of 2,4,6-Triaminopyrimidine GCE->PTAP GO Graphene Oxide Deposition PTAP->GO rGO Electrochemical Reduction GO->rGO Sensor1 rGO/PTAP/GCE Sensor rGO->Sensor1 Electrode Electrode (e.g., SPCE) Graphene Graphene Deposition Electrode->Graphene Functionalize Surface Functionalization Graphene->Functionalize Antibody Antibody Immobilization Functionalize->Antibody Sensor2 Graphene Immunosensor Antibody->Sensor2

Fabrication workflow for hybrid and graphene sensors.

signaling_pathway cluster_diamino_signal Diaminopyrimidine-Graphene Sensor Signaling cluster_graphene_signal Graphene Immunosensor Signaling Analyte1 Ephedrine Surface1 rGO/PTAP Surface Analyte1->Surface1 Interaction1 Electrocatalytic Oxidation Surface1->Interaction1 Signal1 Change in Voltammetric Signal Interaction1->Signal1 Analyte2 Target Protein Surface2 Antibody-Graphene Surface Analyte2->Surface2 Interaction2 Antigen-Antibody Binding Surface2->Interaction2 Signal2 Change in Impedance/Current Interaction2->Signal2

Conceptual signaling pathways for both sensor types.

Concluding Remarks

The comparison reveals that graphene-based sensors are a more mature technology with a broader range of demonstrated applications and often superior sensitivity for detecting various drug molecules and biomarkers.[2][3] The exceptional surface area and conductivity of graphene contribute to these performance advantages.[2]

Diaminopyrimidine-based sensors, while less explored for a wide array of drug molecules, show promise, particularly in hybrid systems with materials like graphene. The reported sensor for ephedrine demonstrates the potential of diaminopyrimidine polymers in electrochemical sensing.[1] Further research is needed to explore the capabilities of purely diaminopyrimidine-based sensors and to expand their application to a wider range of analytes relevant to drug development.

For researchers and professionals in drug development, the choice between these sensor platforms will depend on the specific application, the target analyte, and the required sensitivity. Graphene-based sensors currently offer a more versatile and often more sensitive solution. However, the unique properties of diaminopyrimidine-based materials warrant further investigation and could lead to the development of novel sensors with specific advantages in the future.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the experimental techniques used for the structural confirmation of 4,5-Diamino-2,6-dimercaptopyrimidine, with a primary focus on X-ray crystallography. Due to the absence of a publicly available crystal structure for this specific compound, this guide will draw comparisons with structurally related diaminopyrimidine and dimercaptopyrimidine derivatives to illustrate the principles and expected outcomes of such an analysis.

Executive Summary

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. This powerful technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not currently available in open-access crystallographic databases, analysis of closely related compounds provides a robust framework for predicting its structural features and understanding how X-ray crystallography would confirm them. This guide also presents a comparative overview of complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which provide valuable information for structural elucidation.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of a chemical structure is a multifaceted process that often involves the synergistic use of various analytical methods. While X-ray crystallography provides a definitive three-dimensional map, other spectroscopic techniques offer crucial insights into the connectivity and electronic environment of the atoms within a molecule.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Unambiguous structural determination; provides a complete spatial arrangement of the molecule.Requires a single crystal of suitable size and quality; provides information on the solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of magnetically active nuclei (e.g., ¹H, ¹³C).Provides detailed information about the molecular structure in solution; non-destructive.Does not provide a direct 3D structure; interpretation can be complex for large molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on their vibrational frequencies.Fast and simple technique for identifying functional groups; can be used for solid and liquid samples.Provides limited information on the overall molecular structure; spectra can be complex to interpret fully.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and elemental composition.Highly sensitive; provides accurate molecular weight determination.Does not provide information on the 3D structure or connectivity of atoms.

X-ray Crystallography: A Detailed Perspective

X-ray crystallography would be the definitive method to confirm the structure of this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

Predicted Crystallographic Parameters for this compound

Based on the analysis of structurally similar pyrimidine derivatives, we can predict the expected bond lengths and angles for this compound. A comparative analysis with known structures, such as 2,4-diaminopyrimidine and 2,4-dimercaptopyrimidine, would be crucial in validating the experimental results.

ParameterPredicted Value RangeComparison with Analogues
C-N (pyrimidine ring) 1.32 - 1.38 ÅSimilar to values observed in 2,4-diaminopyrimidine.
C-C (pyrimidine ring) 1.38 - 1.42 ÅConsistent with aromatic C-C bonds in pyrimidine systems.
C-NH₂ 1.33 - 1.37 ÅTypical for C-N single bonds with some double bond character due to resonance.
C-S 1.75 - 1.80 ÅExpected for a C-S single bond in a mercapto-substituted heterocycle.
N-C-N (angle) 115 - 120°Characteristic of the pyrimidine ring geometry.
C-C-N (angle) 120 - 125°Reflects the sp² hybridization of the carbon and nitrogen atoms.
Experimental Protocol for Single-Crystal X-ray Diffraction

A standard protocol for the structural determination of a small organic molecule like this compound would involve the following steps:

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction Mounted Crystal data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution Reflection Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF Generation refinement->validation analysis Structural Analysis validation->analysis Final Structure

Figure 1. A generalized workflow for single-crystal X-ray crystallography.

  • Crystal Growth: High-purity this compound would be dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques would be employed to grow single crystals of sufficient size and quality.

  • Data Collection: A suitable crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and Analysis: The final structure is validated using various crystallographic checks and deposited in a crystallographic database as a Crystallographic Information File (CIF). The bond lengths, angles, and intermolecular interactions are then analyzed.

Complementary Spectroscopic Methods

While X-ray crystallography provides the ultimate structural confirmation, spectroscopic methods are indispensable for routine characterization and for providing evidence of the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms in this compound.

  • ¹H NMR: The spectrum would be expected to show distinct signals for the amino protons and any C-H protons on the pyrimidine ring. The chemical shifts and coupling patterns would provide information about their chemical environment and proximity to other protons.

  • ¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the hybridization and the nature of the attached atoms (e.g., carbons bonded to nitrogen or sulfur).

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H 5.0 - 7.0Broad singlet-NH₂ protons
¹H 7.5 - 8.5SingletPyrimidine C-H (if present)
¹³C 150 - 170SingletC=N carbons
¹³C 170 - 190SingletC-S carbons
¹³C 90 - 110SingletC-NH₂ carbons
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H stretch (amino) 3300 - 3500
C=N stretch (pyrimidine ring) 1600 - 1680
C=C stretch (pyrimidine ring) 1450 - 1600
C-N stretch 1250 - 1350
C=S stretch 1050 - 1250
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Logical Relationship of Structural Elucidation

The process of confirming a chemical structure relies on a logical progression of experiments, where each technique provides a piece of the puzzle.

logical_relationship synthesis Synthesis of This compound structure_elucidation Initial Structural Hypothesis synthesis->structure_elucidation spectroscopy Spectroscopic Analysis (NMR, IR, MS) spectroscopy->structure_elucidation Feedback & Refinement structure_confirmation Confirmed 3D Structure spectroscopy->structure_confirmation Corroborating Evidence crystallography X-ray Crystallography crystallography->structure_confirmation structure_elucidation->spectroscopy Hypothesis Testing structure_elucidation->crystallography Definitive Confirmation

Validating Electrode Modification: A Comparative Guide to Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful and highly sensitive technique for the characterization of modified electrode surfaces.[1] For researchers, scientists, and drug development professionals, validating the successful modification of an electrode is a critical step in the development of electrochemical sensors, biosensors, and other advanced materials.[1] This guide provides an objective comparison of EIS with other common surface analysis techniques, supported by experimental data and detailed protocols.

Comparing Surface Validation Techniques

While techniques like Cyclic Voltammetry (CV), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) provide valuable information, EIS offers unique insights into the interfacial properties of the electrode. It is particularly adept at detecting subtle changes in the electrode-electrolyte interface that occur upon modification.[1][2]

EIS accomplishes this by applying a small amplitude sinusoidal voltage perturbation at various frequencies and measuring the resulting current.[1] This allows for the modeling of the electrode interface as an equivalent electrical circuit, providing quantitative data on properties like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Below is a comparative summary of common techniques used for validating electrode modification:

Technique Principle Information Provided Advantages Limitations
Electrochemical Impedance Spectroscopy (EIS) Measures the opposition to alternating current as a function of frequency.Quantitative data on charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs).[3][4]Highly sensitive to surface changes; provides detailed information about the electrode-electrolyte interface; non-destructive.[1]Data analysis can be complex, requiring fitting to equivalent circuit models; can be slower than CV depending on the frequency range.[5]
Cyclic Voltammetry (CV) Scans a potential range and measures the resulting current.Qualitative and quantitative information on redox processes at the electrode surface, including peak potentials and currents.[4][6]Fast and relatively simple to perform; provides good initial characterization of electrochemical activity.[4]Less sensitive to subtle surface changes compared to EIS; provides less detailed interfacial information.[7]
X-ray Photoelectron Spectroscopy (XPS) Irradiates the surface with X-rays and analyzes the energy of emitted electrons.Elemental composition and chemical state of the top 1-10 nm of the surface.Provides direct evidence of the presence of modifying molecules and their chemical bonds.Requires high vacuum, which can alter the sample; not an in-situ electrochemical technique.
Atomic Force Microscopy (AFM) A sharp tip scans the surface to create a topographical map.High-resolution 3D images of the surface morphology, including roughness and the presence of deposited layers.[8]Provides direct visualization of the physical changes on the electrode surface at the nanoscale.Can be susceptible to artifacts; does not provide chemical or electrochemical information.

Interpreting EIS Data for Electrode Modification

The most common way to visualize EIS data is through a Nyquist plot, which graphs the imaginary part of the impedance against the real part.[9][10] For a simple redox process, the Nyquist plot often shows a semicircle at higher frequencies and a straight line at lower frequencies.

  • The Semicircle: The diameter of the semicircle corresponds to the charge-transfer resistance (Rct).[2] This value represents the resistance to the transfer of electrons between the electrode and the redox probe in the solution.

  • The Linear Portion: The linear part at low frequencies is related to the Warburg impedance (ZW), which arises from mass-transfer limitations of the redox species.[2]

When an electrode surface is modified, for instance, by immobilizing a layer of antibodies or DNA, this layer can act as a barrier to electron transfer.[11] This increased barrier is observed as an increase in the charge-transfer resistance (Rct), resulting in a larger semicircle in the Nyquist plot. This change provides strong evidence of successful surface modification.[7]

Experimental Protocol: Validating Electrode Modification with EIS

This protocol outlines the typical steps for using EIS to confirm the modification of a gold electrode with a self-assembled monolayer (SAM).

Materials and Equipment:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (Working Electrode: Gold; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3−/4− in Phosphate Buffered Saline - PBS).[11]

  • Solution for electrode modification (e.g., a thiol-containing molecule in ethanol)

  • Standard cleaning solutions for the gold electrode (e.g., piranha solution, ethanol, deionized water)

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold working electrode to ensure a pristine surface for modification.

  • Initial EIS Measurement (Bare Electrode):

    • Assemble the three-electrode cell with the clean, bare gold electrode.

    • Fill the cell with the electrolyte solution containing the redox probe.

    • Set the DC potential to the formal potential of the [Fe(CN)6]3−/4− redox couple (approximately +0.22 V vs. Ag/AgCl).[12]

    • Apply an AC voltage perturbation with a small amplitude (e.g., 5-10 mV).[1]

    • Sweep the frequency over a wide range, typically from 100 kHz down to 0.1 Hz.[3][4]

    • Record the impedance spectrum (Nyquist plot).

  • Electrode Modification:

    • Remove the working electrode, rinse it with deionized water and ethanol, and dry it under a stream of nitrogen.

    • Immerse the electrode in the modification solution for a specified time to allow for the formation of the self-assembled monolayer.

    • Rinse the modified electrode thoroughly to remove any non-adsorbed molecules.

  • Final EIS Measurement (Modified Electrode):

    • Reassemble the electrochemical cell with the newly modified working electrode.

    • Use the same electrolyte solution as in step 2.

    • Perform the EIS measurement using the exact same parameters as for the bare electrode.

  • Data Analysis:

    • Overlay the Nyquist plots obtained from the bare and modified electrodes.

    • Fit both spectra to a suitable equivalent circuit model (e.g., a Randles circuit).[12][13]

    • Compare the charge-transfer resistance (Rct) values. A significant increase in Rct for the modified electrode confirms the successful immobilization of the modifying layer.[12]

Visualizing the Process

To better understand the workflow and the underlying principles, the following diagrams illustrate the experimental process and the logic behind data interpretation.

G cluster_0 Experimental Workflow for Electrode Modification Validation A 1. Clean Bare Electrode B 2. Perform Initial EIS Measurement (Baseline) A->B C 3. Modify Electrode Surface (e.g., SAM formation) B->C D 4. Perform Final EIS Measurement (Post-Modification) C->D E 5. Compare EIS Spectra D->E F Validation (Increased Rct) E->F

Caption: A flowchart of the experimental steps for validating electrode modification using EIS.

G cluster_1 Logical Interpretation of Nyquist Plots A Obtain Nyquist Plot (-Zimag vs. Zreal) B Analyze Semicircle Diameter A->B C Semicircle Diameter ≈ Charge Transfer Resistance (Rct) B->C D Bare Electrode: Small Semicircle -> Low Rct B->D Before Modification E Modified Electrode: Large Semicircle -> High Rct B->E After Modification F Conclusion: Increase in Rct indicates successful surface modification D->F E->F

Caption: The logical process for interpreting changes in a Nyquist plot to confirm modification.

References

A Comparative Guide to Diaminopyrimidine Isomers in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of diaminopyrimidine isomers—specifically 2,4-diaminopyrimidine, 4,6-diaminopyrimidine, 2,5-diaminopyrimidine, and 4,5-diaminopyrimidine—as fluorescent chemosensors for metal ion detection. While research into 2,4-diaminopyrimidine derivatives has shown promise, a comprehensive comparative study across all isomers is an emerging field. This document summarizes the existing experimental data, outlines detailed experimental protocols for key analytical methods, and visualizes the underlying signaling mechanisms and workflows.

Introduction to Diaminopyrimidines in Metal Ion Sensing

Diaminopyrimidines, heterocyclic compounds containing a pyrimidine ring and two amino groups, offer a versatile scaffold for the design of fluorescent chemosensors. The nitrogen atoms in the pyrimidine ring and the amino substituents can act as binding sites for metal ions. The position of the amino groups on the pyrimidine ring influences the electronic properties and the spatial arrangement of the coordination sites, thereby affecting the selectivity and sensitivity of the sensor towards different metal ions. This guide explores these differences based on available scientific literature.

Comparative Performance of Diaminopyrimidine Isomers

The following tables summarize the quantitative data available for diaminopyrimidine-based sensors for metal ion detection. It is important to note that the majority of published research focuses on derivatives of 2,4-diaminopyrimidine. Data for other isomers is limited, highlighting a gap in the current body of research.

Table 1: Performance Characteristics of Diaminopyrimidine-Based Fluorescent Sensors

Isomer/DerivativeTarget Ion(s)Detection Limit (LOD)Stoichiometry (Ligand:Metal)Observed ChangeSolvent SystemReference
2,4-Diamino-6-hydroxypyrimidine derivative (DAPCS)Cu²⁺0.014 µM1:1Fluorescence quenchingDMSO-H₂O[1]
Poly(azomethine-urethane) based on 2,4-diamino-6-hydroxypyrimidineCu²⁺7.87 µM-Fluorescence enhancementTHF/deionized water (1:2, v:v)[2]
Trimethoprim (2,4-diaminopyrimidine derivative)Cu²⁺, Zn²⁺, Cd²⁺-1:1 (for Zn), 1:1 (for Cd)Complex formation-[3]
4,6-Diamino-2-pyrimidinethiol with Zn and CoZn²⁺, Co²⁺--Formation of MOFs-[4]
2,5-Diaminopyrimidine---No data available--
4,5-Diaminopyrimidine---No data available--

Note: The study on Trimethoprim focused on the synthesis and characterization of metal complexes for antibacterial activity, not on fluorescence sensing. The study on 4,6-diamino-2-pyrimidinethiol focused on the synthesis of Metal-Organic Frameworks (MOFs) for biological applications, not primarily as a fluorescent sensor for dissolved ions.

Signaling Pathways and Experimental Workflows

The detection of metal ions by diaminopyrimidine-based fluorescent sensors typically involves the coordination of the metal ion to the nitrogen atoms of the pyrimidine ring and/or the amino groups. This interaction can lead to changes in the photophysical properties of the molecule, resulting in a measurable change in fluorescence.

General Signaling Mechanism

The binding of a metal ion can either enhance or quench the fluorescence of the diaminopyrimidine derivative through several mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of the metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): The metal ion can act as a quencher by accepting an electron from the excited state of the fluorophore.

  • Ligand-to-Metal Charge Transfer (LMCT): In some cases, the interaction can lead to the formation of a colored complex, which can be detected by colorimetric methods.[1]

G cluster_0 Chelation-Enhanced Fluorescence (CHEF) cluster_1 Photoinduced Electron Transfer (PET) Quenching Free Free Sensor (Fluorescence Quenched) Complex_CHEF Rigid Complex (Fluorescence Enhanced) Free->Complex_CHEF Binding Metal Metal Ion Metal->Complex_CHEF Fluorophore Excited Fluorophore GroundState Ground State Fluorophore Fluorophore->GroundState Fluorescence e_transfer e⁻ Fluorophore->e_transfer PET Quencher Metal Ion e_transfer->Quencher

Signaling mechanisms in diaminopyrimidine-based sensors.

Experimental Workflow for Sensor Evaluation

The evaluation of a new diaminopyrimidine-based fluorescent sensor typically follows a standardized workflow to determine its sensitivity, selectivity, and binding properties.

G Synthesis Synthesis of Diaminopyrimidine Derivative Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Photophysical Photophysical Studies (Absorbance, Emission, Quantum Yield) Characterization->Photophysical Selectivity Selectivity Screening (Fluorescence response to various ions) Photophysical->Selectivity Titration Fluorescence Titration with Target Metal Ion Selectivity->Titration Stoichiometry Stoichiometry Determination (Job's Plot) Titration->Stoichiometry LOD Limit of Detection (LOD) Calculation Titration->LOD Application Application in Real Samples Stoichiometry->Application LOD->Application

Workflow for evaluating a new fluorescent sensor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of diaminopyrimidine-based metal ion sensors.

Synthesis of a Diaminopyrimidine-Based Schiff Base Sensor (General Procedure)

This protocol describes a general method for synthesizing a Schiff base derivative of a diaminopyrimidine, which can then be tested for its metal ion sensing properties.

  • Dissolution: Dissolve one equivalent of the chosen diaminopyrimidine isomer in a suitable solvent (e.g., ethanol or methanol).

  • Addition of Aldehyde/Ketone: Add a stoichiometric equivalent of an aldehyde or ketone containing a fluorophore (e.g., salicylaldehyde) to the solution.

  • Catalysis: Add a catalytic amount of an acid (e.g., acetic acid) to the reaction mixture.

  • Reflux: Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure Schiff base sensor.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Fluorescence Titration for Metal Ion Sensing

This experiment is performed to determine the sensitivity and binding affinity of the sensor for a specific metal ion.

  • Stock Solutions: Prepare a stock solution of the diaminopyrimidine-based sensor (e.g., 1 mM in DMSO) and stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water).

  • Working Solution: Prepare a dilute working solution of the sensor (e.g., 10 µM) in a buffered aqueous solution or an appropriate organic solvent system.

  • Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone.

  • Titration: Add incremental amounts of the metal ion stock solution to the sensor solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Spectral Measurement: Record the fluorescence emission spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This titration curve can be used to determine the binding constant (Ka).

Determination of Stoichiometry using Job's Plot

Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of the sensor-metal ion complex.

  • Equimolar Solutions: Prepare equimolar stock solutions of the sensor and the metal ion in the same solvent system.

  • Series of Solutions: Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the sensor ranges from 0 to 1 in increments of 0.1.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission wavelength where the complex shows the maximum change.

  • Plotting: Plot the change in fluorescence intensity (ΔF) against the mole fraction of the sensor.

  • Determination of Stoichiometry: The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 2:1 (ligand:metal) complex.

Calculation of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of the metal ion that can be reliably detected by the sensor.

  • Blank Measurements: Measure the fluorescence intensity of the sensor solution in the absence of the metal ion multiple times (e.g., n=10) to determine the standard deviation of the blank (σ_blank).

  • Calibration Curve: Perform a fluorescence titration with low concentrations of the metal ion and plot the fluorescence intensity versus the metal ion concentration.

  • Slope Calculation: Determine the slope (m) of the linear portion of the calibration curve at low concentrations.

  • LOD Calculation: Calculate the LOD using the formula: LOD = 3 * (σ_blank / m).

Conclusion

The comparative study of diaminopyrimidine isomers for metal ion detection reveals that 2,4-diaminopyrimidine derivatives have been the most extensively studied, showing promising results for the detection of Cu²⁺. There is a significant lack of research on the metal ion sensing capabilities of 4,6-, 2,5-, and 4,5-diaminopyrimidine. This guide highlights the need for further investigation into these isomers to fully understand the structure-property relationships that govern their sensing behavior. The detailed experimental protocols provided herein offer a standardized framework for future studies in this area, which could lead to the development of novel and highly selective chemosensors for a range of metal ions relevant to environmental monitoring, clinical diagnostics, and drug development.

References

Benchmarking 4,5-Diamino-2,6-dimercaptopyrimidine Against Commercial Reagents for Copper Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide

In the continuous effort to protect metallic substrates from corrosion, a critical challenge in numerous industrial and biomedical applications, the selection of an effective corrosion inhibitor is paramount. This guide provides a detailed, data-driven comparison of 4,5-Diamino-2,6-dimercaptopyrimidine (DADP) and its close analogue, 4,6-diamino-2-mercaptopyrimidine (DAMP), against the widely used commercial corrosion inhibitor, Benzotriazole (BZT). The focus of this comparison is on their efficacy in preventing the corrosion of copper in a saline environment, a common scenario in various applications, including cooling water systems and electronic components.

Executive Summary

This guide demonstrates that diaminomercaptopyrimidine derivatives, such as DAMP, exhibit high inhibition efficiency for copper corrosion, comparable and in some instances superior to the commercial standard, Benzotriazole. The protective action of DAMP is attributed to its strong adsorption onto the copper surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. This guide presents quantitative data from weight loss measurements and electrochemical studies to support these findings, along with detailed experimental protocols for researchers seeking to replicate or build upon these results.

Performance Comparison: DADP Analogue (DAMP) vs. Benzotriazole

The following tables summarize the quantitative performance of 4,6-diamino-2-mercaptopyrimidine (DAMP) and Benzotriazole (BZT) as copper corrosion inhibitors in a 3.5 wt% NaCl solution. This saline environment is a standard model for simulating corrosive aqueous conditions.

Table 1: Corrosion Inhibition Efficiency (IE%) from Weight Loss Measurements

InhibitorConcentration (mM)Temperature (°C)Inhibition Efficiency (IE%)
4,6-diamino-2-mercaptopyrimidine (DAMP)1.025>90%[1]
1.525>90%[1]
2.0 25 93.2% [1]
2.035Decreased with temperature
2.045Decreased with temperature
Benzotriazole (BZT)1.0Room Temp~60-80%[2]
5.0Room TempHigh
10.0Room Temp>95%[2]

Note: The data for DAMP is for a 3.5 wt% NaCl solution[1]. The data for BZT is also in a 3.5 wt% NaCl solution[2]. Direct comparison suggests that DAMP at lower concentrations can achieve inhibition efficiencies comparable to higher concentrations of BZT.

Table 2: Electrochemical Polarization Data

InhibitorConcentration (mM)Corrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (IE%)
Blank (3.5% NaCl)--220 mV15.8-
DAMP2.0ShiftedSignificantly ReducedHigh
BZTNot specifiedShifted to positiveReducedHigh

Note: DAMP has been shown to inhibit both anodic and cathodic currents, indicating it acts as a mixed-type inhibitor[1][3]. Benzotriazole also functions as a mixed-type inhibitor, forming a protective Cu-BTA complex on the copper surface[4].

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)
Blank (3.5% NaCl)-LowHigh
DAMP2.0Significantly IncreasedDecreased
BZTNot specifiedIncreasedDecreased

Note: An increase in Rct and a decrease in Cdl are indicative of the formation of a protective inhibitor film on the metal surface. Both DAMP and BZT demonstrate this behavior, confirming their effectiveness as corrosion inhibitors[1][5].

Mechanism of Action

The corrosion inhibition of both diaminomercaptopyrimidines and Benzotriazole on copper surfaces is primarily attributed to the formation of a protective adsorbed layer.

This compound (and its analogues): These molecules can adsorb onto the copper surface through the multiple nitrogen and sulfur heteroatoms present in the pyrimidine ring. Quantum chemical calculations suggest that the DAMP molecule adsorbs in a parallel orientation to the copper surface, maximizing the interaction between the S and N atoms and the pyrimidine ring with the metal[1][3][6]. This forms a stable, protective film that acts as a barrier to corrosive species.

Benzotriazole: BZT is a well-established corrosion inhibitor for copper. Its mechanism involves the formation of a polymeric complex with copper ions (Cu-BTA) on the surface[4][7]. This film is chemisorbed and acts as a physical barrier, preventing the ingress of corrosive agents like oxygen and chloride ions[4][7].

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key corrosion inhibition experiments.

Weight Loss Measurement

Objective: To determine the corrosion rate of copper in a corrosive medium with and without an inhibitor.

Materials:

  • Copper coupons of known dimensions and surface area.

  • Abrasive paper (e.g., silicon carbide) of various grits.

  • Acetone.

  • Deionized water.

  • Desiccator.

  • Analytical balance (precision of 0.1 mg).

  • Corrosive medium (e.g., 3.5 wt% NaCl solution).

  • Inhibitor solutions of desired concentrations.

  • Glass beakers and nylon thread.

Procedure:

  • Mechanically polish the copper coupons with abrasive papers of increasing grit size to achieve a mirror finish.

  • Degrease the coupons by washing with acetone, followed by rinsing with deionized water.

  • Dry the coupons and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immerse the coupons in beakers containing the corrosive medium with and without the inhibitor. Suspend the coupons using a nylon thread to ensure complete immersion.

  • Maintain the beakers at a constant temperature for a specified duration (e.g., 24 hours).

  • After the immersion period, remove the coupons, gently clean them to remove corrosion products (e.g., with a specific cleaning solution as per ASTM G1 standard), rinse with deionized water and acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of copper in g/cm³.

  • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Objective: To study the electrochemical behavior of copper in the presence and absence of inhibitors using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Apparatus:

  • Potentiostat/Galvanostat with EIS capability.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Copper specimen with a known exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium (3.5 wt% NaCl solution) with and without inhibitor.

Procedure:

a) Potentiodynamic Polarization:

  • Assemble the three-electrode cell with the copper working electrode.

  • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s)[8].

  • Plot the resulting current density (log scale) versus the applied potential to obtain the Tafel plot.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.

  • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b) Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz)[9][10].

  • Record the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanism of action.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Corrosion Exposure cluster_analysis Performance Analysis cluster_results Data Evaluation p1 Polish Copper Coupon p2 Degrease with Acetone p1->p2 p3 Weigh Coupon (W_initial) p2->p3 e1 Immerse in 3.5% NaCl (Blank) p3->e1 e2 Immerse in 3.5% NaCl + DADP/BZT p3->e2 a1 Weight Loss Measurement e1->a1 a2 Electrochemical Tests (Polarization & EIS) e1->a2 e2->a1 e2->a2 r1 Calculate Inhibition Efficiency (IE%) a1->r1 a2->r1

Caption: Experimental workflow for comparing corrosion inhibitors.

Inhibition_Mechanism cluster_corrosion Corrosion Process (No Inhibitor) cluster_inhibition Inhibition Mechanism Cu Copper Surface Cu_ions Cu²⁺ (Corrosion) Cu->Cu_ions O2 O₂ O2->Cu Cl Cl⁻ Cl->Cu H2O H₂O H2O->Cu Inhibitor DADP / BZT Adsorbed Layer Cu_inhibited Copper Surface No_Corrosion Corrosion Inhibited Cu_inhibited->No_Corrosion Inhibitor->Cu_inhibited

Caption: General mechanism of corrosion inhibition by adsorption.

References

Head-to-head analysis of different diaminopyrimidine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diaminopyrimidines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of these molecules is paramount in drug discovery and development. This guide provides a head-to-head comparison of three prominent synthetic routes to diaminopyrimidines, offering a detailed analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway for diaminopyrimidines is contingent on factors such as desired yield, purity, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for three common synthesis routes.

ParameterRoute A: From Guanidine & β-AlkoxyacrylonitrileRoute B: From Halopyrimidine (Amination)Route C: From Hydroxypyrimidine (via Halogenation)
Starting Materials Guanidine, β-Ethoxyacrylonitrile2-Amino-4-chloropyrimidine, Ammonia2,4-Diamino-6-hydroxypyrimidine, POCl₃
Reaction Time 1.25 - 2.5 hours[1]3.5 hours[2]6 - 17 hours[3][4][5]
Reaction Temperature 68 - 70°C[1]125°C for 1 hr, then 150-160°C for 2.5 hrs[2]97 - 105°C[3][4][5]
Yield 86.6 - 96.7%[1]Not explicitly stated, but produces a "practically pure" product[2]73.0 - 85%[3][4]
Purity 85.7% (crude), 97.6% (recrystallized)[1]"Practically pure" after workup[2]Pure after extraction, no chromatography needed[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Route A: Synthesis of 2,4-Diaminopyrimidine from Guanidine and β-Ethoxyacrylonitrile

This route offers a high-yield, catalyst-free synthesis of 2,4-diaminopyrimidine.

Experimental Procedure: [1]

  • A solution of 0.10 mol of β-ethoxyacrylonitrile in 25 g of isopropanol is warmed to 68-70°C.

  • A solution of 7.23 g of approximately 94% by weight guanidine (0.115 mol) in 20 g of isopropanol is added dropwise over 1.5 hours, maintaining the reaction temperature at 68-70°C.

  • The reaction mixture is stirred at 69-70°C for an additional 2.5 hours.

  • The solvent is distilled off under normal pressure until the bottom temperature reaches 98°C.

  • Upon cooling, the residue solidifies. Residual volatile compounds are removed in vacuo at a maximum bath temperature of 100°C.

  • Unreacted β-ethoxyacrylonitrile is extracted with 20 g of hot toluene.

  • The resulting solid is 2,4-diaminopyrimidine.

Route B: Synthesis of 2,4-Diaminopyrimidine from 2-Amino-4-chloropyrimidine (Amination)

This method involves the direct amination of a chloropyrimidine precursor.

Experimental Procedure: [2]

  • 350 parts of crude 2-amino-4-chloropyrimidine are mixed with 560 parts of methanol and 500 parts of ammonia in a closed vessel.

  • The mixture is heated with shaking for one hour at 125°C.

  • The temperature is then raised to 150-160°C and maintained for two and a half hours.

  • The mixture is evaporated to dryness with warming in a current of air.

  • The residue is stirred with enough warm water to make 800 parts.

  • The aqueous solution is treated with activated charcoal and filtered.

  • The filtrate is treated with a concentrated sulfate solution or sulfuric acid to precipitate the product as 2,4-diaminopyrimidine sulfate.

  • The precipitate is filtered and can be recrystallized from hot water to yield a pure, white product. The free base can be obtained by neutralization with an alkali, evaporation, and extraction with a suitable organic solvent like ethyl acetate.

Route C: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine (via Halogenation)

This two-step route first involves the synthesis of a hydroxypyrimidine, followed by chlorination.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [6][7]

  • A solution of sodium ethoxide is prepared from 23 g of sodium and 250 ml of anhydrous ethanol.

  • After the sodium has dissolved, the solution is cooled, and 113 g of ethyl cyanoacetate is added.

  • A second solution of sodium ethoxide is prepared similarly, to which 97 g of guanidine hydrochloride is added.

  • The sodium chloride is removed by filtration, and the clear guanidine-containing filtrate is added to the ethyl sodiocyanoacetate solution.

  • The mixture is heated under reflux for 2 hours and then evaporated to dryness.

  • The solid product is dissolved in 325 ml of boiling water and acidified with 67 ml of glacial acetic acid to precipitate 2,4-diamino-6-hydroxypyrimidine (Yield: 80-82%).

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine [3]

  • 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) is added to POCl₃ (9 mL).

  • The mixture is stirred at 97°C for 17 hours.

  • The reaction solution is slowly added to ice water and then stirred at 90°C for 1 hour.

  • The pH of the solution is adjusted to 8 with NaOH.

  • The product is extracted with EtOAc (3 x 150 mL).

  • The combined organic layers are dried with Na₂SO₄, filtered, and concentrated to give 2,4-diamino-6-chloropyrimidine as a white solid (Yield: 85%).

Synthesis Route Diagrams

The following diagrams illustrate the chemical transformations for each of the described synthesis routes.

Route_A cluster_reactants Reactants cluster_product Product Guanidine Guanidine Diaminopyrimidine 2,4-Diaminopyrimidine Guanidine->Diaminopyrimidine Isopropanol, 68-70°C, 2.5h BetaAlkoxy β-Ethoxyacrylonitrile BetaAlkoxy->Diaminopyrimidine

Caption: Route A: Condensation of Guanidine and β-Ethoxyacrylonitrile.

Route_B cluster_reactants Reactants cluster_product Product Chloropyrimidine 2-Amino-4-chloropyrimidine Diaminopyrimidine 2,4-Diaminopyrimidine Chloropyrimidine->Diaminopyrimidine Methanol, 125-160°C, 3.5h Ammonia Ammonia Ammonia->Diaminopyrimidine

Caption: Route B: Amination of 2-Amino-4-chloropyrimidine.

Route_C cluster_step1 Step 1 cluster_step2 Step 2 Guanidine Guanidine Hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Guanidine->Hydroxypyrimidine NaOEt, Reflux, 2h EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Hydroxypyrimidine Chloropyrimidine 2,4-Diamino-6-chloropyrimidine Hydroxypyrimidine->Chloropyrimidine POCl₃, 97°C, 17h

Caption: Route C: From Hydroxypyrimidine via Halogenation.

References

Safety Operating Guide

Proper Disposal of 4,5-Diamino-2,6-dimercaptopyrimidine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step disposal plan for 4,5-Diamino-2,6-dimercaptopyrimidine.

Safety and Hazard Information

It is crucial to be aware of the hazards associated with this compound before handling. The following table summarizes the key safety data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

CategoryInformation
Signal Word Warning
Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazard Classifications Skin Irritation (Category 2)
Eye Irritation (Category 2)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Experimental Protocols: Disposal Procedure

The recommended disposal method for this compound is through a licensed chemical waste disposal company. The primary method of destruction is controlled incineration with flue gas scrubbing.[1] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., personal protective equipment, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept tightly closed when not in use.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • Contact a licensed and approved hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Container Decontamination:

    • Once the container is empty, it must be decontaminated. Triple-rinse the container with a suitable solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • After proper decontamination, the container can be offered for recycling or reconditioning. If this is not possible, puncture the container to prevent reuse and dispose of it in a sanitary landfill as per regulations.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management cluster_container Container Handling Collect 1. Collect Waste (Solid & Contaminated Materials) Store 2. Store Securely (Cool, Dry, Ventilated) Collect->Store Contact 3. Contact Licensed Disposal Company Store->Contact Transport 4. Professional Transport & Incineration Contact->Transport Decontaminate 5. Decontaminate Empty Container (Triple Rinse) Transport->Decontaminate Empty Container Returned Recycle 6a. Recycle/ Recondition Decontaminate->Recycle Landfill 6b. Puncture & Dispose in Landfill Decontaminate->Landfill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 31295-41-7). Adherence to these procedures is paramount for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to its chemical structure as an aromatic amine and a thiol (mercaptan), appropriate precautions must be taken to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves prior to use and wash hands after handling.[2]
Body Protection Laboratory CoatA standard flame-resistant laboratory coat should be worn to protect against splashes and contamination.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[2]
First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety.

  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare a designated work area within the fume hood.

    • Have all necessary PPE available and in good condition.

  • Handling :

    • Wear all required PPE before handling the compound.

    • Handle in a well-ventilated place, avoiding the formation of dust and aerosols.[1][2]

    • Use non-sparking tools to prevent ignition.[1][2]

    • Keep the container tightly closed when not in use.[1]

    • Store in a dry, cool, and well-ventilated area away from incompatible materials.[1][2]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated waste as outlined in the disposal plan.

    • Wash hands thoroughly after completing work and removing gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, labeled, and tightly sealed container for hazardous waste.

  • Treatment of Mercaptan-Containing Waste :

    • For small quantities of thiol-containing waste, oxidation to a less odorous sulfonic acid can be achieved using a sodium hypochlorite (bleach) solution.[3] This should be done in a fume hood.

  • Final Disposal :

    • The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Do not discharge into sewer systems.[2]

    • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, puncture them to prevent reuse and dispose of in a sanitary landfill as permitted by regulations.[2]

Visual Workflow Guides

The following diagrams illustrate the key safety and handling workflows.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood start->fume_hood goggles Wear tightly fitting safety goggles fume_hood->goggles gloves Wear chemical-resistant gloves (Nitrile) goggles->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat respirator_check Are exposure limits exceeded or is irritation experienced? lab_coat->respirator_check respirator Wear a full-face respirator respirator_check->respirator Yes proceed Proceed with handling respirator_check->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Handling_and_Disposal_Workflow cluster_handling Handling cluster_disposal Disposal prep Preparation: - Fume Hood Check - Eyewash/Shower Access - Don PPE handling Handling: - Avoid dust/aerosols - Use non-sparking tools - Keep container closed prep->handling post_handling Post-Handling: - Decontaminate work area - Dispose of waste - Wash hands handling->post_handling collect_waste Collect waste in a labeled, sealed container post_handling->collect_waste small_spill Small spill/residue? collect_waste->small_spill bleach_treat Oxidize with bleach solution in fume hood small_spill->bleach_treat Yes licensed_disposal Dispose through a licensed hazardous waste facility/incineration small_spill->licensed_disposal No/Bulk bleach_treat->licensed_disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4,5-Diamino-2,6-dimercaptopyrimidine
Reactant of Route 2
4,5-Diamino-2,6-dimercaptopyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.